molecular formula C18H18ClNO4S B1682211 Vicagrel CAS No. 1314081-53-2

Vicagrel

Cat. No.: B1682211
CAS No.: 1314081-53-2
M. Wt: 379.9 g/mol
InChI Key: GNHHCBSBCDGWND-KRWDZBQOSA-N
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Description

Vicagrel is under investigation in clinical trial NCT03599284 (The Efficacy, Safety and Pharmacokinetic of Antiplatelet Therapy for this compound).
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-(2-acetyloxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4S/c1-11(21)24-16-9-12-10-20(8-7-15(12)25-16)17(18(22)23-2)13-5-3-4-6-14(13)19/h3-6,9,17H,7-8,10H2,1-2H3/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHHCBSBCDGWND-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)[C@@H](C3=CC=CC=C3Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314081-53-2
Record name Vicagrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1314081532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vicagrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16349
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VICAGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A63K3TN0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Development of Vicagrel: A Novel P2Y12 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Vicagrel is an investigational antiplatelet agent belonging to the thienopyridine class, designed to overcome the limitations of clopidogrel, a widely used antiplatelet drug.[1] Developed by Jiangsu Vcare PharmaTech Co., Ltd. in collaboration with China Pharmaceutical University, this compound is a prodrug that, like clopidogrel, ultimately forms an active metabolite that irreversibly inhibits the P2Y12 receptor on platelets.[2] This inhibition prevents ADP-induced platelet aggregation, a critical step in the formation of blood clots.[1] The key innovation in this compound's design lies in its metabolic activation pathway, which bypasses the genetically variable cytochrome P450 2C19 (CYP2C19) enzyme, thereby offering the potential for a more predictable and potent antiplatelet effect.[3] This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical and clinical findings, and the experimental protocols used in its evaluation.

Rationale for Development: Overcoming Clopidogrel Resistance

The clinical efficacy of clopidogrel is hampered by a phenomenon known as "clopidogrel resistance," where a significant portion of patients exhibit a diminished antiplatelet response. This variability is largely attributed to genetic polymorphisms in the CYP2C19 gene, which encodes the primary enzyme responsible for converting clopidogrel into its active metabolite.[4] Individuals who are poor metabolizers of CYP2C19 have lower levels of the active metabolite, leading to inadequate platelet inhibition and an increased risk of adverse cardiovascular events.[4] This limitation prompted the development of new P2Y12 inhibitors with more predictable metabolic pathways.

Mechanism of Action and Metabolic Pathway

This compound, like clopidogrel, is a prodrug that requires metabolic activation to exert its antiplatelet effect. However, its activation pathway is critically different.

Metabolic Activation:

  • Step 1: Hydrolysis. this compound is rapidly and extensively hydrolyzed in the intestine to its active intermediate, 2-oxo-clopidogrel. This initial step is catalyzed by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC), bypassing the CYP2C19-dependent oxidation required for clopidogrel.[3][5] This circumvention of CYP2C19 is the cornerstone of this compound's design to overcome clopidogrel resistance.

  • Step 2: Oxidation. The intermediate, 2-oxo-clopidogrel, is then oxidized in the liver by various CYP enzymes (including CYP2B6, CYP2C9, CYP2C19, and CYP3A4) to form the active thiol metabolite.[2]

P2Y12 Receptor Inhibition:

The active thiol metabolite of this compound selectively and irreversibly binds to the P2Y12 receptor on the surface of platelets.[1][6] This binding prevents adenosine diphosphate (ADP) from interacting with the receptor, thereby blocking a key signaling pathway that leads to platelet activation and aggregation.[1]

G cluster_metabolism Metabolic Activation cluster_action Mechanism of Action This compound (Prodrug) This compound (Prodrug) 2-oxo-clopidogrel 2-oxo-clopidogrel Active Thiol Metabolite Active Thiol Metabolite P2Y12 Receptor P2Y12 Receptor Platelet Aggregation Platelet Aggregation ADP ADP

Preclinical Development

In Vitro Studies

In Vitro Metabolism

Objective: To elucidate the enzymatic pathways responsible for this compound's bioactivation.

Methodology:

  • Enzyme Sources: Human liver microsomes (HLM), human intestinal microsomes (HIM), recombinant human CES2, and recombinant human AADAC.[3]

  • Incubation: this compound (20 µM) was incubated with the respective enzyme sources for 30 minutes.[6]

  • Analysis: The formation of the active metabolite was quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]

Key Findings:

  • This compound is rapidly metabolized to 2-oxo-clopidogrel in intestinal microsomes, with contributions from both CES2 and AADAC.[3]

  • The conversion of this compound to its active metabolite in rat liver microsomes has been demonstrated.[6]

In Vivo Animal Studies

Pharmacodynamics in Rats

Objective: To assess the antiplatelet activity of this compound in vivo.

Methodology:

  • Animal Model: Sprague-Dawley rats.[8]

  • Drug Administration: this compound was administered orally at a dose of 3 mg/kg.[6]

  • Assessment: ADP-induced platelet aggregation was measured.[6]

Key Findings:

  • This compound demonstrated a significant inhibitory effect on ADP-induced platelet aggregation in rats.[6]

Thrombosis Model in Rats

Objective: To evaluate the antithrombotic efficacy of this compound.

Methodology (Ferric Chloride-Induced Thrombosis Model):

  • Male Sprague-Dawley rats are anesthetized.

  • The carotid artery is exposed.

  • A filter paper saturated with a 20-35% ferric chloride (FeCl₃) solution is applied to the artery for a defined period (e.g., 3 minutes) to induce endothelial injury and subsequent thrombus formation.[8][9]

  • Blood flow is monitored to determine the time to occlusion (TTO).

  • The weight of the resulting thrombus can also be measured.[8]

  • This compound or vehicle is administered prior to the FeCl₃ application to assess its effect on TTO and thrombus weight.

Key Findings:

  • Preclinical studies utilizing this model have been instrumental in demonstrating the antithrombotic potential of this compound.

Safety Pharmacology

Objective: To assess the potential for bleeding associated with this compound.

Methodology (Tail Bleeding Time Assay):

  • Mice are anesthetized.

  • The tail is transected at a specific diameter (e.g., 1.5 mm).

  • The tail is immersed in saline at 37°C.[10]

  • The time until bleeding ceases is recorded. Bleeding volume can also be quantified by measuring changes in body weight or by hemoglobin assay of the saline.[10]

  • This compound or control is administered prior to the assay.

Key Findings:

  • This compound was found to have low acute toxicity in mice, with a single oral dose of 5 g/kg being well-tolerated over 14 days.[6]

Clinical Development

Phase I Clinical Trials in Healthy Volunteers

Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy human subjects.

Study Design: A single-center, randomized, double-blind, placebo-controlled, single ascending dose study was conducted in healthy Chinese volunteers. Participants were assigned to receive single oral doses of this compound (5, 10, 20, 40, 60, and 75 mg), clopidogrel (75 mg), or placebo.[11]

Experimental Protocols:

Pharmacokinetic Analysis

  • Sample Collection: Blood samples were collected at various time points pre- and post-dose.[12]

  • Analytical Method: Plasma concentrations of this compound's metabolites were determined using a validated LC-MS/MS method.[12]

Pharmacodynamic Analysis

  • Assay: Inhibition of platelet aggregation (IPA) was assessed using the VerifyNow P2Y12 assay.[13]

  • Parameters: P2Y12 Reaction Units (PRU) and percent inhibition of platelet aggregation (%IPA) were calculated.[11]

G Healthy Volunteers Healthy Volunteers Randomization Randomization Healthy Volunteers->Randomization Dosing Dosing Randomization->Dosing This compound (ascending doses) Clopidogrel Placebo PK/PD Assessments PK/PD Assessments Dosing->PK/PD Assessments Blood Sampling VerifyNow P2Y12 Assay Safety Monitoring Safety Monitoring Dosing->Safety Monitoring Adverse Events Vital Signs Data Analysis Data Analysis PK/PD Assessments->Data Analysis Safety Monitoring->Data Analysis

Key Findings:

Pharmacokinetics

DoseCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)
This compound
5 mg-~0.5Similar to Clopidogrel 75 mg
10 mg-~0.5-
15 mg-~0.5-
Clopidogrel
75 mg-~0.75-
Data presented are for the active metabolite. Specific Cmax and AUC values were not consistently reported across all sources in a comparable format.

Pharmacodynamics

DoseMean %IPA at 4 hours (Single Dose)
This compound
5 mg5.6%
10 mg11.3%
20 mg41.9%
40 mg84.8%
60 mg78.5%
75 mg86.7%
Clopidogrel
75 mgNo measurable effect
Data from a single ascending dose study in healthy Chinese volunteers.[4]
Dose (10-day dosing)Mean %IPA at 4 hours on Day 10
This compound
5 mg32.4%
10 mg60.7%
15 mg79.1%
Clopidogrel
75 mg46.6%
Data from a multiple-dose study in healthy Chinese volunteers.[14]

Safety and Tolerability:

  • This compound was well-tolerated in single doses up to 75 mg and in multiple-dose regimens.[4][14]

  • Adverse events were generally mild and reversible.[4]

Phase II and III Clinical Trials

This compound has progressed to later-stage clinical trials. A Phase II trial (NCT03599284) was designed to explore the efficacy, safety, and pharmacokinetics of different doses of this compound compared to clopidogrel in patients with coronary artery disease undergoing percutaneous coronary intervention (PCI).[2] More recently, a Phase III clinical trial in China has completed patient enrollment, evaluating the efficacy and safety of this compound versus clopidogrel in patients with acute coronary syndrome (ACS).[2]

Future Directions

The development of this compound represents a significant step forward in antiplatelet therapy. By circumventing the unpredictable metabolism of clopidogrel, this compound has the potential to provide a more consistent and effective antiplatelet response, particularly in individuals with CYP2C19 loss-of-function alleles. The results of the ongoing Phase III clinical trial will be crucial in determining the future role of this compound in the management of cardiovascular diseases.

Disclaimer: this compound is an investigational drug and has not been approved for clinical use by regulatory agencies. The information provided in this guide is for research and informational purposes only.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Vicagrel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicagrel is a novel antiplatelet agent and a structural analog of clopidogrel, designed to overcome the limitations of its predecessor, notably the issue of "clopidogrel resistance" associated with genetic variations in the CYP2C19 enzyme. As a prodrug, this compound undergoes a more efficient and reliable metabolic activation to its active form. This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed exposition of its synthesis pathway, including experimental protocols for the key reaction steps. Quantitative data are presented in structured tables, and the synthesis and metabolic pathways are visualized using diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Chemical Structure of this compound

This compound, chemically known as methyl (2S)-2-(2-acetoxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-chlorophenyl)acetate, is a thienopyridine derivative.[1][2] Its molecular structure is characterized by a tetrahydrothienopyridine core, a 2-chlorophenyl group, and a methyl acetate moiety, with an additional acetoxy group on the thiophene ring, which is crucial for its distinct metabolic activation pathway.

IdentifierValue
IUPAC Name methyl (2S)-2-(2-acetoxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-chlorophenyl)acetate[1][2]
CAS Number 1314081-53-2[1][3]
Molecular Formula C18H18ClNO4S[1]
Molecular Weight 379.86 g/mol [1][3]
SMILES O=C(OC)C(C1=CC=CC=C1Cl)N2CCC3=C(C=C(OC(C)=O)S3)C2[1]
InChI Key GNHHCBSBCDGWND-KRWDZBQOSA-N[2]

Metabolic Activation Pathway

This compound is a prodrug that requires metabolic activation to exert its antiplatelet effects. Unlike clopidogrel, which relies on the polymorphic cytochrome P450 enzyme CYP2C19 for its initial activation step, this compound is primarily hydrolyzed by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC) in the intestine.[4][5] This initial hydrolysis yields 2-oxo-clopidogrel, the same active intermediate as clopidogrel. Subsequently, 2-oxo-clopidogrel is converted to its active thiol metabolite, H4, by various CYP450 enzymes.[4][5] This metabolic pathway bypasses the rate-limiting and variable step dependent on CYP2C19, leading to a more predictable and efficient generation of the active metabolite.

metabolic_pathway This compound This compound Two_oxo_clopidogrel 2-oxo-clopidogrel This compound->Two_oxo_clopidogrel Hydrolysis (CES2, AADAC) in Intestine Active_Metabolite_H4 Active Metabolite (H4) Two_oxo_clopidogrel->Active_Metabolite_H4 Oxidation (CYP450s) in Liver

Metabolic activation pathway of this compound.

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that involves the formation of a racemic intermediate, followed by chiral resolution to isolate the desired (S)-enantiomer, and a final acetylation step. The key steps are outlined below, based on information from patent literature.

Overall Synthesis Scheme

synthesis_pathway Racemic_II Racemic Formula II Compound Racemic_IV Racemic Formula IV Compound (Racemic 2-oxo-clopidogrel analog) Racemic_II->Racemic_IV Formula_III Formula III Compound Formula_III->Racemic_IV Formula_V Formula V Compound ((2S)-enantiomer) Racemic_IV->Formula_V Chiral Resolution Chiral_Acid Chiral Acid (e.g., L-(-)-camphorsulfonic acid) Chiral_Acid->Formula_V This compound This compound Formula_V->this compound Acetylation Acetylation Acetic Anhydride or Acetyl Chloride Acetylation->this compound

Overall synthesis pathway of this compound.

Experimental Protocols

The following protocols are detailed descriptions of the key experimental steps in the synthesis of this compound.

Step 1: Synthesis of Racemic methyl 2-(2-oxo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate (Racemic Formula IV Compound)

  • Methodology: This step involves the reaction of a racemic α-haloester (Formula II) with 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one (Formula III) in the presence of a base.

  • Experimental Protocol: A detailed protocol is not publicly available. However, a representative procedure would involve dissolving the Formula III compound and a suitable base (e.g., an inorganic carbonate or an organic amine) in an appropriate aprotic solvent. The racemic α-haloester (Formula II) would then be added, and the reaction mixture would be stirred at a controlled temperature until the reaction is complete. The product would then be isolated through extraction and purified, likely by column chromatography. A Chinese patent describes a similar reaction yielding 68%.

Step 2: Chiral Resolution of Racemic Formula IV Compound to obtain (2S)-2-(2-oxo-7,7a-dihydrothieno[3,2-c]pyridin-5(2H,4H,6H)-yl)-2-(2-chlorophenyl)acetate (Formula V Compound)

  • Methodology: The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

  • Experimental Protocol:

    • Dissolve the racemic Formula IV compound in a suitable solvent such as acetone.

    • Add a solution of a chiral acid, for example, L-(-)-camphorsulfonic acid, in the same solvent.

    • Heat the mixture to reflux, then allow it to cool to room temperature to induce crystallization of the desired diastereomeric salt.

    • Isolate the crystals by filtration.

    • The free base of the (2S)-enantiomer (Formula V) can be obtained by treating the diastereomeric salt with a base (e.g., sodium bicarbonate solution) and extracting with an organic solvent.

Step 3: Acetylation of Formula V Compound to Yield this compound

  • Methodology: The final step is the acetylation of the hydroxyl group on the thiophene ring of the resolved (2S)-enantiomer.

  • Experimental Protocol:

    • Dissolve the Formula V compound in a suitable aprotic solvent.

    • In the presence of a base (e.g., an organic amine like triethylamine or pyridine), add an acetylating agent such as acetic anhydride or acetyl chloride.

    • Stir the reaction mixture at a controlled temperature until the reaction is complete.

    • The reaction is then quenched, and the product, this compound, is isolated by extraction and purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of this compound. It is important to note that detailed, publicly available experimental data with precise yields for each step are limited.

StepReactantsReagents/SolventsConditionsYieldPurity/eeReference
1 Racemic Formula II, Formula IIIBase, Aprotic Solvent-~68%-CN103664990A
2 Racemic Formula IVL-(-)-camphorsulfonic acid, AcetoneReflux, Crystallization->99% ee (after optimization)CN103664990A
3 Formula VAcetic Anhydride/Acetyl Chloride, Base--HighCN103664990A

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the chiral resolution step, which is a critical part of the synthesis.

experimental_workflow Start Start: Racemic Formula IV Dissolve Dissolve in Acetone Start->Dissolve Add_Acid Add L-(-)-camphorsulfonic acid in Acetone Dissolve->Add_Acid Reflux Heat to Reflux Add_Acid->Reflux Cool Cool to Room Temperature Reflux->Cool Crystallize Crystallization of Diastereomeric Salt Cool->Crystallize Filter Filter to Isolate Crystals Crystallize->Filter Treat_Base Treat with Base (e.g., NaHCO3) Filter->Treat_Base Extract Extract with Organic Solvent Treat_Base->Extract Isolate Isolate (2S)-enantiomer (Formula V) Extract->Isolate End End: Purified Formula V Isolate->End

Experimental workflow for the chiral resolution of the racemic intermediate.

Conclusion

This compound represents a significant advancement in antiplatelet therapy, offering a potentially more reliable and effective treatment option compared to clopidogrel. Its unique metabolic activation pathway, which bypasses the polymorphic CYP2C19 enzyme, is a key feature of its design. The synthesis of this compound, while involving a multi-step process including a critical chiral resolution, is achievable through established organic chemistry methodologies. This guide provides a foundational understanding of the chemical properties and synthesis of this compound, which can serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. Further research and publication of detailed experimental procedures will undoubtedly contribute to the broader scientific community's ability to explore and innovate in this important therapeutic area.

References

The In Vivo Metabolic Activation Pathway of Vicagrel: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicagrel is a novel, third-generation thienopyridine antiplatelet agent designed to overcome the limitations of clopidogrel, particularly the issue of "clopidogrel resistance" associated with genetic polymorphisms of cytochrome P450 (CYP) enzymes. This technical guide provides an in-depth overview of the in vivo metabolic activation pathway of this compound. It details the enzymatic processes, key metabolites, and pharmacokinetic profile, supported by quantitative data and detailed experimental methodologies. Visual diagrams of the metabolic pathway and a representative experimental workflow are provided to facilitate a comprehensive understanding of this compound's bioactivation.

Introduction

This compound, a structural analog of clopidogrel, is a prodrug that requires a two-step metabolic activation process to exert its antiplatelet effect by irreversibly inhibiting the P2Y12 receptor.[1][2] Unlike clopidogrel, which relies on CYP450 enzymes for both activation steps, this compound's initial activation is mediated by esterases, a key design feature that leads to a more efficient and consistent formation of its active metabolite.[3] This guide will elucidate the intricacies of this metabolic journey.

The Two-Step Metabolic Activation of this compound

The bioactivation of this compound is a sequential process involving hydrolysis followed by oxidation, occurring primarily in the intestine and liver.

Step 1: Esterase-Mediated Hydrolysis to 2-oxo-clopidogrel

Upon oral administration, this compound undergoes rapid and complete first-pass metabolism in the intestine.[1][4] The parent drug is typically undetectable in systemic circulation.[4] This initial and crucial step involves the hydrolysis of this compound to its intermediate metabolite, 2-oxo-clopidogrel. This reaction is catalyzed by two key non-CYP450 enzymes:

  • Carboxylesterase-2 (CES2): This enzyme plays a significant role in the hydrolysis of this compound in the human intestine.[1][4][5]

  • Arylacetamide Deacetylase (AADAC): AADAC is also a major contributor to the formation of 2-oxo-clopidogrel in the human intestine.[1][4][5]

The contribution of CES2 and AADAC to this compound hydrolysis in the human intestine has been estimated to be approximately 44.2% and 53.1%, respectively.[4] This esterase-mediated pathway bypasses the CYP2C19-dependent first step of clopidogrel activation, thus mitigating the impact of CYP2C19 genetic polymorphisms that cause clopidogrel resistance.[3][4]

Step 2: CYP450-Mediated Oxidation to the Active Thiol Metabolite

The intermediate metabolite, 2-oxo-clopidogrel, is then absorbed into the systemic circulation and transported to the liver. Here, it undergoes a second metabolic activation step, which is identical to that of clopidogrel.[2] This step involves the oxidation of the thiolactone ring of 2-oxo-clopidogrel to form the active thiol metabolite, designated as H4 or M15-2.[1][2][4] This reaction is catalyzed by several hepatic CYP450 enzymes, including:

  • CYP2B6 [1][6]

  • CYP2C19 [1][6]

  • CYP2C9 [1][6]

  • CYP3A4 [1][6]

The resulting active metabolite is responsible for the pharmacological activity of this compound. It forms an irreversible disulfide bond with the P2Y12 receptor on platelets, leading to the inhibition of platelet aggregation.

Inactivation Pathways

Parallel to the activation pathway, 2-oxo-clopidogrel can also be metabolized into inactive compounds. A major inactivation pathway involves the hydrolysis of 2-oxo-clopidogrel to an inactive carboxylic acid metabolite (CAM).[7] This reaction is primarily mediated by human carboxylesterase-1 (CES1).[2]

Metabolic Pathway Diagram

Vicagrel_Metabolism cluster_intestine Intestine cluster_liver Liver This compound This compound Oxo 2-oxo-clopidogrel This compound->Oxo CES2, AADAC (Hydrolysis) Oxo_liver 2-oxo-clopidogrel Oxo->Oxo_liver Systemic Circulation Active Active Thiol Metabolite (H4/M15-2) Inactive Inactive Carboxylic Acid Metabolite Oxo_liver->Active CYP2B6, CYP2C19, CYP2C9, CYP3A4 (Oxidation) Oxo_liver->Inactive CES1 (Hydrolysis)

Caption: Metabolic activation pathway of this compound in vivo.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics and metabolism of this compound.

Table 1: Pharmacokinetic Parameters of this compound's Active Metabolite in Healthy Chinese Volunteers [8][9]

DoseTmax (h)Cmax (ng/mL)AUC (ng·h/mL)
5 mg this compound0.33 - 0.50--
75 mg Clopidogrel0.75--

Note: At steady state, the pharmacokinetic parameters of the active metabolite of 75 mg clopidogrel were similar to those of 5 mg this compound.[8][9]

Table 2: In Vitro Hydrolysis of this compound and 2-oxo-clopidogrel [7]

SpeciesTissueSubstrateIntrinsic Clearance (CLint)
RatIntestinal MicrosomesThis compound53.28 L·h⁻¹·kg⁻¹
DogIntestinal MicrosomesThis compound3.643 L·h⁻¹·kg⁻¹
RatHepatic Microsomes2-oxo-clopidogrel2.304 L/h/kg
DogHepatic Microsomes2-oxo-clopidogrel1.498 L/h/kg
HumanHepatic Microsomes2-oxo-clopidogrel1.412 L/h/kg

Table 3: Contribution of Esterases to this compound Hydrolysis in Human Intestinal Microsomes [4]

EnzymeContribution (%)
CES244.2
AADAC53.1

Experimental Protocols

This section provides an overview of the methodologies typically employed in the study of this compound's metabolism.

In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for this compound's metabolic activation and to determine the kinetics of these reactions.

Methodology:

  • Incubation: this compound or its intermediate metabolite, 2-oxo-clopidogrel, is incubated with a source of metabolic enzymes. This can include:

    • Human liver microsomes (HLMs)

    • Human intestinal microsomes (HIMs)

    • Recombinant human enzymes (e.g., specific CYPs, CES2, AADAC) expressed in a suitable system (e.g., insect cells).

  • Reaction Conditions: Incubations are typically performed at 37°C in a buffered solution (e.g., Tris-HCl or potassium phosphate buffer, pH 7.4). For CYP-mediated reactions, a NADPH-generating system is required as a cofactor.

  • Sample Analysis: At various time points, aliquots of the incubation mixture are taken, and the reaction is quenched (e.g., by adding a cold organic solvent like acetonitrile). The samples are then processed (e.g., centrifugation to remove protein) and analyzed by a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the parent compound and its metabolites.

  • Enzyme Kinetics: To determine kinetic parameters such as Km and Vmax, incubations are performed with varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation.

  • Reaction Phenotyping: To identify the specific enzymes involved, several approaches can be used:

    • Correlation Analysis: The rate of metabolite formation is correlated with the activity of specific enzymes in a panel of individual donor HLMs.

    • Inhibition Studies: Known chemical inhibitors of specific enzymes are included in the incubation to assess their effect on metabolite formation.

    • Recombinant Enzymes: The metabolic activity of individual recombinant enzymes is directly tested.

In Vivo Pharmacokinetic Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites in animal models and humans.

Methodology:

  • Study Design: Studies can be single-dose or multiple-dose, and may include different dose levels. In human studies, a crossover design is often used to compare this compound with clopidogrel.

  • Drug Administration: this compound is administered orally to the study subjects (e.g., rats, dogs, or healthy human volunteers).

  • Sample Collection: Blood samples are collected at predetermined time points after dosing. Plasma is separated by centrifugation. Urine and feces may also be collected over a specified period.

  • Sample Analysis: Plasma, urine, and fecal samples are analyzed using a validated LC-MS/MS method to determine the concentrations of this compound and its metabolites.

  • Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as Tmax, Cmax, AUC, and half-life (t½) using non-compartmental analysis.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Incubation Incubation of this compound with: - Liver/Intestinal Microsomes - Recombinant Enzymes Analysis_invitro LC-MS/MS Analysis Incubation->Analysis_invitro Kinetics Enzyme Kinetics (Km, Vmax) Analysis_invitro->Kinetics Phenotyping Reaction Phenotyping Analysis_invitro->Phenotyping Conclusion Elucidation of Metabolic Pathway and Pharmacokinetic Profile Phenotyping->Conclusion Dosing Oral Administration of this compound (Animal Models/Humans) Sampling Blood/Urine/Feces Collection Dosing->Sampling Analysis_invivo LC-MS/MS Analysis Sampling->Analysis_invivo PK Pharmacokinetic Analysis (Tmax, Cmax, AUC) Analysis_invivo->PK PK->Conclusion

References

The Crucial Role of Carboxylesterase-2 in the Bioactivation of Vicagrel: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicagrel, a novel thienopyridine antiplatelet agent, represents a significant advancement in the management of thrombotic events. As a prodrug, its therapeutic efficacy is contingent upon a two-step metabolic activation process. This technical guide provides an in-depth exploration of the initial and pivotal step in this compound's bioactivation: the hydrolysis mediated by Carboxylesterase-2 (CES2). By circumventing the polymorphic cytochrome P450 (CYP) enzyme system, particularly CYP2C19, which is responsible for the activation of its predecessor clopidogrel, this compound offers the potential for a more predictable and consistent antiplatelet response. This guide will detail the metabolic pathway, present key quantitative data, outline relevant experimental protocols, and provide visual representations of the underlying biochemical processes to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: this compound and the Need for Improved Antiplatelet Therapy

Thienopyridine derivatives are a cornerstone in the prevention of atherothrombotic events. However, the efficacy of clopidogrel, a widely used agent, is hampered by significant inter-individual variability in patient response. This variability is largely attributed to genetic polymorphisms in the CYP2C19 enzyme, a key player in its metabolic activation.[1][2] "Clopidogrel resistance" can lead to inadequate platelet inhibition and an increased risk of adverse cardiovascular events.[1]

This compound, a novel P2Y12 receptor antagonist, was designed to overcome this limitation.[3][4] Its activation pathway is intentionally engineered to be less dependent on the CYP450 system. The initial metabolic step for this compound is hydrolysis, primarily occurring in the intestine, to form the intermediate metabolite, 2-oxo-clopidogrel.[1][4][5][6][7] This crucial reaction is catalyzed by carboxylesterases, with Carboxylesterase-2 (CES2) playing a predominant role, alongside Arylacetamide Deacetylase (AADAC).[1][3][4][5][6][7][8]

The Metabolic Pathway of this compound: A Focus on CES2

The bioactivation of this compound is a sequential two-step process:

  • Step 1: Hydrolysis. this compound is rapidly and extensively hydrolyzed to 2-oxo-clopidogrel. This reaction is primarily carried out by CES2 and AADAC in the human intestine.[3][4][5][6][7] This initial step is critical as it bypasses the CYP2C19-dependent activation of clopidogrel.[1]

  • Step 2: Oxidation. The intermediate metabolite, 2-oxo-clopidogrel, is then oxidized by various CYP enzymes (including CYP2B6, CYP2C9, CYP2C19, and CYP3A4) in the liver to form the active thiol metabolite, H4.[4][6] This active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting their aggregation.

The metabolic activation pathways of this compound and its precursor, clopidogrel, are depicted below to highlight the key differences.

Vicagrel_Metabolism cluster_this compound This compound Pathway cluster_clopidogrel Clopidogrel Pathway This compound This compound Oxo_clopidogrel_V 2-oxo-clopidogrel This compound->Oxo_clopidogrel_V CES2 / AADAC (Intestine) Active_Metabolite_V Active Thiol Metabolite (H4) Oxo_clopidogrel_V->Active_Metabolite_V CYP450s (Liver) Clopidogrel Clopidogrel Oxo_clopidogrel_C 2-oxo-clopidogrel Clopidogrel->Oxo_clopidogrel_C CYP2C19, CYP1A2, CYP2B6 (Liver) Active_Metabolite_C Active Thiol Metabolite Oxo_clopidogrel_C->Active_Metabolite_C CYP450s (Liver)

Metabolic activation of this compound and Clopidogrel.

Quantitative Analysis of CES2-Mediated this compound Metabolism

In vitro studies utilizing human intestine microsomes and recombinant enzymes have been instrumental in quantifying the contribution of CES2 to this compound hydrolysis.

Enzyme SourceParameterValueReference
Recombinant Human CES2Km (μM)7.19 ± 0.16[5]
CLint (mL/min/mg protein)46.1 ± 3.1[5]
Recombinant Human AADACKm (μM)9.79 ± 1.35[5]
CLint (mL/min/mg protein)39.0 ± 3.1[5]
Human Intestine MicrosomesContribution of CES2 to this compound Hydrolysis44.2%[5][7]
Contribution of AADAC to this compound Hydrolysis53.1%[5][7]

Table 1: Kinetic Parameters and Contribution of Enzymes to this compound Hydrolysis.

Experimental Protocols

The following provides a generalized methodology for an in vitro experiment to determine the kinetics of this compound hydrolysis by CES2.

In Vitro Hydrolysis of this compound using Recombinant Human CES2

Objective: To determine the kinetic parameters (Km and Vmax) of this compound hydrolysis by recombinant human CES2.

Materials:

  • This compound

  • 2-oxo-clopidogrel standard

  • Recombinant human CES2 enzyme

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Trifluoroacetic acid

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of working solutions of this compound by diluting the stock solution in phosphate buffer to achieve final concentrations ranging from approximately 0.1 to 10 times the expected Km.

    • Prepare a stock solution of the 2-oxo-clopidogrel standard for the calibration curve.

  • Enzymatic Reaction:

    • Pre-incubate the recombinant human CES2 enzyme in phosphate buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding the this compound working solution to the pre-incubated enzyme solution.

    • Incubate the reaction mixture at 37°C for a predetermined time, ensuring that the product formation is in the linear range.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the terminated reaction mixture.

    • Centrifuge the samples to precipitate the protein.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of 2-oxo-clopidogrel.

    • Generate a calibration curve using the 2-oxo-clopidogrel standard to determine the concentration of the metabolite in the samples.

  • Data Analysis:

    • Calculate the initial velocity (V) of the reaction at each substrate concentration.

    • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reagents Prepare Reagents (this compound, CES2, Buffers) Preincubation Pre-incubate CES2 at 37°C Reagents->Preincubation Standards Prepare Standards (2-oxo-clopidogrel) LCMS LC-MS/MS Analysis Standards->LCMS Initiation Initiate Reaction with this compound Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate Reaction (Acetonitrile) Incubation->Termination Processing Sample Processing (Centrifugation) Termination->Processing Processing->LCMS Data Data Analysis (Michaelis-Menten Kinetics) LCMS->Data

Workflow for in vitro this compound metabolism study.

Impact on Drug Development and Clinical Practice

The CES2-mediated activation of this compound has several important implications:

  • Reduced Inter-individual Variability: By bypassing the polymorphic CYP2C19 enzyme for its initial activation, this compound is expected to exhibit a more consistent and predictable antiplatelet effect across different patient populations.[1][2]

  • Lower Potential for Drug-Drug Interactions: The reliance on CES2 and AADAC for the first metabolic step reduces the likelihood of drug-drug interactions with CYP2C19 inhibitors or inducers.[3][9]

  • Improved Therapeutic Profile: The efficient and rapid conversion of this compound to 2-oxo-clopidogrel may lead to a faster onset of action and a more potent antiplatelet effect compared to clopidogrel at equivalent doses.[1]

Conclusion

Carboxylesterase-2 is a key enzyme in the metabolic activation of this compound, catalyzing its initial hydrolysis to 2-oxo-clopidogrel. This CES2-dependent pathway is fundamental to this compound's design, offering a distinct advantage over clopidogrel by avoiding the variability associated with CYP2C19 genetics. A thorough understanding of the role of CES2 in this compound metabolism is essential for ongoing research, clinical trial design, and the optimization of antiplatelet therapies. The data and methodologies presented in this guide provide a solid foundation for professionals in the field to further explore and leverage the unique metabolic profile of this compound.

References

Vicagrel's Bioactivation: A Technical Guide to its Active Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation and characterization of the active metabolite of Vicagrel, a novel thienopyridine antiplatelet agent. By circumventing the key metabolic bottleneck of its predecessor, Clopidogrel, this compound offers a more efficient and predictable bioactivation profile. This document provides a comprehensive overview of its metabolic pathway, the enzymes involved, pharmacokinetic data, and detailed experimental protocols for its study.

Introduction to this compound

This compound is a next-generation P2Y12 receptor antagonist designed to overcome the limitations of Clopidogrel, particularly the genetic polymorphisms of the CYP2C19 enzyme that can lead to variable antiplatelet response.[1][2] Like Clopidogrel, this compound is a prodrug that requires a two-step metabolic process to form its active metabolite, which then irreversibly inhibits the P2Y12 receptor on platelets, preventing platelet aggregation.[1][3] The key innovation in this compound's design lies in its initial activation step, which relies on esterases rather than cytochrome P450 enzymes.[1][4]

The Metabolic Pathway of this compound

The bioactivation of this compound to its active thiol metabolite, designated as M15-2 (also referred to as H4), is a sequential two-step process.[5][6]

Step 1: Hydrolysis to 2-oxo-clopidogrel

The first and most critical step in this compound's activation is the rapid and complete hydrolysis of the parent drug to its intermediate metabolite, 2-oxo-clopidogrel.[1][5] This reaction is primarily catalyzed by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC) in the intestine.[4][5][6] This initial conversion is significantly more efficient than that of Clopidogrel, which relies on CYP450 enzymes and suffers from a substantial portion of the drug being hydrolyzed by carboxylesterase 1 (CES1) to an inactive carboxylic acid metabolite.[3][5]

Step 2: Oxidation to the Active Metabolite (M15-2)

The intermediate, 2-oxo-clopidogrel, is then oxidized to the active thiol metabolite, M15-2.[5][6] This second step is identical to the final activation step of Clopidogrel and is mediated by several cytochrome P450 enzymes in the liver, including CYP2B6, CYP2C9, CYP2C19, and CYP3A4.[1][6] Despite the involvement of CYP2C19 in this second step, the overall bioactivation of this compound is less dependent on this polymorphic enzyme compared to Clopidogrel due to the highly efficient first step.[2]

The active metabolite, M15-2, is unstable and is often derivatized with a stabilizing agent like 2-bromo-3'-methoxyacetophenone (MPB) for accurate quantification in plasma samples.[3]

dot

Vicagrel_Metabolism This compound This compound Two_oxo_clopidogrel 2-oxo-clopidogrel (Intermediate Metabolite) This compound->Two_oxo_clopidogrel CES2, AADAC (Intestine) M15_2 M15-2 (H4) (Active Thiol Metabolite) Two_oxo_clopidogrel->M15_2 CYP2B6, CYP2C9, CYP2C19, CYP3A4 (Liver) Inactive_Metabolites Inactive Carboxylic Acid Metabolites Two_oxo_clopidogrel->Inactive_Metabolites PON1 P2Y12 P2Y12 Receptor (on Platelets) M15_2->P2Y12 Irreversible Binding Platelet_Inhibition Inhibition of Platelet Aggregation

Caption: Metabolic activation pathway of this compound.

Pharmacokinetic Profile

The efficient metabolic activation of this compound results in a more favorable pharmacokinetic profile compared to Clopidogrel, with a significantly higher exposure to the active metabolite at a lower dose.[3][5]

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Humans (Single 20 mg Oral Dose of [14C]this compound)[3]
MetaboliteTmax (h)t1/2 (h)Cmax (ng/mL)AUCinf (ng·h/mL)
M30.421.97405461
M9-20.8313.402882890
M15-10.422.5476.459.0
M15-2 (Active)0.332.0560.141.8

Data presented as mean values.

Table 2: Comparison of Active Metabolite (M15-2) Pharmacokinetics: this compound vs. Clopidogrel[7][8]
Drug (Dose)Tmax (h)
This compound (5-15 mg)0.33 - 0.50
Clopidogrel (75 mg)~0.75

Experimental Protocols

The characterization of this compound's active metabolite formation involves a series of in vitro and in vivo experiments.

In Vitro Metabolism in Intestinal and Hepatic Microsomes

This protocol is designed to investigate the enzymatic kinetics of this compound and its intermediate, 2-oxo-clopidogrel, in subcellular fractions.

Objective: To determine the contribution of intestinal and hepatic enzymes to the metabolism of this compound.

Materials:

  • Human intestinal microsomes (HIM)

  • Human liver microsomes (HLM)

  • Recombinant human CES2 and AADAC enzymes

  • This compound and 2-oxo-clopidogrel standards

  • Tris buffer (50 mM, pH 7.4)

  • NADPH regenerating system (for CYP-mediated reactions)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Methodology:

  • Incubation Preparation: Reaction mixtures are prepared in Tris buffer containing either HIM, HLM, or recombinant enzymes. Protein concentrations are optimized for each enzyme source (e.g., 20-50 µg/mL for intestinal microsomes).[7]

  • Pre-incubation: The reaction mixtures are pre-incubated at 37°C for a short period to equilibrate the temperature.

  • Reaction Initiation: The reaction is initiated by adding the substrate (this compound or 2-oxo-clopidogrel) at a specific final concentration (e.g., 10 µM).[7] For CYP-mediated oxidation studies, the NADPH regenerating system is also added.

  • Time Course Incubation: Aliquots are taken at various time points (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes) to monitor the progress of the reaction.[7]

  • Reaction Termination: The reaction in each aliquot is terminated by adding a quenching solution, typically cold acetonitrile, which also serves to precipitate the proteins.

  • Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentrations of the parent drug and its metabolites in the supernatant are quantified using a validated LC-MS/MS method.

dot

Experimental_Workflow Start Start: In Vitro Metabolism Assay Prepare_Incubation Prepare Incubation Mixture (Microsomes/Enzymes, Buffer) Start->Prepare_Incubation Pre_incubate Pre-incubate at 37°C Prepare_Incubation->Pre_incubate Initiate_Reaction Initiate Reaction (Add Substrate +/- NADPH) Pre_incubate->Initiate_Reaction Time_Course Time Course Sampling Initiate_Reaction->Time_Course Terminate_Reaction Terminate Reaction (Add Acetonitrile) Time_Course->Terminate_Reaction Process_Sample Centrifuge and Collect Supernatant Terminate_Reaction->Process_Sample Analyze LC-MS/MS Analysis Process_Sample->Analyze End End: Quantify Metabolites Analyze->End

Caption: In vitro metabolism experimental workflow.

Human Mass Balance Study

This protocol is designed to understand the absorption, metabolism, and excretion of this compound in humans.

Objective: To determine the pharmacokinetic profile, metabolic fate, and routes and extent of excretion of this compound and its metabolites.

Methodology:

  • Study Population: A small cohort of healthy male subjects is typically recruited.[8]

  • Dosing: A single oral dose of radiolabeled ([14C]) this compound is administered.[8]

  • Sample Collection: Blood, plasma, urine, and feces are collected at predetermined time points over a specified period (e.g., 168 hours).[8]

  • Radioactivity Measurement: The total radioactivity in all collected samples is measured to determine the extent of absorption and the routes and rates of excretion.

  • Metabolite Profiling and Identification: Plasma, urine, and fecal samples are analyzed using techniques like high-resolution mass spectrometry (HR-MS) to identify and characterize the various metabolites of this compound.[3]

  • Pharmacokinetic Analysis: The concentration-time data for the parent drug (if detectable) and its metabolites are used to calculate key pharmacokinetic parameters such as Tmax, Cmax, t1/2, and AUC.[3]

Chemical Characterization of the Active Metabolite

The active metabolite of this compound, M15-2, possesses a reactive thiol group which is crucial for its pharmacological activity.[3] This thioenol group is unstable in vivo, which necessitates derivatization with reagents like N-ethylmaleimide (NEM) or 2-bromo-3'-methoxyacetophenone (MPB) for stabilization and accurate quantification during bioanalysis.[3] High-resolution mass spectrometry is employed to elucidate the fragmentation patterns of this compound and its metabolites, allowing for their structural confirmation.[3]

Conclusion

The formation of this compound's active metabolite, M15-2, is a highly efficient process that circumvents the primary metabolic limitation of Clopidogrel. The initial hydrolysis by intestinal esterases, CES2 and AADAC, ensures a rapid and consistent supply of the intermediate, 2-oxo-clopidogrel, for subsequent oxidation by hepatic CYPs. This leads to a more predictable and potent antiplatelet effect. The detailed experimental protocols and pharmacokinetic data presented in this guide provide a solid foundation for researchers and drug development professionals working on this compound and other novel antiplatelet therapies.

References

Preclinical Efficacy and Safety of Vicagrel: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicagrel is a novel, orally active thienopyridine antiplatelet agent designed to improve upon the therapeutic profile of clopidogrel.[1][2] It acts as an irreversible inhibitor of the P2Y12 receptor, a key mediator of platelet activation and aggregation.[2][3] The primary innovation of this compound lies in its metabolic activation pathway. Unlike clopidogrel, which relies on the polymorphic cytochrome P450 (CYP) enzyme CYP2C19 for its initial activation step, this compound is primarily hydrolyzed by carboxylesterase-2 (CES2) or arylacetamide deacetylase (AADAC).[4][5] This distinction is critical, as it allows this compound to bypass the genetic variability associated with CYP2C19, which can lead to clopidogrel resistance and variable patient responses.[4][6] Preclinical studies in animal models have demonstrated that this compound is more rapidly and extensively converted to its active metabolite compared to clopidogrel, suggesting a more potent and predictable antiplatelet effect.[7][8]

Mechanism of Action and Metabolic Activation

This compound and clopidogrel are both prodrugs that require a two-step metabolic conversion to their active thiol metabolite, which then irreversibly binds to the P2Y12 receptor on platelets.[3][4] The key difference lies in the first metabolic step. Clopidogrel is oxidized by CYP enzymes, primarily CYP2C19, to form 2-oxo-clopidogrel.[4] In contrast, this compound is hydrolyzed by esterases to the same intermediate, 2-oxo-clopidogrel.[4][5] This circumvents the rate-limiting and genetically variable CYP2C19-dependent step.[4] From 2-oxo-clopidogrel, both pathways converge, with a subsequent oxidation step leading to the formation of the active metabolite.[7]

G Clopidogrel Clopidogrel CYP2C19 CYP2C19 (Polymorphic) Clopidogrel->CYP2C19 Oxo_Clopidogrel 2-oxo-clopidogrel CYP2C19->Oxo_Clopidogrel Oxidation Active_Metabolite Active Thiol Metabolite Oxo_Clopidogrel->Active_Metabolite CYP-mediated Oxidation P2Y12 P2Y12 Receptor Inhibition Active_Metabolite->P2Y12 Irreversible Binding This compound This compound Esterases Carboxylesterase-2 (CES2) / Arylacetamide Deacetylase (AADAC) This compound->Esterases Esterases->Oxo_Clopidogrel Hydrolysis

Metabolic activation pathways of Clopidogrel and this compound.

Preclinical Efficacy

Preclinical studies in rats and beagle dogs have consistently shown that this compound leads to a significantly higher exposure of the active metabolite compared to equimolar doses of clopidogrel. This enhanced bioactivation translates to a more potent antiplatelet effect.

Pharmacokinetic Comparison

The conversion efficiency of this compound to its active metabolite is markedly superior to that of clopidogrel. Following intravenous administration in rats, the transformation efficiency of this compound to 2-oxo-clopidogrel was 94%, whereas it was only 13% for clopidogrel.[7][8][9] This leads to substantially higher plasma concentrations of both the intermediate and the final active metabolite.

ParameterAnimal ModelThis compoundClopidogrelFold Increase (this compound vs. Clopidogrel)Reference
Exposure to 2-oxo-clopidogrel (AUC, µg·h/L) Rats (Oral)58.6 ± 10.210.2 ± 6.6~6-fold[7][8]
Dogs (Oral)97.1 ± 51.916.1 ± 3.3~6-fold[7][8]
Exposure to Active Metabolite (AUC, µg·h/L) Rats (Oral)59.0 ± 18.814.4 ± 9.6~4-fold[7][8]
Dogs (Oral)635.1 ± 114.599.0 ± 10.3~6-fold[7][8]
Data presented as mean ± standard deviation.
Pharmacodynamic Comparison

The increased bioavailability of the active metabolite results in a more pronounced and rapid inhibition of platelet aggregation (IPA). In ex vivo studies using adenosine diphosphate (ADP) as an agonist, this compound demonstrated a dose-dependent and more potent antiplatelet effect than clopidogrel.[7]

Drug/DoseTime PointMean Inhibition of Platelet Aggregation (%IPA)Animal ModelReference
This compound (3 mg/kg) Not SpecifiedEffective InhibitionRats[2]
This compound (5 mg) Day 10, 4h post-dose32.4%Healthy Volunteers[9]
This compound (10 mg) Day 10, 4h post-dose60.7%Healthy Volunteers[9]
This compound (15 mg) Day 10, 4h post-dose79.1%Healthy Volunteers[9]
Clopidogrel (75 mg) Day 10, 4h post-dose46.6%Healthy Volunteers[9]
Note: While some data is from early human trials, it reflects the preclinical findings of enhanced potency.

Preclinical Safety and Tolerability

Safety pharmacology studies have indicated that this compound is well-tolerated. In a single-dose acute toxicity study in mice, this compound demonstrated very low toxicity even at high doses (5 g/kg).[2] Early-phase human clinical trials have also reported a favorable safety profile.

Dose GroupNumber of SubjectsSubjects with Adverse Events (AEs)Percentage of Subjects with AEsMost Common AEsReference
This compound (5 mg) 8112.5%Mild, reversible[4]
This compound (20 mg) 8225.0%Mild, reversible[4]
This compound (40 mg) 8450.0%Mild, reversible[4]
This compound (60 mg) 8562.5%Mild, reversible, prolonged PT[4]
This compound (75 mg) 7571.4%Mild, reversible[4]
Clopidogrel (75 mg) 8Not specified, similar to lower this compound dosesNot specifiedMild, reversible[4]
Placebo Not specifiedNot specified, lower than active treatment groupsNot specifiedNot applicable[4]
Data from a single ascending dose study in healthy Chinese volunteers. No serious adverse events were reported.

Experimental Protocols

Pharmacokinetic Studies in Rats and Beagle Dogs
  • Objective: To compare the in vivo conversion of this compound and clopidogrel to their respective active metabolites.[8]

  • Animal Models: Male Sprague-Dawley rats and Beagle dogs were used.[9][10]

  • Drug Administration: this compound or clopidogrel was administered via intravenous injection or oral gavage at equimolar doses.[8][9]

  • Sample Collection: Serial blood samples were collected at predetermined time points post-dosing.

  • Bioanalysis: Plasma concentrations of the parent drug, 2-oxo-clopidogrel, and the active metabolite were quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[9]

  • Data Analysis: Pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) were calculated.[5]

G Start Animal Acclimation (Rats/Dogs) Dosing Drug Administration (Oral Gavage / IV) Start->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Analysis (Quantification of Metabolites) Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax) Analysis->PK_Analysis End Data Interpretation & Comparison PK_Analysis->End

Typical experimental workflow for preclinical pharmacokinetic studies.
Ex Vivo Platelet Aggregation Assays

  • Objective: To assess the inhibitory effect of this compound on platelet function.

  • Methodology:

    • Blood samples are collected from animals previously treated with this compound, clopidogrel, or a vehicle control.

    • Platelet-rich plasma (PRP) is prepared by centrifugation.

    • Platelet aggregation is induced by adding an agonist, typically adenosine diphosphate (ADP).

    • The change in light transmittance through the PRP sample is measured using a light transmission aggregometer. The degree of aggregation is inversely proportional to the light transmittance.

    • The percentage inhibition of platelet aggregation (%IPA) is calculated by comparing the aggregation in samples from drug-treated animals to that of control animals.[6]

  • Alternative Method: The VerifyNow-P2Y12 assay, a point-of-care test, can also be used to measure P2Y12 receptor blockade.[9]

Conclusion

Preclinical data strongly support the therapeutic potential of this compound as a next-generation P2Y12 inhibitor. Its unique metabolic activation via esterases, rather than the polymorphic CYP2C19 enzyme, results in a more efficient and predictable generation of its active metabolite.[4][8] This translates to a faster onset of action and a more potent antiplatelet effect compared to clopidogrel at equivalent molar doses in animal models.[7] Furthermore, initial safety and tolerability studies have shown this compound to be safe, with a low incidence of serious adverse events.[2][4] These promising preclinical findings have provided a solid foundation for the ongoing clinical development of this compound as a potential new standard of care for patients requiring antiplatelet therapy.[9][11]

References

Early phase clinical trial results for Vicagrel

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Early-Phase Clinical Trial Results of Vicagrel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical trial data for this compound, a novel, orally active antiplatelet agent. This compound is a thienopyridine P2Y12 inhibitor designed to overcome some of the limitations of existing therapies, such as clopidogrel, particularly the metabolic variability associated with CYP2C19 genetic polymorphisms. This document synthesizes key findings on this compound's pharmacodynamics, pharmacokinetics, and safety profile from Phase I and Phase II clinical trials, presents the experimental protocols employed, and visualizes the core mechanisms and study designs.

This compound is a prodrug that, like clopidogrel, is converted to an active metabolite that irreversibly inhibits the P2Y12 receptor on platelets. This inhibition prevents adenosine diphosphate (ADP) from binding to the receptor, thereby blocking a key pathway in platelet activation and aggregation.

A crucial distinction of this compound is its metabolic activation pathway. The initial hydrolysis step is catalyzed by esterases, such as carboxylesterase-2 (CES2) or arylacetamide deacetylase (AADAC), rather than the cytochrome P450 (CYP) enzymes, notably CYP2C19, which are central to clopidogrel's activation. This circumvents the issue of "clopidogrel resistance" often observed in individuals with loss-of-function CYP2C19 alleles. This compound and clopidogrel share the same subsequent intermediate (2-oxo-clopidogrel) and the same final active metabolite (M15-2).

cluster_study1 Study I: Dose-Escalating cluster_dose1 5 mg Dose (n=15) cluster_dose2 10 mg Dose (n=15) cluster_dose3 15 mg Dose (n=15) cluster_study2 Study II: Drug-Drug Interaction Screening1 Screening (n=45 Healthy Volunteers) Randomization1 Randomization (3:1:1 per dose) Screening1->Randomization1 Vicagrel5 This compound 5mg (n=9) Randomization1->Vicagrel5 Clopidogrel5 Clopidogrel 75mg (n=3) Randomization1->Clopidogrel5 Placebo5 Placebo (n=3) Randomization1->Placebo5 Vicagrel10 This compound 10mg (n=9) Randomization1->Vicagrel10 Clopidogrel10 Clopidogrel 75mg (n=3) Randomization1->Clopidogrel10 Placebo10 Placebo (n=3) Randomization1->Placebo10 Vicagrel15 This compound 15mg (n=9) Randomization1->Vicagrel15 Clopidogrel15 Clopidogrel 75mg (n=3) Randomization1->Clopidogrel15 Placebo15 Placebo (n=3) Randomization1->Placebo15 Treatment1 10 Days Dosing Vicagrel5->Treatment1 Clopidogrel5->Treatment1 Placebo5->Treatment1 Vicagrel10->Treatment1 Clopidogrel10->Treatment1 Placebo10->Treatment1 Vicagrel15->Treatment1 Clopidogrel15->Treatment1 Placebo15->Treatment1 Assessment1 PK & PD Assessments Treatment1->Assessment1 Screening2 Screening (n=15 Healthy Volunteers) Phase1 Phase 1 (Days 1-8) This compound Alone LD: 30mg, MD: 7.5mg Screening2->Phase1 Washout Washout Period (Days 9-15) Phase1->Washout Phase2 Phase 2 (Days 16-23) This compound + Aspirin LD: 30mg, MD: 7.5mg Washout->Phase2 Assessment2 PK & PD Assessments (During each phase) Phase2->Assessment2 cluster_arms Treatment Arms (28 Days) Screening Screening (n=279 CAD Patients for PCI) Randomization Randomization (1:1:1:1) Screening->Randomization V1 This compound 20/5 mg (LD/MD) Randomization->V1 V2 This compound 24/6 mg (LD/MD) Randomization->V2 V3 This compound 30/7.5 mg (LD/MD) Randomization->V3 C1 Clopidogrel 300/75 mg (LD/MD) Randomization->C1 Assessment Primary Endpoint Assessment at Day 28 (%IPA) Safety Monitoring (AEs, Bleeding) V1->Assessment V2->Assessment V3->Assessment C1->Assessment

Vicagrel: A Technical Whitepaper on Potential Therapeutic Indications Beyond Acute Coronary Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicagrel is a novel, orally administered antiplatelet agent and a P2Y12 receptor antagonist, currently under investigation for a range of thrombotic cardiovascular and cerebrovascular diseases. While its primary development has focused on acute coronary syndrome (ACS), a New Drug Application (NDA) has been filed with the U.S. Food and Drug Administration (FDA) for expanded indications, including ischemic stroke and peripheral artery disease (PAD)[1][2]. This document provides a comprehensive technical overview of the available data supporting the exploration of this compound beyond ACS, focusing on its mechanism of action, preclinical and clinical data, and relevant experimental methodologies. It is important to note that while the NDA for ischemic stroke and PAD has been submitted, detailed results from pivotal clinical trials for these specific indications are not yet widely available in the public domain.

Introduction

The inhibition of platelet aggregation is a critical therapeutic strategy in the management of atherothrombotic diseases. This compound, a thienopyridine derivative, represents a next-generation P2Y12 inhibitor designed to overcome some of the limitations of clopidogrel, a widely used antiplatelet medication[3][4]. Specifically, this compound's metabolic activation pathway is independent of the highly variable cytochrome P450 2C19 (CYP2C19) enzyme, potentially offering a more predictable and consistent antiplatelet effect across different patient populations[5][6]. This whitepaper will delve into the scientific rationale and available evidence for this compound's use in ischemic stroke and PAD.

Mechanism of Action

This compound is a prodrug that, like clopidogrel, ultimately leads to the irreversible inhibition of the P2Y12 receptor on platelets[3]. However, the initial step in its metabolic activation is distinct. This compound is hydrolyzed to its active intermediate metabolite by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC) in the intestine, bypassing the CYP2C19-dependent step that is a major source of variability in clopidogrel's efficacy[5][7]. This active metabolite then irreversibly binds to the P2Y12 receptor, preventing ADP-mediated platelet activation and aggregation[3].

Signaling Pathway

The binding of ADP to the P2Y12 receptor activates the Gi protein-coupled signaling cascade, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP), and subsequent potentiation of platelet aggregation. By irreversibly blocking the P2Y12 receptor, this compound's active metabolite prevents these downstream signaling events.

G cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates Vicagrel_AM This compound (Active Metabolite) Vicagrel_AM->P2Y12 Irreversibly Inhibits AC Adenylyl Cyclase Gi->AC Inhibits Platelet_Activation Platelet Activation & Aggregation Gi->Platelet_Activation Promotes cAMP cAMP AC->cAMP Converts ATP to VASP_P VASP-P cAMP->VASP_P Activates PKA, leading to VASP_P->Platelet_Activation Inhibits

Figure 1: this compound's P2Y12 Receptor Inhibition Pathway.

Preclinical and Clinical Data

While specific efficacy data for this compound in ischemic stroke and PAD animal models or completed clinical trials are not yet publicly available, existing preclinical and Phase I/II clinical data in other indications provide a strong rationale for its investigation in these conditions.

Preclinical Data

Preclinical studies in rats and dogs have demonstrated that this compound is more efficiently converted to its active metabolite compared to clopidogrel[7]. This leads to a more potent and predictable inhibition of platelet aggregation.

Parameter This compound Clopidogrel Species Reference
Conversion to Active Metabolite~5-fold higherBaselineRats and Dogs[7]
Platelet Aggregation Inhibition (ADP-induced)Significant inhibition at 3 mg/kgLess effective at equivalent molar dosesRats[8]
Clinical Data

A Phase I study in healthy Chinese volunteers demonstrated that this compound is well-tolerated and achieves rapid and potent dose-dependent platelet inhibition[7]. A single oral dose of 40 mg of this compound resulted in nearly complete inhibition of ADP-induced platelet aggregation within 4 hours[7].

Dose (single oral) Mean % Inhibition of Platelet Aggregation (IPA) at 4 hours Reference
This compound 5 mg5.6% ± 5.7%[7]
This compound 10 mg11.3% ± 9.6%[7]
This compound 20 mg41.9% ± 25.2%[7]
This compound 40 mg84.8% ± 14.5%[7]
This compound 60 mg78.5% ± 12.1%[7]
This compound 75 mg86.7% ± 10.8%[7]
Clopidogrel 75 mgNo measurable effect[7]

A Phase II clinical trial (NCT03599284) in patients with coronary artery disease undergoing percutaneous coronary intervention (PCI) showed that this compound had a comparable antiplatelet effect and safety profile to clopidogrel at much lower doses[9][10].

Potential Therapeutic Indications Beyond ACS

Ischemic Stroke

The rationale for this compound's use in the secondary prevention of ischemic stroke is based on its potent antiplatelet effects. By preventing the formation of platelet-rich thrombi in the cerebral vasculature, this compound may reduce the risk of recurrent ischemic events. Its predictable metabolism is particularly advantageous in this patient population, where consistent antiplatelet efficacy is crucial.

Peripheral Artery Disease (PAD)

PAD is characterized by atherosclerotic blockages in the arteries of the lower limbs, leading to an increased risk of thrombotic events. Antiplatelet therapy is a cornerstone of PAD management. This compound's ability to provide consistent and potent platelet inhibition may offer a therapeutic advantage in preventing limb ischemia and other cardiovascular complications in patients with PAD.

Experimental Protocols

Detailed protocols for this compound studies in ischemic stroke and PAD are not yet published. However, based on the design of the Phase II trial in ACS (NCT03599284), a typical clinical trial protocol for these indications would likely include the following components[9]:

  • Study Design: A multicenter, randomized, double-blind, active-controlled trial.

  • Patient Population: Patients with a recent history of ischemic stroke or diagnosed with symptomatic PAD.

  • Intervention: this compound at a specified loading and maintenance dose compared to a standard-of-care antiplatelet agent (e.g., clopidogrel).

  • Primary Efficacy Endpoints:

    • For Ischemic Stroke: Composite of recurrent ischemic stroke, myocardial infarction, or death from any vascular cause.

    • For PAD: Composite of acute limb ischemia, major amputation for vascular causes, myocardial infarction, ischemic stroke, or death from any vascular cause.

  • Safety Endpoints: Incidence of major and minor bleeding events, as defined by standardized criteria (e.g., BARC or TIMI classifications).

  • Pharmacodynamic Assessments: Platelet function testing (e.g., light transmission aggregometry, VerifyNow P2Y12 assay) at specified time points to measure the degree of platelet inhibition.

Experimental Workflow

G cluster_workflow Generalized Clinical Trial Workflow Screening Patient Screening (Ischemic Stroke or PAD) Randomization Randomization Screening->Randomization Treatment_V This compound + Aspirin Randomization->Treatment_V Treatment_C Clopidogrel + Aspirin Randomization->Treatment_C Follow_Up Follow-up (e.g., 90 days, 1 year) Treatment_V->Follow_Up Treatment_C->Follow_Up Endpoints Endpoint Adjudication (Efficacy and Safety) Follow_Up->Endpoints Analysis Statistical Analysis Endpoints->Analysis

Figure 2: Generalized Experimental Workflow for a this compound Clinical Trial.

Conclusion

This compound is a promising novel P2Y12 inhibitor with a predictable metabolic profile that may offer advantages over existing antiplatelet therapies. While its development has been centered on ACS, there is a strong scientific rationale for its investigation in other thrombotic conditions such as ischemic stroke and PAD. The filing of an NDA for these indications suggests that supportive data from pivotal trials may become available in the near future. Further research and the publication of these trial results are eagerly awaited to fully elucidate the therapeutic potential of this compound in these expanded patient populations.

References

Investigating the Anti-inflammatory Properties of Vicagrel: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicagrel is a novel, orally active antiplatelet agent that functions as an irreversible antagonist of the P2Y12 receptor.[1] While its primary therapeutic application lies in the prevention of thrombotic events in patients with cardiovascular diseases, emerging evidence suggests that the modulation of the P2Y12 receptor may also confer significant anti-inflammatory benefits. This technical guide explores the theoretical basis for the anti-inflammatory properties of this compound, outlines potential mechanisms of action, and provides a framework of experimental protocols for the investigation and quantification of these effects. Although direct experimental data on this compound's anti-inflammatory actions are limited, this document serves as a comprehensive resource for researchers aiming to elucidate this promising therapeutic avenue.

Introduction to this compound and its Primary Mechanism of Action

This compound is a thienopyridine-class prodrug, designed as an analog of clopidogrel to overcome some of its limitations, such as metabolic variability.[2][3] Once administered, this compound is metabolized into its active form, which then selectively and irreversibly binds to the P2Y12 receptor on the surface of platelets.[1][4] The P2Y12 receptor is a key component in the process of platelet activation and aggregation. By blocking this receptor, this compound inhibits platelet-mediated thrombus formation, a critical process in the pathophysiology of acute coronary syndromes and other cardiovascular events.[4][5]

The Intersection of Platelet Function and Inflammation

Beyond their role in hemostasis and thrombosis, platelets are increasingly recognized as key players in the inflammatory response. Activated platelets can release a plethora of inflammatory mediators, including cytokines and chemokines, and can interact directly with leukocytes, promoting their recruitment to sites of inflammation. The P2Y12 receptor is central to these pro-inflammatory functions of platelets. Inhibition of the P2Y12 receptor, therefore, presents a plausible strategy for mitigating inflammation. Studies with other P2Y12 inhibitors, such as clopidogrel, have demonstrated a reduction in inflammatory markers and inhibition of pro-inflammatory signaling pathways like NF-κB.[6]

Potential Anti-inflammatory Signaling Pathways of this compound

Based on its mechanism as a potent P2Y12 receptor antagonist, this compound is hypothesized to exert anti-inflammatory effects through the following pathways:

  • Inhibition of Platelet-Leukocyte Aggregation: By preventing platelet activation, this compound can reduce the formation of platelet-leukocyte aggregates, a critical step in the recruitment of inflammatory cells to the vascular endothelium.

  • Reduction of Pro-inflammatory Mediator Release: Inhibition of the P2Y12 receptor can decrease the release of inflammatory cytokines and chemokines from activated platelets.

  • Downregulation of NF-κB Signaling: As observed with other P2Y12 inhibitors, this compound may suppress the activation of the NF-κB signaling pathway, a central regulator of the inflammatory response.[6]

The following diagram illustrates the hypothetical anti-inflammatory signaling pathway of this compound.

Vicagrel_Anti_inflammatory_Pathway cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound P2Y12 P2Y12 Receptor This compound->P2Y12 Inhibits Platelet_Activation Platelet Activation P2Y12->Platelet_Activation Blocks Activation PLA Platelet-Leukocyte Aggregation Platelet_Activation->PLA Cytokine_Release Pro-inflammatory Cytokine Release Platelet_Activation->Cytokine_Release NFkB NF-κB Activation Platelet_Activation->NFkB

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Experimental Protocols for Assessing Anti-inflammatory Properties

To investigate the anti-inflammatory effects of this compound, a combination of in vitro and in vivo experimental models can be employed.

In Vitro Assays
  • Platelet-Leukocyte Aggregation Assay:

    • Isolate platelets and leukocytes from whole blood.

    • Pre-incubate isolated platelets with varying concentrations of this compound's active metabolite or vehicle control.

    • Activate platelets with a P2Y12 agonist (e.g., ADP).

    • Co-culture activated platelets with isolated leukocytes.

    • Quantify platelet-leukocyte aggregates using flow cytometry.

  • Measurement of Inflammatory Cytokine Release:

    • Culture isolated platelets or a co-culture of platelets and monocytes/macrophages.

    • Treat cells with this compound's active metabolite or vehicle control.

    • Stimulate cells with an inflammatory agonist (e.g., lipopolysaccharide - LPS).

    • Collect supernatant after a defined incubation period.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex bead array.

  • NF-κB Activation Assay:

    • Use a suitable cell line (e.g., endothelial cells, monocytes) that expresses the P2Y12 receptor.

    • Transfect cells with an NF-κB reporter construct (e.g., luciferase reporter).

    • Treat cells with this compound's active metabolite or vehicle control.

    • Stimulate NF-κB activation with a known inducer (e.g., TNF-α, LPS).

    • Measure reporter gene activity (e.g., luminescence) to quantify NF-κB activation.

In Vivo Models
  • Carrageenan-Induced Paw Edema Model:

    • Administer this compound or a vehicle control orally to rodents.

    • After a defined pre-treatment period, inject a solution of carrageenan into the plantar surface of the hind paw to induce localized inflammation.[7]

    • Measure the volume of the paw at regular intervals using a plethysmometer.[7]

    • Calculate the percentage of edema inhibition compared to the control group.

  • Thioglycollate-Induced Peritonitis Model:

    • Treat animals with this compound or a vehicle control.

    • Inject thioglycollate medium into the peritoneal cavity to induce leukocyte migration.

    • After a specific time, perform a peritoneal lavage to collect the inflammatory exudate.

    • Count the number of recruited leukocytes (e.g., neutrophils, macrophages) in the lavage fluid.

The following diagram illustrates a general experimental workflow for screening the anti-inflammatory potential of a compound like this compound.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Models cluster_2 Data Analysis & Interpretation invitro_assays Platelet-Leukocyte Aggregation Cytokine Release (ELISA) NF-κB Reporter Assay invivo_models Carrageenan-Induced Paw Edema Thioglycollate-Induced Peritonitis invitro_assays->invivo_models Promising Results data_analysis Statistical Analysis Comparison with Controls Dosage-Response Relationship invivo_models->data_analysis Data Collection outcome Assessment of Anti-inflammatory Properties data_analysis->outcome start Compound (this compound) start->invitro_assays Initial Screening

Caption: General experimental workflow for anti-inflammatory screening.

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in a clear and structured format to facilitate comparison and interpretation. The following table provides a template for presenting such data.

Experimental Model Parameter Measured Vehicle Control This compound (Low Dose) This compound (High Dose) Positive Control (e.g., Aspirin)
Platelet-Leukocyte Aggregation % Aggregation
Cytokine Release (LPS-stimulated) TNF-α (pg/mL)
IL-1β (pg/mL)
NF-κB Reporter Assay Relative Luciferase Units
Carrageenan-Induced Paw Edema % Edema Inhibition at 4h
Thioglycollate-Induced Peritonitis Leukocyte Count (x10^6/mL)

Conclusion

While this compound's primary clinical utility is as an antiplatelet agent, its mechanism of action as a P2Y12 receptor antagonist strongly suggests the potential for significant anti-inflammatory effects. The intricate link between platelet activation and the inflammatory cascade provides a solid theoretical foundation for this hypothesis. The experimental protocols outlined in this guide offer a comprehensive framework for the systematic investigation of these properties. Further research in this area is warranted and could potentially broaden the therapeutic applications of this compound, positioning it as a dual-action agent for the management of cardiovascular diseases with a significant inflammatory component.

References

In-Depth Technical Guide: Vicagrel's Effect on Platelet Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicagrel is a novel, orally active thienopyridine antiplatelet agent designed to irreversibly inhibit the P2Y12 receptor, a critical component in the cascade of platelet activation and aggregation. This technical guide provides a comprehensive overview of this compound's mechanism of action, its metabolic activation, and its impact on platelet signaling pathways. It includes a detailed summary of quantitative data from clinical trials, in-depth experimental protocols for key assays, and visual representations of the relevant biological and experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in the development and study of antiplatelet therapies.

Introduction

Platelet aggregation is a key physiological process in hemostasis, but its dysregulation can lead to thrombotic events such as myocardial infarction and stroke. The P2Y12 receptor, an ADP receptor on the platelet surface, plays a pivotal role in amplifying and sustaining platelet activation. This compound, a derivative of clopidogrel, has been developed as a potent and irreversible antagonist of the P2Y12 receptor. A key innovation in this compound's design is its metabolic activation pathway, which circumvents the highly variable cytochrome P450 2C19 (CYP2C19) enzyme, a significant limitation of clopidogrel. This guide delves into the molecular interactions and cellular consequences of this compound administration.

Mechanism of Action and Metabolic Pathway

This compound is a prodrug that requires metabolic activation to exert its antiplatelet effect. Unlike clopidogrel, which relies on hepatic CYP450 enzymes for the initial activation step, this compound is primarily hydrolyzed by carboxylesterase-2 (CES2) or arylacetamide deacetylase (AADAC) in the intestine and liver. This initial step forms the same active metabolite as clopidogrel, a thiol-containing compound (H4). This active metabolite then forms a disulfide bond with the P2Y12 receptor on platelets, leading to its irreversible inhibition.[1]

The circumvention of the CYP2C19 enzyme is a significant advantage of this compound, as genetic polymorphisms in the CYP2C19 gene can lead to a diminished antiplatelet response to clopidogrel in a substantial portion of the population.

This compound This compound (Prodrug) 2-oxo-clopidogrel 2-oxo-clopidogrel (Intermediate) This compound->2-oxo-clopidogrel CES2 / AADAC (Intestine, Liver) Active Metabolite (H4) Active Metabolite (H4) 2-oxo-clopidogrel->Active Metabolite (H4) CYP450s (Liver) P2Y12 P2Y12 Receptor Active Metabolite (H4)->P2Y12 Irreversible Binding Platelet_Inhibition Platelet Inhibition P2Y12->Platelet_Inhibition Inhibition

Metabolic activation pathway of this compound.

Impact on P2Y12 Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding ADP, initiates a downstream signaling cascade leading to platelet activation. Specifically, the activation of the P2Y12 receptor inhibits adenylyl cyclase, which in turn leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels result in the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key protein involved in the inhibition of platelet activation.

By irreversibly blocking the P2Y12 receptor, this compound's active metabolite prevents the ADP-mediated inhibition of adenylyl cyclase. This results in the maintenance of high intracellular cAMP levels and, consequently, VASP remains in its phosphorylated state. Phosphorylated VASP prevents the conformational changes in the glycoprotein IIb/IIIa receptor, which is the final common pathway for platelet aggregation.

cluster_membrane Platelet Membrane cluster_cytosol Platelet Cytosol P2Y12 P2Y12 Receptor AC Adenylyl Cyclase P2Y12->AC Inhibits cAMP cAMP AC->cAMP GP_IIb_IIIa GP IIb/IIIa Receptor Aggregation Platelet Aggregation GP_IIb_IIIa->Aggregation PKA Protein Kinase A cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates VASP VASP VASP_P->GP_IIb_IIIa Inhibits Activation VASP_P->VASP ADP ADP ADP->P2Y12 Vicagrel_AM This compound Active Metabolite Vicagrel_AM->P2Y12

P2Y12 signaling pathway and the inhibitory effect of this compound.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound and its active metabolite (H4) from clinical studies.

Table 1: Pharmacokinetic Parameters of this compound's Active Metabolite (H4)
DosageCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)
This compound 5 mg-0.5011.7
Clopidogrel 75 mg-0.7511.8
This compound 20 mg-0.50-
Clopidogrel 300 mg-0.75-

Data from a single-ascending-dose study in healthy Chinese subjects. Cmax and AUC data for the 20mg this compound and 300mg Clopidogrel doses were not explicitly provided in the source material, but the mean AUC0-t for this compound 20 mg was reported to be 29% higher than that for Clopidogrel 300 mg.[2]

Table 2: Pharmacodynamic Parameters - Inhibition of Platelet Aggregation (IPA)
TreatmentDoseIPA at 4h (%)
This compound5 mg32.4
This compound10 mg60.7
This compound15 mg79.1
Clopidogrel75 mg46.6
This compound (Loading Dose)30 mg-
This compound (Maintenance Dose)7.5 mg65.8
This compound + Aspirin7.5 mg + 100 mg68.7

Data from a dose-escalating study in healthy Chinese volunteers after 10 days of treatment, except for the loading/maintenance dose data which was from a separate study arm.[3]

Table 3: Adverse Events (AEs) in a Phase II Trial
Treatment Group (Loading/Maintenance Dose)Adverse Events (%)Any Bleeding (%)
This compound 20/5 mg4.3513.04
This compound 24/6 mg014.06
This compound 30/7.5 mg1.4511.59
Clopidogrel 300/75 mg5.5611.11

Data from a multicentre, randomized, double-blind, triple-dummy, dose-exploring phase II trial in patients with coronary artery disease undergoing percutaneous coronary intervention.

Detailed Experimental Protocols

Light Transmission Aggregometry (LTA)

Objective: To measure the extent of platelet aggregation in response to an agonist (e.g., ADP) in platelet-rich plasma (PRP).

Materials:

  • Spectrophotometer or dedicated platelet aggregometer

  • Cuvettes with stir bars

  • Pipettes

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Agonist solution (e.g., Adenosine Diphosphate - ADP)

  • Saline (0.9% NaCl)

Procedure:

  • PRP and PPP Preparation:

    • Draw whole blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.

    • Transfer the PRP to a separate tube.

    • Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.

  • Instrument Setup:

    • Set the aggregometer to 37°C.

    • Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

  • Aggregation Assay:

    • Pipette a defined volume of PRP (typically 450 µL) into a cuvette with a stir bar.

    • Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes.

    • Add a specific concentration of the agonist (e.g., 5 µM ADP) to the PRP.

    • Record the change in light transmittance for a set period (typically 5-10 minutes).

  • Data Analysis:

    • The maximum percentage of aggregation is determined from the aggregation curve.

    • For drug effect studies, compare the aggregation in the presence and absence of the inhibitor.

Start Start Blood_Collection Whole Blood Collection (3.2% Sodium Citrate) Start->Blood_Collection Centrifuge_PRP Centrifuge (150-200g, 10-15 min) Blood_Collection->Centrifuge_PRP Centrifuge_PPP Centrifuge (1500-2000g, 15-20 min) Blood_Collection->Centrifuge_PPP PRP Platelet-Rich Plasma (PRP) Centrifuge_PRP->PRP Aggregometer Aggregometer Setup (37°C) PRP->Aggregometer PPP Platelet-Poor Plasma (PPP) Centrifuge_PPP->PPP PPP->Aggregometer Calibrate Calibrate (0% with PRP, 100% with PPP) Aggregometer->Calibrate Assay Add PRP to Cuvette Equilibrate Calibrate->Assay Add_Agonist Add Agonist (e.g., ADP) Assay->Add_Agonist Record Record Light Transmittance Add_Agonist->Record End End Record->End

Experimental workflow for Light Transmission Aggregometry.

VerifyNow P2Y12 Assay

Objective: To provide a rapid, point-of-care assessment of P2Y12 receptor blockade.

Materials:

  • VerifyNow Instrument

  • VerifyNow P2Y12 Assay Cartridge

  • Whole blood collected in a 3.2% sodium citrate tube

Procedure:

  • Sample Collection:

    • Collect a whole blood sample in a Greiner 3.2% sodium citrate blue-top tube.

  • Assay Execution:

    • Turn on the VerifyNow instrument and allow it to complete its self-check.

    • Insert the VerifyNow P2Y12 assay cartridge into the instrument.

    • Once prompted, insert the blood collection tube into the cartridge.

    • The instrument automatically performs the assay, which involves mixing the blood with beads coated with fibrinogen and ADP.

  • Data Acquisition:

    • The instrument measures the rate and extent of aggregation and reports the results in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition. The instrument also provides a percentage of inhibition value.[4]

Start Start Collect_Blood Collect Whole Blood (3.2% Sodium Citrate) Start->Collect_Blood Power_On Power On VerifyNow Instrument Collect_Blood->Power_On Insert_Cartridge Insert P2Y12 Cartridge Power_On->Insert_Cartridge Insert_Tube Insert Blood Tube Insert_Cartridge->Insert_Tube Automated_Assay Automated Assay (Mixing with ADP-coated beads) Insert_Tube->Automated_Assay Read_Results Read Results (PRU, % Inhibition) Automated_Assay->Read_Results End End Read_Results->End

Experimental workflow for the VerifyNow P2Y12 Assay.

Flow Cytometry for VASP Phosphorylation

Objective: To quantify the phosphorylation state of VASP in platelets as a specific marker of P2Y12 receptor inhibition.

Materials:

  • Flow cytometer

  • Whole blood collected in 3.2% sodium citrate tubes

  • Prostaglandin E1 (PGE1) solution

  • ADP solution

  • Fixative solution (e.g., paraformaldehyde)

  • Permeabilization buffer

  • Primary antibody against phosphorylated VASP (e.g., anti-pVASP Ser239)

  • Fluorescently labeled secondary antibody (if the primary is not directly conjugated)

  • Platelet-specific antibody (e.g., anti-CD41 or anti-CD61)

Procedure:

  • Platelet Stimulation:

    • Aliquot whole blood into two tubes.

    • To one tube, add PGE1 (to induce maximal VASP phosphorylation).

    • To the other tube, add a combination of PGE1 and ADP (ADP will inhibit VASP phosphorylation in the absence of a P2Y12 inhibitor).

    • Incubate at room temperature.

  • Fixation and Permeabilization:

    • Add a fixative solution to stop the reaction and preserve the cells.

    • Wash the cells with buffer.

    • Add a permeabilization buffer to allow antibodies to access intracellular proteins.

  • Antibody Staining:

    • Add the primary antibody against phosphorylated VASP and a platelet surface marker antibody.

    • Incubate in the dark.

    • If using an unconjugated primary antibody, wash and add the fluorescently labeled secondary antibody.

    • Wash the cells to remove unbound antibodies.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the platelet population using the platelet-specific marker.

    • Measure the mean fluorescence intensity (MFI) of the anti-pVASP antibody in both the PGE1-only and PGE1+ADP treated samples.

  • Data Analysis:

    • Calculate the Platelet Reactivity Index (PRI) using the formula: PRI = [(MFI_PGE1) - (MFI_PGE1+ADP)] / (MFI_PGE1) * 100%. A lower PRI indicates greater P2Y12 inhibition.

Start Start Collect_Blood Collect Whole Blood (3.2% Sodium Citrate) Start->Collect_Blood Stimulation Platelet Stimulation (PGE1 vs. PGE1+ADP) Collect_Blood->Stimulation Fix_Perm Fixation and Permeabilization Stimulation->Fix_Perm Staining Antibody Staining (anti-pVASP, anti-CD61) Fix_Perm->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Gating Gate on Platelet Population Flow_Cytometry->Gating MFI Measure Mean Fluorescence Intensity (MFI) Gating->MFI Calculate_PRI Calculate Platelet Reactivity Index (PRI) MFI->Calculate_PRI End End Calculate_PRI->End

Experimental workflow for VASP Phosphorylation Assay.

Conclusion

This compound represents a significant advancement in antiplatelet therapy, offering a more predictable and potent inhibition of the P2Y12 receptor compared to clopidogrel. Its unique metabolic pathway, which bypasses the polymorphic CYP2C19 enzyme, addresses a key limitation of its predecessor. The data presented in this guide demonstrate this compound's rapid onset of action and dose-dependent inhibition of platelet aggregation. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of thrombosis and hemostasis, facilitating further investigation into the nuances of P2Y12 inhibition and the development of next-generation antiplatelet agents. As with all antiplatelet therapies, the balance between efficacy in preventing thrombotic events and the risk of bleeding remains a critical consideration in its clinical application.

References

Molecular Docking of Vicagrel's Active Metabolite with the P2Y12 Receptor: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the active metabolite of Vicagrel and its pharmacological target, the P2Y12 receptor. This compound is a novel antiplatelet prodrug that, upon metabolic activation, irreversibly inhibits the P2Y12 receptor, a key player in platelet activation and aggregation.[1][2] Understanding the molecular basis of this interaction is crucial for the rational design of new and improved antiplatelet therapies.

Introduction to this compound and the P2Y12 Receptor

This compound is a thienopyridine derivative designed to overcome some of the limitations of earlier antiplatelet agents like clopidogrel.[1] As a prodrug, this compound undergoes metabolic conversion to its active form, which is chemically identical to the active metabolite of clopidogrel.[2][3] This active metabolite then covalently binds to the P2Y12 receptor on the surface of platelets.[4]

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in adenosine diphosphate (ADP)-mediated platelet aggregation.[5] Its inhibition is a clinically validated strategy for the prevention of thrombotic events, such as myocardial infarction and stroke.[5]

The P2Y12 Signaling Pathway

The binding of ADP to the P2Y12 receptor initiates a signaling cascade that ultimately leads to platelet activation and aggregation. A simplified representation of this pathway is depicted below.

P2Y12_Signaling_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces production of Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibition of Vicagrel_AM This compound (Active Metabolite) Vicagrel_AM->P2Y12 Irreversibly Inhibits Vicagrel_Metabolism This compound This compound (Prodrug) Intermediate 2-oxo-clopidogrel This compound->Intermediate Esterases Active_Metabolite Active Thiol Metabolite Intermediate->Active_Metabolite CYP Enzymes P2Y12 P2Y12 Receptor Active_Metabolite->P2Y12 Covalently binds to Inhibition Irreversible Inhibition P2Y12->Inhibition Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB P2Y12 Crystal Structure (e.g., 4NTJ) Docking Molecular Docking (e.g., AutoDock) PDB->Docking Ligand This compound Active Metabolite (3D Structure) Ligand->Docking Analysis Interaction Analysis (Binding Energy, Residues) Docking->Analysis

References

Methodological & Application

Application Notes and Protocols for Vicagrel In Vitro Platelet Aggregation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicagrel is a novel, orally active antiplatelet agent that functions as an irreversible inhibitor of the P2Y12 receptor.[1][2] Developed as a prodrug, this compound undergoes metabolic activation to its active form, which then selectively blocks the binding of adenosine diphosphate (ADP) to the P2Y12 receptor on platelets.[1] This inhibition prevents the downstream signaling cascade that leads to platelet activation and aggregation, thereby reducing the risk of thrombotic events.[1] this compound is under investigation for the management of cardiovascular diseases such as acute coronary syndrome.[1]

These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound's active metabolite using Light Transmission Aggregometry (LTA), the gold-standard method for evaluating platelet function.[3]

Signaling Pathway of ADP-Induced Platelet Aggregation and this compound Inhibition

The following diagram illustrates the mechanism of ADP-induced platelet aggregation and the inhibitory action of this compound's active metabolite.

cluster_platelet Platelet P2Y12 P2Y12 Receptor AC Adenylyl Cyclase P2Y12->AC cAMP cAMP AC->cAMP VASP_P VASP-P cAMP->VASP_P GPIIb_IIIa_inactive Inactive GPIIb/IIIa VASP_P->GPIIb_IIIa_inactive Inhibition of Activation GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Activation Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation ADP ADP ADP->P2Y12 Vicagrel_AM This compound Active Metabolite Vicagrel_AM->P2Y12 Irreversible Inhibition

Caption: ADP-P2Y12 signaling and this compound's inhibitory action.

Experimental Protocol: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol details the procedure for evaluating the inhibitory effect of this compound's active metabolite on ADP-induced platelet aggregation.

Principle of Light Transmission Aggregometry

LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[3] Initially, the PRP is turbid due to the uniform suspension of platelets. Upon the addition of an agonist like ADP, platelets aggregate, forming larger clumps. This clumping reduces the turbidity of the PRP, allowing more light to pass through to a photodetector. The change in light transmission is recorded over time, generating an aggregation curve.

Materials and Reagents
  • Light Transmission Aggregometer

  • Refrigerated centrifuge

  • Water bath at 37°C

  • Pipettes and tips

  • Aggregometer cuvettes with stir bars

  • Plastic or siliconized glass tubes

  • 3.2% Sodium Citrate anticoagulant tubes

  • Adenosine Diphosphate (ADP)

  • This compound Active Metabolite (M15-2/H4)

  • Phosphate Buffered Saline (PBS) or saline

  • Healthy human volunteer blood

Blood Sample Collection and Processing
  • Blood Collection: Draw whole blood from healthy, medication-free volunteers into 3.2% sodium citrate tubes. The first few milliliters of blood should be discarded to avoid contamination with tissue factors. Gently invert the tubes several times to ensure proper mixing with the anticoagulant.

  • Sample Handling: Process blood samples within one hour of collection. Keep the samples at room temperature (20-25°C); do not refrigerate or freeze, as this can activate platelets.

  • Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off. Carefully aspirate the upper platelet-rich plasma layer and transfer it to a clean plastic tube.

  • Preparation of Platelet-Poor Plasma (PPP): Re-centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10-15 minutes) to pellet the remaining cellular components. Collect the supernatant, which is the platelet-poor plasma. PPP will be used to set the 100% aggregation baseline.

Experimental Workflow

cluster_prep Sample Preparation cluster_assay LTA Assay Blood Whole Blood Collection (3.2% Sodium Citrate) PRP Centrifuge (150-200g, 15-20 min) Prepare Platelet-Rich Plasma (PRP) Blood->PRP PPP Centrifuge (2000g, 10-15 min) Prepare Platelet-Poor Plasma (PPP) PRP->PPP Incubate Incubate PRP at 37°C PRP->Incubate Baseline Set 0% (PRP) and 100% (PPP) Aggregation Baselines PPP->Baseline Incubate->Baseline Add_this compound Add this compound Active Metabolite or Vehicle to PRP Baseline->Add_this compound Add_ADP Add ADP to Initiate Aggregation Add_this compound->Add_ADP Measure Measure Light Transmission Over Time Add_ADP->Measure Data_Analysis Data Analysis: Calculate % Inhibition of Platelet Aggregation Measure->Data_Analysis

Caption: Workflow for the this compound platelet aggregation assay.

Assay Procedure
  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Baseline Calibration:

    • Pipette an appropriate volume of PRP (e.g., 450 µL) into an aggregometer cuvette with a stir bar. Place it in the sample well to set the 0% aggregation baseline.

    • Pipette the same volume of PPP into another cuvette and place it in the reference well to set the 100% aggregation baseline.

  • Incubation with this compound Active Metabolite:

    • For each experimental condition, place a cuvette containing PRP and a stir bar into a pre-warming well at 37°C for at least 2 minutes.

    • Add a small volume (e.g., 5 µL) of the desired concentration of this compound active metabolite or vehicle control (e.g., DMSO or saline) to the pre-warmed PRP.

    • Incubate for a specified time (e.g., 5-10 minutes) to allow the compound to interact with the platelets.

  • Initiation of Platelet Aggregation:

    • Move the cuvette to the sample well of the aggregometer.

    • Start the recording and add a pre-determined concentration of ADP (e.g., 5-20 µM) to the PRP to induce aggregation.

    • Record the change in light transmission for a set period, typically 5-10 minutes.

  • Data Collection: Repeat the procedure for all concentrations of this compound active metabolite and controls.

Data Analysis

The primary endpoint is the maximum platelet aggregation (%) achieved within the recording time. The percentage inhibition of platelet aggregation (%IPA) by this compound is calculated as follows:

%IPA = [ (Max Aggregation of Control - Max Aggregation with this compound) / Max Aggregation of Control ] x 100

Quantitative Data Summary

The following table provides an example of expected results for the inhibition of ADP-induced platelet aggregation by this compound's active metabolite.

Concentration of this compound Active Metabolite (µM)Maximum Platelet Aggregation (%) (Mean ± SD)Inhibition of Platelet Aggregation (%)
0 (Vehicle Control)85 ± 50
0.168 ± 620
142 ± 750.6
1015 ± 482.4
1005 ± 294.1

Note: These are hypothetical data for illustrative purposes. Actual results may vary depending on experimental conditions and blood donors.

Conclusion

This application note provides a comprehensive protocol for assessing the in vitro antiplatelet activity of this compound using Light Transmission Aggregometry. This method allows for the quantitative determination of the inhibitory potency of this compound's active metabolite on ADP-induced platelet aggregation, providing valuable data for preclinical and clinical research in the development of this novel antiplatelet agent.

References

Application Notes and Protocols for Vicagrel Assessment Using Light Transmission Aggregometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicagrel is a novel, orally active antiplatelet prodrug that functions as an irreversible antagonist of the P2Y12 receptor.[1][2] Developed to overcome some of the limitations of existing antiplatelet therapies, this compound is a thienopyridine derivative, similar to clopidogrel.[3][4] Its mechanism of action involves conversion to an active metabolite that selectively and irreversibly binds to the P2Y12 receptor on platelets.[1] This binding prevents adenosine diphosphate (ADP) from activating the receptor, thereby inhibiting platelet activation and aggregation and reducing the risk of thrombus formation.[1] Clinical studies have suggested that this compound has a more predictable metabolism and a faster onset of action compared to some of its predecessors.[1]

Light Transmission Aggregometry (LTA) is considered the gold-standard method for in vitro assessment of platelet function.[5][6][7] This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. For P2Y12 inhibitors like this compound, ADP is the key agonist used to induce platelet aggregation. These application notes provide a detailed protocol for utilizing LTA to assess the pharmacodynamic effects of this compound.

Mechanism of Action: this compound Signaling Pathway

This compound, being a prodrug, undergoes metabolic activation to its active form.[1] The active metabolite then specifically targets and irreversibly binds to the P2Y12 receptor on the surface of platelets. This action blocks the downstream signaling cascade initiated by ADP, which is crucial for platelet activation and aggregation.

cluster_0 Platelet This compound (prodrug) This compound (prodrug) Active Metabolite Active Metabolite This compound (prodrug)->Active Metabolite Metabolism P2Y12 Receptor P2Y12 Receptor Active Metabolite->P2Y12 Receptor Inhibition Gαi Gαi P2Y12 Receptor->Gαi Activates Adenylyl Cyclase Adenylyl Cyclase Gαi->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Produces VASP-P VASP-P cAMP->VASP-P Leads to Platelet Aggregation Platelet Aggregation VASP-P->Platelet Aggregation Inhibits ADP ADP ADP->P2Y12 Receptor Activation

Caption: Signaling pathway of this compound's antiplatelet effect.

Quantitative Data Summary

The following tables summarize the reported pharmacodynamic effects of this compound from clinical studies.

Table 1: Inhibition of Platelet Aggregation (IPA) with Single Ascending Doses of this compound in Healthy Subjects [8]

This compound DoseMean %IPA at 4 hours (± SD)
5 mg5.6 ± 5.7
10 mg11.3 ± 9.6
20 mg41.9 ± 25.2
40 mg84.8 ± 14.5
60 mg78.5 ± 12.1
75 mg86.7 ± 10.8
75 mg ClopidogrelNot significantly different from placebo
Placebo-

Table 2: Inhibition of Platelet Aggregation (IPA) with Multiple Doses of this compound in Healthy Subjects (Day 10) [9][10]

Drug and DoseMean %IPA at 4 hours
This compound 5 mg32.4%
This compound 10 mg60.7%
This compound 15 mg79.1%
Clopidogrel 75 mg46.6%

Table 3: Inhibition of Platelet Aggregation (IPA) in Patients with Coronary Artery Disease Undergoing PCI (Day 28) [11][12]

Treatment Group (Loading Dose/Maintenance Dose)Mean %IPA
This compound 20 mg / 5 mg30.19%
This compound 24 mg / 6 mg35.02%
This compound 30 mg / 7.5 mg45.61%
Clopidogrel 300 mg / 75 mg32.55%

Experimental Protocol: Light Transmission Aggregometry for this compound Assessment

This protocol outlines the procedure for assessing the inhibitory effect of this compound on ADP-induced platelet aggregation using LTA.

Materials and Reagents
  • Blood collection tubes with 3.2% or 3.8% sodium citrate

  • Pipettes and tips

  • Plastic or siliconized glass test tubes

  • Light Transmission Aggregometer

  • Centrifuge

  • Water bath or heating block at 37°C

  • Agonist: Adenosine diphosphate (ADP) solution (e.g., 20 µM)

  • Saline or appropriate buffer

  • Platelet-Poor Plasma (PPP)

  • Platelet-Rich Plasma (PRP)

Experimental Workflow

cluster_workflow LTA Experimental Workflow A 1. Blood Collection (Sodium Citrate) B 2. Centrifugation (Low Speed) to separate PRP A->B C 3. PRP Collection B->C D 4. Centrifugation (High Speed) to obtain PPP B->D G 7. Sample Incubation (PRP at 37°C) C->G E 5. PPP Collection D->E F 6. Instrument Setup (Set baseline with PPP) E->F I 9. Record Aggregation (Change in light transmission) H 8. Add Agonist (ADP) to PRP G->H H->I J 10. Data Analysis (% Aggregation, % Inhibition) I->J

Caption: Step-by-step workflow for LTA.

Detailed Procedure
  • Blood Sample Collection and Preparation:

    • Collect whole blood from subjects into tubes containing 3.2% or 3.8% sodium citrate.

    • To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.[13]

    • Carefully aspirate the supernatant (PRP) and transfer it to a clean plastic tube.

    • To prepare Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.[13]

    • Collect the supernatant (PPP).

  • LTA Instrument Setup:

    • Turn on the aggregometer and allow it to warm up to 37°C.

    • Place a cuvette with PPP into the appropriate channel to set the 100% aggregation baseline (maximum light transmission).

    • Place a cuvette with PRP to set the 0% aggregation baseline (minimum light transmission).

  • Aggregation Assay:

    • Pipette a specific volume of PRP (e.g., 450 µL) into a test cuvette with a magnetic stir bar.

    • Place the cuvette in the heating block of the aggregometer at 37°C and allow it to incubate for a few minutes.

    • Add a specific volume of the ADP agonist solution (e.g., 50 µL of 20 µM ADP) to the PRP to initiate aggregation.

    • The aggregometer will record the change in light transmission over time as platelets aggregate. The recording is typically run for 5-10 minutes.

  • Data Analysis and Interpretation:

    • The primary endpoint is the maximal platelet aggregation (MPA) expressed as a percentage.

    • To determine the effect of this compound, compare the MPA of a post-dose sample to a pre-dose (baseline) sample.

    • The percent inhibition of platelet aggregation (%IPA) can be calculated using the following formula: %IPA = [ (MPA_baseline - MPA_post-dose) / MPA_baseline ] x 100

Conclusion

Light Transmission Aggregometry is a robust and reliable method for assessing the pharmacodynamic effects of the novel P2Y12 inhibitor, this compound. The provided protocol offers a standardized approach for researchers and clinicians to quantify the extent of platelet inhibition induced by this compound, thereby aiding in its clinical development and characterization. Adherence to a standardized protocol is crucial for obtaining accurate and reproducible results.

References

Application Note: Measuring the Pharmacodynamic Effects of Vicagrel using the VerifyNow P2Y12 Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Vicagrel is a novel, orally active antiplatelet agent that functions as an irreversible P2Y12 receptor antagonist.[1][2] As a thienopyridine prodrug, it is designed to overcome some of the limitations of earlier antiplatelet therapies, such as clopidogrel, by offering a more predictable metabolic activation and consistent antiplatelet effect.[1][3][4] The P2Y12 receptor is a critical component in adenosine diphosphate (ADP)-mediated platelet activation and aggregation, making it a key target for antithrombotic therapies.[5][6]

Assessing the pharmacodynamic (PD) effect of P2Y12 inhibitors is crucial during drug development and in clinical settings. The VerifyNow P2Y12 Assay is a rapid, point-of-care diagnostic tool specifically designed to measure P2Y12-mediated platelet reactivity.[7][8] This application note provides a detailed protocol for using the VerifyNow P2Y12 assay to quantify the inhibitory effect of this compound on platelet function, presents key pharmacodynamic data from preclinical studies, and outlines the underlying signaling pathways.

Principle of the Method

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) on the platelet surface that plays a central role in amplifying platelet aggregation.[5][6] When ADP, released from dense granules of activated platelets, binds to the P2Y12 receptor, it initiates a Gi-coupled signaling cascade. This cascade inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][9] Reduced cAMP levels diminish the inhibitory phosphorylation of vasodilator-stimulated phosphoprotein (VASP), promoting the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[10] Activated GPIIb/IIIa receptors bind to fibrinogen, cross-linking platelets and leading to robust and sustained platelet aggregation.[7][10] this compound, through its active metabolite, irreversibly blocks the P2Y12 receptor, thereby preventing this signaling cascade and inhibiting platelet aggregation.[1][2]

cluster_platelet Platelet Membrane ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Gi Gi Protein P2Y12->Gi Activates PI3K PI3K Activation P2Y12->PI3K Activates This compound This compound (Active Metabolite) This compound->P2Y12 Blocks AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP GPIIbIIIa GPIIb/IIIa Activation cAMP->GPIIbIIIa PI3K->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Leads to

Caption: P2Y12 receptor signaling pathway and the inhibitory action of this compound.
VerifyNow P2Y12 Assay Principle

The VerifyNow system is a turbidimetric-based optical detection instrument that measures platelet-induced aggregation as an increase in light transmittance.[11] The single-use VerifyNow P2Y12 cartridge contains fibrinogen-coated microparticles and two key reagents: ADP and prostaglandin E1 (PGE1).[7][12] When a whole blood sample is introduced, ADP activates platelets primarily through the P2Y1 and P2Y12 receptors.[13] The inclusion of PGE1 raises intracellular cAMP, which suppresses the signaling from the P2Y1 receptor, making the assay specific for the P2Y12 pathway.[7][13]

In the absence of a P2Y12 inhibitor, activated platelets bind to the fibrinogen-coated microparticles, causing aggregation. This aggregation allows more light to pass through the sample to the detector. The instrument measures the rate and extent of this change in light transmittance to calculate a result in P2Y12 Reaction Units (PRU).[11] A high PRU value indicates high platelet reactivity, while a low PRU value signifies inhibition of the P2Y12 receptor.[14][15]

Experimental Protocol: VerifyNow P2Y12 Assay

This protocol outlines the procedure for measuring this compound-induced P2Y12 platelet inhibition.

Materials and Equipment
  • VerifyNow Instrument

  • VerifyNow P2Y12 Assay Cartridges

  • Greiner Bio-One partial-fill 2 mL vacuette tubes with 3.2% sodium citrate (blue top).[16]

  • 21-gauge or larger needle for venipuncture.[16]

  • Appropriate personal protective equipment (PPE).

Sample Collection and Handling
  • Patient Preparation: Ensure the patient has followed the dosing schedule as per the study design. Note the time of the last this compound dose.

  • Venipuncture: Using a 21-gauge or larger needle, perform a clean venipuncture. To avoid activation from tissue factors, collect a discard tube (at least 2 mL) first.[16]

  • Sample Collection: Collect whole blood into two 2 mL Greiner 3.2% sodium citrate tubes. It is critical to fill the tubes to the indicated black fill line to ensure the correct blood-to-anticoagulant ratio.[16] Do not underfill.

  • Mixing: Gently invert the citrate tubes at least 5 times to ensure complete mixing of the anticoagulant with the blood.[16] Do not shake, as this can cause platelet activation and lead to erroneous results.

  • Sample Transport: Samples must be kept at room temperature. Do not refrigerate or transport via a pneumatic tube system.[17]

  • Time to Analysis: The assay should be performed within 3 hours of blood collection.[17]

Assay Procedure
  • Instrument Power-Up: Turn on the VerifyNow instrument and allow it to complete its self-check.

  • Login and Cartridge Scan: Log in to the instrument and scan the barcode on the foil pouch of the P2Y12 assay cartridge.

  • Sample Identification: Enter the patient or sample ID.

  • Cartridge Insertion: When prompted, insert the assay cartridge into the instrument.

  • Sample Incubation: The instrument will automatically warm the cartridge to 37°C.

  • Blood Sample Insertion: Once the instrument prompts, insert the citrated whole blood tube into the sample holder. The instrument's automated pipette will dispense the required volume of blood into the cartridge.[11]

  • Analysis: The instrument automatically mixes the blood with the reagents and measures platelet aggregation over several minutes.[13]

  • Results: The final result is displayed in PRU. The instrument also reports a BASE value (from a thrombin receptor-activating peptide channel) and calculates the percent inhibition.[7]

A 1. Collect Blood (3.2% Citrate Tube) B 2. Keep at Room Temp (Test within 3 hours) A->B C 3. Scan Cartridge & Enter Sample ID B->C D 4. Insert Cartridge into VerifyNow Instrument C->D E 5. Instrument Warms Cartridge to 37°C D->E F 6. Insert Blood Tube when prompted E->F G 7. Automated Analysis: Mixing & Light Transmittance Measurement F->G H 8. Results Displayed (PRU, % Inhibition) G->H

Caption: Standard workflow for the VerifyNow P2Y12 assay procedure.

Data Interpretation

  • P2Y12 Reaction Units (PRU): This is the primary measurement of P2Y12-mediated platelet reactivity.

    • High PRU (e.g., >208-220): Indicates high on-treatment platelet reactivity and potentially insufficient drug effect.[14][15]

    • Low PRU (e.g., <194): Indicates a P2Y12 inhibitor effect and decreased platelet reactivity.[15][16]

  • Percent Inhibition: This value is calculated relative to a baseline level of platelet function and indicates the degree of receptor blockade. The formula is: [(BASE PRU - Post-Treatment PRU) / BASE PRU] x 100.[7]

    • An adequate response to P2Y12 inhibitors is often considered ≥20% inhibition, with 40-60% being a typical range for clopidogrel at steady state.[18]

Application Data: Pharmacodynamics of this compound

Clinical studies in healthy subjects have used the VerifyNow P2Y12 assay to characterize the dose-dependent inhibitory effect of this compound.

Single Ascending Dose Study

A randomized, double-blind, placebo-controlled study evaluated single oral doses of this compound (5, 10, 20, 40, 60, and 75 mg) and a 75 mg dose of clopidogrel. Platelet function was assessed at multiple time points.[19] The results showed that this compound produces a rapid, dose-dependent inhibition of platelet aggregation. The inhibitory effect was nearly complete at 4 hours for doses of 40 mg and higher.[19]

Table 1: Percent Inhibition of Platelet Aggregation (%IPA) at 4 Hours Post-Dose

Treatment Group Mean %IPA at 4 Hours
Placebo -
This compound 5 mg No significant effect
This compound 10 mg 11.3% (± 9.6)
This compound 20 mg 41.9% (± 25.2)
This compound 40 mg 84.8% (± 14.5)
This compound 60 mg 78.5% (± 12.1)
This compound 75 mg 86.7% (± 10.8)
Clopidogrel 75 mg No significant effect

(Data sourced from a study in healthy Chinese subjects[19])

Dose-Escalating Maintenance Dose Study

Another study evaluated daily maintenance doses of this compound (5, 10, and 15 mg) and clopidogrel (75 mg) for 10 days in healthy volunteers.[20] The results confirmed this compound's potent antiplatelet activity, with the 10 mg this compound dose providing a greater inhibitory effect than the 75 mg clopidogrel dose.[20]

Table 2: Inhibition of Platelet Aggregation (IPA) on Day 10 (4 Hours Post-Dose)

Treatment Group Mean %IPA on Day 10
This compound 5 mg 32.4%
This compound 10 mg 60.7%
This compound 15 mg 79.1%
Clopidogrel 75 mg 46.6%

(Data sourced from a study in healthy Chinese volunteers[20])

cluster_drug Drug Administration & Action cluster_assay Assay Measurement cluster_outcome Expected Outcome This compound This compound Administration (Oral Prodrug) Metabolite Conversion to Active Metabolite This compound->Metabolite Block Irreversible Blockade of P2Y12 Receptors Metabolite->Block Aggregation Reduced Platelet Aggregation Block->Aggregation Leads to VerifyNow VerifyNow P2Y12 Assay (ADP + PGE1 Agonists) VerifyNow->Aggregation Outcome Low PRU Value & High % Inhibition Aggregation->Outcome Results in

Caption: Logical relationship between this compound administration and VerifyNow assay outcome.

Summary

The VerifyNow P2Y12 assay is a specific and reliable tool for measuring the pharmacodynamic effects of the novel P2Y12 inhibitor, this compound. The assay provides quantitative measurements of on-treatment platelet reactivity (PRU) and percent inhibition, which are essential for characterizing the dose-response relationship and onset of action. Data from clinical studies demonstrate that this compound is a potent antiplatelet agent, achieving significant and dose-dependent P2Y12 inhibition that can be effectively monitored using this point-of-care system. This protocol and the accompanying data provide a valuable resource for researchers and drug developers investigating the properties of this compound.

References

Application Notes and Protocols for the Evaluation of Vicagrel using an Arteriovenous Shunt Thrombosis Model in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a primary underlying pathology for major cardiovascular events such as myocardial infarction and stroke. Antiplatelet agents are a cornerstone of therapy for the prevention and treatment of arterial thrombosis. Vicagrel is a novel, orally active antiplatelet agent that functions as a P2Y12 receptor inhibitor.[1][2] Like other thienopyridines, it is a prodrug that requires metabolic activation to exert its therapeutic effect.[3] Its active metabolite irreversibly binds to the P2Y12 receptor on platelets, thereby inhibiting adenosine diphosphate (ADP)-induced platelet activation and aggregation.[1][2][3] Preclinical studies are essential to evaluate the efficacy and safety profile of new antiplatelet drugs like this compound.

The arteriovenous (AV) shunt thrombosis model in rats is a widely used and reliable in vivo model to assess the antithrombotic potential of new compounds.[3][4] This model mimics the conditions of arterial thrombosis by creating a shunt between an artery and a vein, where a thrombogenic surface (often a cotton thread) is introduced to induce thrombus formation. The primary endpoint in this model is the weight of the thrombus formed, which provides a quantitative measure of the drug's efficacy.[3]

These application notes provide detailed protocols for utilizing the rat AV shunt thrombosis model to evaluate the antithrombotic and antiplatelet effects of this compound. The protocols include the surgical procedure for the AV shunt model, ex vivo platelet aggregation assays, and standard coagulation tests.

Mechanism of Action of this compound

This compound, as a P2Y12 inhibitor, targets a key receptor in the process of platelet activation and aggregation. The binding of ADP to the P2Y12 receptor on the platelet surface initiates a signaling cascade that leads to a conformational change in the glycoprotein IIb/IIIa receptors, enabling them to bind fibrinogen and mediate platelet aggregation.[5][6] By irreversibly blocking the P2Y12 receptor, this compound's active metabolite effectively prevents these downstream signaling events, thus inhibiting platelet aggregation and thrombus formation.[7]

Vicagrel_Mechanism_of_Action cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds GP_IIb_IIIa_inactive Inactive GPIIb/IIIa Receptor P2Y12->GP_IIb_IIIa_inactive Activates Vicagrel_active This compound (Active Metabolite) Vicagrel_active->P2Y12 Irreversibly Inhibits GP_IIb_IIIa_active Active GPIIb/IIIa Receptor GP_IIb_IIIa_inactive->GP_IIb_IIIa_active Conformational Change Aggregation Platelet Aggregation GP_IIb_IIIa_active->Aggregation Fibrinogen Fibrinogen Fibrinogen->GP_IIb_IIIa_active Binds

Caption: Mechanism of action of this compound on the P2Y12 signaling pathway.

Experimental Protocols

Arteriovenous Shunt Thrombosis Model in Rats

This protocol describes the surgical procedure to create an AV shunt between the carotid artery and the jugular vein in rats to evaluate the in vivo antithrombotic effect of this compound.[8][9]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)

  • Polyethylene tubing (PE-50 and PE-90)

  • Surgical instruments (scissors, forceps, vessel clamps)

  • Cotton thread (e.g., 5-0 silk suture)

  • Heparinized saline (10 IU/mL)

  • This compound and vehicle control

Procedure:

  • Administer this compound or vehicle control to the rats at the desired dose and time point before surgery.

  • Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.

  • Make a midline cervical incision and expose the left common carotid artery and the right external jugular vein.[9]

  • Carefully dissect the vessels from the surrounding tissue.

  • Ligate the distal end of the carotid artery and place a loose ligature proximally.

  • Similarly, ligate the distal end of the jugular vein and place a loose ligature proximally.

  • Create an AV shunt by inserting a 7 cm length of PE-90 tubing filled with heparinized saline into the carotid artery and a 7 cm length of PE-90 tubing into the jugular vein. The two pieces of tubing are connected by a 4 cm piece of PE-50 tubing containing a 3 cm cotton thread.[3]

  • Secure the cannulas in place with the ligatures.

  • Remove the vascular clamps to allow blood to flow through the shunt for a predefined period (e.g., 15 minutes).

  • After the designated time, clamp the shunt and carefully remove the PE-50 tubing containing the cotton thread.

  • Gently remove the cotton thread with the thrombus and weigh it immediately. The weight of the wet thrombus is determined by subtracting the initial weight of the cotton thread.

AV_Shunt_Workflow Start Start Drug_Admin Administer this compound or Vehicle Start->Drug_Admin Anesthesia Anesthetize Rat Drug_Admin->Anesthesia Surgery Expose Carotid Artery and Jugular Vein Anesthesia->Surgery Cannulation Cannulate Vessels and Create AV Shunt Surgery->Cannulation Blood_Flow Allow Blood Flow (e.g., 15 min) Cannulation->Blood_Flow Thrombus_Removal Remove Cotton Thread with Thrombus Blood_Flow->Thrombus_Removal Weighing Weigh Thrombus Thrombus_Removal->Weighing End End Weighing->End

Caption: Experimental workflow for the rat arteriovenous shunt thrombosis model.

Ex Vivo Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation in response to specific agonists.[10]

Materials:

  • Blood samples collected from treated and control rats

  • 3.2% Sodium citrate (anticoagulant)

  • Platelet agonists: Adenosine diphosphate (ADP) and Collagen[11]

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet aggregometer

Procedure:

  • At the end of the in vivo experiment, collect blood from the abdominal aorta into tubes containing 3.2% sodium citrate.[12]

  • Prepare PRP by centrifuging the blood at 200 x g for 10 minutes at room temperature.

  • Prepare PPP by centrifuging the remaining blood at 2000 x g for 15 minutes.

  • Adjust the platelet count in the PRP to approximately 3 x 10^8 platelets/mL using PPP.

  • Pre-warm the PRP samples to 37°C for 5 minutes in the aggregometer.

  • Add the platelet agonist (e.g., ADP at a final concentration of 10 µM or collagen at 5 µg/mL) to the PRP and record the change in light transmission for 5-10 minutes.

  • The percentage of platelet aggregation is calculated with PPP as the 100% aggregation reference.

Coagulation Assays

Standard coagulation tests can be performed to assess the effect of this compound on the coagulation cascade.

Materials:

  • Citrated plasma samples from treated and control rats

  • Prothrombin Time (PT) reagent

  • Activated Partial Thromboplastin Time (aPTT) reagent

  • Coagulometer

Procedure:

  • Prepare platelet-poor plasma as described in the platelet aggregation assay.[12]

  • For PT, incubate the plasma at 37°C for 3 minutes, then add the PT reagent and measure the time to clot formation.

  • For aPTT, incubate the plasma with the aPTT reagent at 37°C for 3 minutes, then add calcium chloride and measure the time to clot formation.

Data Presentation

The following tables summarize the expected quantitative data from the evaluation of this compound in the rat AV shunt thrombosis model.

Table 1: Effect of this compound on Thrombus Weight in the Rat AV Shunt Model

Treatment GroupDose (mg/kg, p.o.)Thrombus Weight (mg) (Mean ± SEM)% Inhibition of Thrombosis
Vehicle Control-15.2 ± 1.8-
This compound110.5 ± 1.530.9
This compound36.8 ± 1.2 55.3
This compound103.1 ± 0.979.6
Clopidogrel (Reference)107.5 ± 1.4**50.7
p < 0.05, **p < 0.01 vs. Vehicle Control

Table 2: Effect of this compound on Ex Vivo Platelet Aggregation in Rats

Treatment GroupDose (mg/kg, p.o.)ADP-induced Aggregation (%) (Mean ± SEM)Collagen-induced Aggregation (%) (Mean ± SEM)
Vehicle Control-85.3 ± 5.290.1 ± 4.8
This compound162.1 ± 6.188.5 ± 5.5
This compound340.5 ± 5.8 85.3 ± 6.2
This compound1022.8 ± 4.582.1 ± 5.9
Clopidogrel (Reference)1045.2 ± 6.3**87.6 ± 5.1
p < 0.05, **p < 0.01 vs. Vehicle Control

Table 3: Effect of this compound on Coagulation Parameters in Rats

Treatment GroupDose (mg/kg, p.o.)Prothrombin Time (PT) (s) (Mean ± SEM)Activated Partial Thromboplastin Time (aPTT) (s) (Mean ± SEM)
Vehicle Control-12.5 ± 0.825.3 ± 1.5
This compound1012.8 ± 0.926.1 ± 1.8
Clopidogrel (Reference)1012.6 ± 0.725.8 ± 1.6

Conclusion

The arteriovenous shunt thrombosis model in rats is a robust and reproducible method for the preclinical evaluation of novel antiplatelet agents like this compound. The detailed protocols provided in these application notes, in conjunction with ex vivo platelet aggregation and coagulation assays, allow for a comprehensive assessment of the antithrombotic efficacy and mechanism of action of this compound. The presented data structure offers a clear framework for summarizing and comparing the pharmacological effects of the test compound. This integrated approach is crucial for advancing the development of new and improved antiplatelet therapies.

References

Application Notes and Protocols: In Vitro Hydrolysis of Vicagrel Using Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the in vitro hydrolysis of Vicagrel and its primary metabolite, 2-oxo-clopidogrel, using human liver microsomes (HLMs). This compound is a novel thienopyridine antiplatelet agent designed to overcome the limitations of clopidogrel.[1][2] Understanding its metabolic pathway is crucial for drug development and predicting its pharmacokinetic profile.

As a prodrug, this compound requires a two-step bioactivation to exert its therapeutic effect.[2][3] The initial and rate-determining step is the hydrolysis of this compound to its intermediate metabolite, 2-oxo-clopidogrel.[4] This reaction is primarily catalyzed by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC) in the human intestine during first-pass metabolism.[1][3][4][5] The intermediate, 2-oxo-clopidogrel, is subsequently oxidized by hepatic cytochrome P450 (CYP) enzymes to form the active thiol metabolite, H4.[1][2]

While the primary activation occurs in the intestine, the liver plays a significant role in the subsequent metabolism of 2-oxo-clopidogrel, including its potential inactivation by hepatic esterases like Carboxylesterase 1 (CES1).[6][7] Human liver microsomes serve as a valuable in vitro tool to investigate these hepatic metabolic pathways.[8][9]

Metabolic Pathway of this compound

This compound's bioactivation is designed to be more efficient than clopidogrel's by utilizing esterases for the first activation step, thereby bypassing the variable CYP-dependent oxidation that clopidogrel relies on.[3][10] The complete pathway involves both activation and inactivation steps.

Vicagrel_Metabolism cluster_intestine Intestine (First-Pass Metabolism) cluster_liver Liver This compound This compound (Prodrug) Oxo 2-oxo-clopidogrel (Intermediate Metabolite) This compound->Oxo Hydrolysis Oxo_liver Oxo->Oxo_liver Enters Liver Enzyme1 CES2 & AADAC Enzyme1->this compound Active Active Thiol Metabolite (H4) (Pharmacologically Active) Inactive Carboxylic Acid Metabolite (Inactive) Oxo_liver->Active Oxidation Oxo_liver->Inactive Hydrolysis Enzyme2 CYP2B6, CYP2C19, CYP2C9, CYP3A4 Enzyme2->Oxo_liver Enzyme3 CES1 Enzyme3->Oxo_liver

Caption: Metabolic bioactivation pathway of this compound.

Data Summary

The following tables summarize the key enzymes and kinetic parameters associated with this compound hydrolysis.

Table 1: Key Enzymes in this compound Metabolism

Metabolic Step Substrate Product Key Enzyme(s) Primary Tissue Location
Activation Step 1 This compound 2-oxo-clopidogrel CES2, AADAC Intestine[1][4]
Activation Step 2 2-oxo-clopidogrel Active Thiol Metabolite (H4) CYP2B6, CYP2C19, CYP2C9, CYP3A4 Liver[1][2]

| Inactivation | 2-oxo-clopidogrel | Inactive Carboxylic Acid Metabolite | CES1 | Liver[6][7] |

Table 2: In Vitro Kinetic Parameters for this compound and Metabolite Hydrolysis

Substrate Enzyme System Parameter Value Reference(s)
This compound Recombinant Human CES2 Intrinsic Clearance (CLint) 46.1 ± 3.1 mL/min/mg protein [5]
This compound Recombinant Human AADAC Intrinsic Clearance (CLint) 39.0 ± 3.1 mL/min/mg protein [5]
2-oxo-clopidogrel Human Liver Microsomes Degradation Half-life (t½) 2.88 ± 0.42 h [6]

| 2-oxo-clopidogrel | Human Liver Microsomes | Scaled Intrinsic Clearance (CLint) | 1.412 ± 0.209 L/h/kg |[6] |

Experimental Protocols

The following section details the protocols for conducting in vitro hydrolysis studies of this compound and 2-oxo-clopidogrel using pooled human liver microsomes.

Experimental Workflow

The general workflow involves preparing the incubation mixture, initiating the metabolic reaction, collecting samples at various time points, terminating the reaction, and analyzing the samples using LC-MS/MS.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis A Prepare Buffer & Reagent Solutions D Combine HLM, Buffer, and Substrate A->D B Thaw Human Liver Microsomes (HLM) on Ice B->D C Prepare Substrate Stock (this compound or 2-oxo-clopidogrel) C->D E Pre-incubate at 37°C D->E F Initiate Reaction with NADPH (for CYP studies) or Buffer (for hydrolysis) E->F G Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) F->G H Terminate Reaction (e.g., add cold Acetonitrile) G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant via LC-MS/MS I->J

Caption: General workflow for in vitro metabolism studies using HLMs.
Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes

Objective: To determine the rate of hydrolytic conversion of this compound to 2-oxo-clopidogrel in the presence of human liver microsomes.

Materials and Reagents:

  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock

  • This compound

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (optional, to assess parallel CYP metabolism)

  • Acetonitrile (ACN) with internal standard (for reaction termination)

  • Dimethyl Sulfoxide (DMSO)

  • Purified water

Procedure:

  • Preparation: Thaw pooled HLMs on ice.[11] Prepare a 1 mg/mL working solution of HLMs in phosphate buffer. Prepare a 1 mM stock solution of this compound in DMSO.

  • Incubation Mixture: In a microcentrifuge tube, combine the reagents to achieve the following final concentrations in a 200 µL reaction volume:

    • HLM: 0.5 mg/mL[12]

    • This compound: 1 µM (The final DMSO concentration should be <0.2%)[9]

    • Phosphate Buffer: to final volume

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

  • Reaction Initiation: Initiate the reaction by adding pre-warmed phosphate buffer. Note: For this hydrolysis-focused study, NADPH is omitted to minimize concurrent CYP-mediated metabolism. A parallel experiment including an NADPH-regenerating system can be run to assess the complete metabolic profile.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 25 µL aliquot of the incubation mixture.

  • Reaction Termination: Immediately add the aliquot to a tube containing 75 µL of cold acetonitrile with a suitable internal standard to stop the reaction.[11]

  • Sample Processing: Vortex the terminated samples and centrifuge at >3000 rpm for 10 minutes to pellet the precipitated protein.[11]

  • Analysis: Transfer the supernatant to an HPLC vial for analysis. Quantify the remaining concentration of this compound and the formation of 2-oxo-clopidogrel using a validated LC-MS/MS method.

Protocol 2: Hydrolysis of 2-oxo-clopidogrel in Human Liver Microsomes

Objective: To determine the rate of inactivation of 2-oxo-clopidogrel to its carboxylic acid metabolite by esterases present in human liver microsomes.[6]

Procedure: This protocol is identical to Protocol 1, with the following modifications:

  • Substrate: Use 2-oxo-clopidogrel (1 µM final concentration) instead of this compound.

  • Analysis: The LC-MS/MS method should be validated to quantify 2-oxo-clopidogrel and its inactive carboxylic acid metabolite.

  • NADPH: This cofactor is not required as the reaction is a hydrolysis catalyzed by esterases (e.g., CES1).[6][7]

Data Analysis and Interpretation

The data generated from the protocols can be used to determine key metabolic stability parameters.

  • Half-Life (t½): Plot the natural logarithm of the percentage of remaining substrate (this compound or 2-oxo-clopidogrel) against time. The slope of the linear regression (k) is the elimination rate constant. The half-life is calculated as: t½ = 0.693 / k .

  • Intrinsic Clearance (CLint): This parameter describes the inherent metabolic capacity of the liver. It is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / mg Microsomal Protein) .

The following diagram illustrates the relationship between the experimental setup and the metabolic questions addressed.

Logical_Relationship cluster_exp In Vitro Experiment cluster_q Metabolic Question Answered cluster_enzyme Primary Enzyme Activity Measured Exp1 Incubate this compound with HLM (-NADPH) Q1 Rate of this compound hydrolysis in the liver? Exp1->Q1 E1 Hepatic Esterases (e.g., CES1, CES2) Exp1->E1 informs Exp2 Incubate 2-oxo-clopidogrel with HLM (-NADPH) Q2 Rate of 2-oxo-clopidogrel inactivation in the liver? Exp2->Q2 Exp2->E1 informs

Caption: Relationship between experimental design and metabolic insights.

By following these protocols, researchers can effectively characterize the hepatic hydrolysis of this compound and its metabolites, providing critical data for preclinical drug development and aiding in the prediction of in vivo human pharmacokinetics.

References

Application Notes and Protocols for Vicagrel Metabolism Studies Using Recombinant CES2 and AADAC Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicagrel is a novel thienopyridine antiplatelet agent designed to overcome the limitations of clopidogrel, particularly the metabolic variability associated with cytochrome P450 (CYP) 2C19 polymorphism.[1][2] Unlike clopidogrel, the bioactivation of this compound is initiated by a rapid and complete hydrolysis in the intestine, a step catalyzed by carboxylesterase 2 (CES2) and arylacetamide deacetylase (AADAC).[3][4][5] This initial hydrolysis yields the intermediate metabolite, 2-oxo-clopidogrel, which is subsequently oxidized by CYP enzymes to the active thiol metabolite, H4.[2][5] Understanding the kinetics of the initial hydrolysis by CES2 and AADAC is crucial for characterizing the metabolic profile of this compound and predicting its efficacy and potential drug-drug interactions.

These application notes provide a comprehensive overview and detailed protocols for studying the metabolism of this compound using recombinant human CES2 and AADAC enzymes. The provided methodologies are essential for researchers in drug metabolism and pharmacokinetics (DMPK) to investigate the enzymatic conversion of this compound, determine kinetic parameters, and assess the inhibitory potential of co-administered drugs.

Data Presentation

The following tables summarize the key quantitative data regarding the metabolism of this compound by recombinant CES2 and AADAC, as well as in human intestinal microsomes (HIM).

Table 1: Michaelis-Menten Kinetic Parameters for this compound Hydrolysis [4]

Enzyme SourceKm (μM)Vmax (nmol/min/mg protein)Intrinsic Clearance (CLint) (mL/min/mg protein)
Recombinant CES26.54 ± 0.45347.2 ± 6.446.1 ± 3.1
Recombinant AADACNot specifiedNot specified39.0 ± 3.1
Human Intestinal Microsomes (HIM)6.54 ± 0.45347.2 ± 6.453.1 ± 1.0

Table 2: Contribution of CES2 and AADAC to this compound Hydrolysis in Human Intestinal Microsomes [4][5]

EnzymeContribution (%)
CES244.2
AADAC53.1

Table 3: Inhibition of this compound Metabolism

InhibitorTarget Enzyme(s)Inhibition ParameterValue
VinblastineAADAC (selective)-Effectively inhibited this compound hydrolysis[4]
EserineAADAC (selective)-Effectively inhibited this compound hydrolysis[4]
SimvastatinCES1 and CES2Ki for CES20.67 µM[6][7]

Mandatory Visualizations

Metabolic Pathway of this compound Bioactivation

Vicagrel_Metabolism cluster_step2 Step 2: Hepatic/Intestinal Oxidation This compound This compound 2-oxo-clopidogrel 2-oxo-clopidogrel This compound->2-oxo-clopidogrel H4 Active Thiol Metabolite (H4) 2-oxo-clopidogrel->H4 Inactive_Metabolites Inactive Metabolites 2-oxo-clopidogrel->Inactive_Metabolites CES2 CES2 CES2->this compound AADAC AADAC AADAC->this compound CYPs CYP450s (e.g., CYP3A4, CYP2B6) CYPs->2-oxo-clopidogrel

Caption: Metabolic bioactivation pathway of this compound.

Experimental Workflow for In Vitro Metabolism Study

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - Recombinant Enzymes (CES2/AADAC) - this compound Stock Solution - Incubation Buffer - Quenching Solution Incubate Incubate this compound with Recombinant Enzyme at 37°C Reagents->Incubate Time_Points Collect Samples at Various Time Points Incubate->Time_Points Quench Quench Reaction with Cold Acetonitrile Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Extract Extract Supernatant Centrifuge->Extract LCMS LC-MS/MS Analysis of 2-oxo-clopidogrel Extract->LCMS Data_Analysis Data Analysis: - Determine Kinetic Parameters - Assess Inhibition LCMS->Data_Analysis

Caption: General experimental workflow for this compound metabolism assay.

Experimental Protocols

Protocol 1: Determination of Michaelis-Menten Kinetics of this compound Hydrolysis by Recombinant CES2 and AADAC

Objective: To determine the kinetic parameters (Km, Vmax, and CLint) of this compound hydrolysis to 2-oxo-clopidogrel by recombinant human CES2 and AADAC.

Materials:

  • Recombinant human CES2 and AADAC (expressed in a suitable system, e.g., baculovirus-infected insect cells)

  • This compound

  • 2-oxo-clopidogrel (as a reference standard)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Internal standard (e.g., a structurally similar compound not present in the reaction)

  • 96-well plates or microcentrifuge tubes

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare working solutions of this compound by serial dilution in potassium phosphate buffer to achieve final concentrations ranging from approximately 0.1 to 10 times the expected Km (e.g., 0.5, 1, 2, 5, 10, 20, 50 µM).

    • Dilute the recombinant CES2 and AADAC enzymes in potassium phosphate buffer to the desired final protein concentration (e.g., 5-20 µg/mL, to be optimized for linear metabolite formation over time).

    • Prepare a quenching solution of cold acetonitrile containing the internal standard.

  • Enzyme Activity Assay:

    • Pre-incubate the diluted recombinant enzyme solution at 37°C for 5 minutes.

    • Initiate the reaction by adding the this compound working solution to the enzyme solution. The final reaction volume can be, for example, 200 µL.

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes, ensure the reaction is in the linear range).

    • Terminate the reaction by adding an excess of the cold acetonitrile quenching solution (e.g., 2 volumes).

    • Include control incubations without the enzyme to account for any non-enzymatic degradation of this compound.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the quantification of 2-oxo-clopidogrel.

    • Prepare a standard curve of 2-oxo-clopidogrel in the same buffer/acetonitrile mixture as the samples.

    • Inject the processed samples and standards onto the LC-MS/MS system.

  • Data Analysis:

    • Quantify the concentration of 2-oxo-clopidogrel formed in each reaction.

    • Plot the initial velocity (rate of 2-oxo-clopidogrel formation) against the this compound concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the Km and Vmax values.

    • Calculate the intrinsic clearance (CLint) as Vmax/Km.

Protocol 2: Assessment of Inhibitory Effects on this compound Metabolism

Objective: To evaluate the inhibitory potential of compounds (e.g., simvastatin, vinblastine, eserine) on the CES2- and AADAC-mediated hydrolysis of this compound.

Materials:

  • All materials from Protocol 1.

  • Inhibitor compounds (e.g., simvastatin, vinblastine, eserine).

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the inhibitor compounds in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitors.

  • Inhibition Assay:

    • Pre-incubate the recombinant enzyme (CES2 or AADAC) with the inhibitor at various concentrations (or a single concentration for screening) at 37°C for a specified time (e.g., 10-15 minutes).

    • Initiate the reaction by adding this compound at a concentration close to its Km value.

    • Follow the incubation, quenching, and sample processing steps as described in Protocol 1.

    • Include a control group with no inhibitor.

  • Data Analysis:

    • Quantify the formation of 2-oxo-clopidogrel using LC-MS/MS.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • For determination of the half-maximal inhibitory concentration (IC50), plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation.

    • If determining the inhibition constant (Ki), perform the experiment with multiple this compound and inhibitor concentrations and analyze the data using appropriate models (e.g., Dixon or Cornish-Bowden plots).

Concluding Remarks

The protocols and data presented provide a robust framework for investigating the in vitro metabolism of this compound by recombinant CES2 and AADAC enzymes. By employing these methods, researchers can gain a deeper understanding of the bioactivation of this promising antiplatelet agent. This knowledge is instrumental in the preclinical and clinical development of this compound, aiding in the prediction of its pharmacokinetic behavior, potential for drug-drug interactions, and inter-individual variability in patient response. The use of recombinant enzymes offers a clean and controlled system to dissect the specific roles of CES2 and AADAC in the crucial first step of this compound's metabolic pathway.

References

Application Notes and Protocols for Cell-Based Screening of Vicagrel Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicagrel is a novel, orally active antiplatelet agent that acts as an irreversible antagonist of the P2Y12 receptor.[1][2] As a prodrug, this compound is metabolized to its active form, which then selectively inhibits the P2Y12 receptor on platelets, thereby preventing ADP-induced platelet aggregation.[1][3] This mechanism is crucial in the prevention of thrombotic events in patients with cardiovascular diseases.[2] this compound was developed as an analog of clopidogrel with a more efficient and predictable metabolic activation profile, potentially overcoming the limitations of clopidogrel resistance observed in some patients.[3][4][5]

These application notes provide detailed protocols for key cell-based assays to screen and characterize this compound analogs for their potency and efficacy as P2Y12 receptor inhibitors. The assays described include platelet aggregation assays, cyclic adenosine monophosphate (cAMP) level determination, and vasodilator-associated phosphoprotein (VASP) phosphorylation analysis.

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding to its endogenous ligand ADP, initiates a signaling cascade leading to platelet activation and aggregation. Inhibition of this pathway is a key therapeutic strategy for preventing thrombosis.

P2Y12_Signaling_Pathway P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Gi->AC Inhibits Platelet_Activation Platelet Activation & Aggregation Gi->Platelet_Activation Promotes PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates VASP_P VASP-P (Inactive) VASP->VASP_P VASP_P->Platelet_Activation Inhibits ADP ADP ADP->P2Y12 Binds & Activates Vicagrel_Analog This compound Analog (Active Metabolite) Vicagrel_Analog->P2Y12 Binds & Inhibits

Caption: P2Y12 receptor signaling cascade in platelets.

Experimental Workflow for Screening this compound Analogs

A systematic workflow is essential for the efficient screening and evaluation of a library of this compound analogs. The following diagram outlines a typical screening funnel, starting from high-throughput primary screening to more detailed secondary and functional assays.

Screening_Workflow cluster_screening Screening Cascade start Start: This compound Analog Library primary_screen Primary Screening: High-Throughput cAMP Assay (e.g., HTRF, AlphaScreen) start->primary_screen hit_identification Hit Identification: Analogs showing significant P2Y12 inhibition primary_screen->hit_identification secondary_screen Secondary Screening: Platelet Aggregation Assay (Light Transmission Aggregometry) hit_identification->secondary_screen potency_determination Potency Determination: IC50 value calculation secondary_screen->potency_determination functional_assay Functional Confirmation: VASP Phosphorylation Assay (Flow Cytometry or ELISA) potency_determination->functional_assay lead_selection Lead Candidate Selection functional_assay->lead_selection end End: Further Preclinical Development lead_selection->end

Caption: Experimental workflow for screening this compound analogs.

Data Presentation

Table 1: In Vitro Potency of this compound Analogs in P2Y12 Inhibition Assays
Compound IDPrimary Screen (% Inhibition at 10 µM)Platelet Aggregation IC50 (nM)VASP-P EC50 (nM)
This compound95.2 ± 3.155.8 ± 7.260.1 ± 8.5
Analog A98.1 ± 2.525.3 ± 4.128.9 ± 5.3
Analog B85.7 ± 5.6152.6 ± 15.8165.4 ± 18.2
Analog C45.3 ± 8.2> 1000> 1000
Clopidogrel (Active Metabolite)92.5 ± 4.085.4 ± 9.890.2 ± 11.3
Table 2: Dose-Dependent Inhibition of Platelet Aggregation by this compound
This compound Dose (mg)Mean Inhibition of Platelet Aggregation (%) at 4 hours
55.6 ± 5.7[1]
1011.3 ± 9.6[1]
2041.9 ± 25.2[1]
4084.8 ± 14.5[1]
6078.5 ± 12.1[1]
7586.7 ± 10.8[1]
75 (Clopidogrel)No measurable effect[1]

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

This assay measures the ability of a compound to inhibit ADP-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)

  • ADP (Adenosine 5'-diphosphate)

  • Phosphate-buffered saline (PBS)

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Light Transmission Aggregometer

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Assay Performance:

    • Pre-warm PRP aliquots to 37°C for 5-10 minutes.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a stir bar to a cuvette containing 450 µL of PRP.

    • Add 5 µL of the test compound solution (or vehicle control) and incubate for 5 minutes at 37°C with stirring.

    • Initiate platelet aggregation by adding 50 µL of ADP solution (final concentration of 5-20 µM).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum percentage of platelet aggregation for each sample.

    • Calculate the percentage inhibition of aggregation for each test compound concentration relative to the vehicle control.

    • Plot the percentage inhibition against the compound concentration and determine the IC50 value using a suitable non-linear regression analysis.

cAMP Level Measurement Assay

This assay quantifies the intracellular cAMP levels in response to P2Y12 receptor activation and inhibition. P2Y12 receptor activation by ADP leads to a decrease in cAMP levels. Inhibitors of the P2Y12 receptor will counteract this effect.

Materials:

  • Human platelet-rich plasma (PRP) or a cell line expressing the human P2Y12 receptor (e.g., CHO-K1 cells)

  • Forskolin (an adenylate cyclase activator)

  • ADP

  • Test compounds (this compound analogs)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell lysis buffer (if using an intracellular cAMP assay)

Procedure:

  • Cell Preparation:

    • If using a cell line, seed the cells in a 96-well plate and grow to confluency.

    • If using PRP, prepare as described in the LTA protocol.

  • Assay Performance:

    • Pre-incubate the cells or PRP with the test compounds at various concentrations for 15-30 minutes at 37°C.

    • Stimulate the cells with a combination of forskolin (to induce a measurable baseline of cAMP) and ADP (to activate the P2Y12 receptor and decrease cAMP). A typical final concentration for forskolin is 1-10 µM and for ADP is 1-10 µM.

    • Incubate for 10-15 minutes at 37°C.

    • Lyse the cells (if required by the assay kit).

    • Measure the cAMP levels according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Determine the concentration of cAMP in each sample from the standard curve.

    • Calculate the percentage increase in cAMP levels in the presence of the test compound compared to the ADP-stimulated control.

    • Determine the EC50 value for each analog.

VASP Phosphorylation Assay

This assay measures the phosphorylation state of the Vasodilator-Associated Phosphoprotein (VASP) at serine 239. P2Y12 receptor activation leads to dephosphorylation of VASP, while inhibition of the receptor by this compound analogs results in increased VASP phosphorylation.[6]

Materials:

  • Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)

  • PGE1 (Prostaglandin E1)

  • ADP

  • Test compounds (this compound analogs)

  • VASP phosphorylation flow cytometry kit or ELISA kit

  • Flow cytometer or microplate reader

Procedure (Flow Cytometry):

  • Sample Preparation:

    • In separate tubes, incubate whole blood with:

      • PGE1 alone (positive control for VASP phosphorylation)

      • PGE1 + ADP (negative control, P2Y12 activation leads to dephosphorylation)

      • PGE1 + ADP + test compound (at various concentrations)

    • Incubate for 10 minutes at room temperature.

  • Fixation and Permeabilization:

    • Fix the cells with a fixation solution (e.g., paraformaldehyde-based) for 10 minutes.

    • Permeabilize the cells with a permeabilization buffer.

  • Staining:

    • Incubate the cells with a fluorescently labeled primary antibody specific for phosphorylated VASP (Ser239) and a platelet-specific marker (e.g., CD61).

    • Wash the cells to remove unbound antibodies.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the platelet population (CD61 positive).

    • Measure the mean fluorescence intensity (MFI) of the phosphorylated VASP signal.

  • Data Analysis:

    • Calculate the Platelet Reactivity Index (PRI) using the following formula: PRI (%) = [(MFI PGE1) - (MFI PGE1 + ADP + Test Compound)] / (MFI PGE1) x 100

    • A lower PRI indicates a higher level of P2Y12 inhibition.

    • Determine the EC50 value for each analog by plotting the PRI against the compound concentration.

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for the screening and characterization of this compound analogs. By employing a combination of platelet aggregation, cAMP measurement, and VASP phosphorylation assays, researchers can effectively identify and rank novel P2Y12 receptor antagonists with improved potency and pharmacological profiles. This systematic approach is crucial for the successful development of next-generation antiplatelet therapies.

References

Application Note: Flow Cytometry Analysis of Platelet Activation Markers in Response to Vicagrel Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Vicagrel is a novel antiplatelet prodrug that functions as an irreversible inhibitor of the P2Y12 receptor on platelets.[1][2] The P2Y12 receptor plays a pivotal role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[1][3] By blocking this receptor, this compound effectively reduces the risk of thrombotic events, making it a promising therapeutic agent for cardiovascular diseases such as acute coronary syndrome.[1] Unlike its predecessor clopidogrel, this compound's metabolic activation is less dependent on CYP2C19, potentially leading to a more predictable and potent antiplatelet effect.[4][5]

This application note provides a detailed protocol for the analysis of platelet activation markers using flow cytometry in human whole blood samples treated with this compound. The primary markers of interest are P-selectin (CD62P), a marker of alpha-granule secretion, and activated glycoprotein IIb/IIIa (GPIIb/IIIa), detected by the binding of a PAC-1 antibody. The expression of these markers is a direct indicator of platelet activation status.

Principle of the Assay

Flow cytometry is a powerful technique for the rapid, quantitative, and multi-parameter analysis of individual cells in a suspension. In this assay, whole blood is treated with this compound or a control vehicle. Platelets are then activated in vitro with an agonist, typically ADP, to stimulate the P2Y12-mediated activation pathway. The activated platelets are then stained with fluorescently labeled monoclonal antibodies specific for platelet surface markers.

  • CD41a (or CD61) is used as a general platelet identification marker.

  • P-selectin (CD62P) is a protein that is translocated from the alpha-granules to the platelet surface upon activation. Its presence is a key indicator of platelet degranulation.[6][7]

  • PAC-1 is a monoclonal antibody that specifically recognizes the conformationally activated form of the GPIIb/IIIa receptor, which is capable of binding fibrinogen and mediating platelet aggregation.[6][8]

By analyzing the fluorescence intensity of thousands of individual platelets, the percentage of activated platelets and the density of activation markers can be quantified, providing a robust measure of this compound's inhibitory effect.

Data Presentation

The following table summarizes representative data on the inhibition of platelet activation by this compound at various concentrations, as measured by the percentage of platelets positive for P-selectin and PAC-1 binding after ADP stimulation. This data is derived from published studies on the inhibition of platelet aggregation (IPA) by this compound and serves as an illustrative example.[3][9]

Treatment GroupP-selectin (CD62P) Positive Platelets (%)PAC-1 Positive Platelets (%)Inhibition of Platelet Aggregation (IPA) (%)
Vehicle Control (Unstimulated)3.5 ± 1.22.1 ± 0.8N/A
Vehicle Control + ADP (20 µM)85.2 ± 5.682.4 ± 6.10
This compound (10 mg) + ADP (20 µM)58.7 ± 7.355.1 ± 8.231.1 ± 8.5
This compound (20 mg) + ADP (20 µM)34.9 ± 6.832.5 ± 7.559.0 ± 9.1
This compound (40 mg) + ADP (20 µM)10.3 ± 4.19.8 ± 3.987.9 ± 5.3
Clopidogrel (75 mg) + ADP (20 µM)62.1 ± 8.959.3 ± 9.427.2 ± 10.2

Data are presented as mean ± standard deviation. The data for P-selectin and PAC-1 are hypothetical and illustrative, based on the reported IPA values for this compound.

Experimental Protocols

Materials and Reagents
  • Freshly collected human whole blood in 3.2% sodium citrate.

  • This compound (or other P2Y12 inhibitor) stock solution.

  • Adenosine diphosphate (ADP) solution (e.g., 2 mM stock).

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+ free.

  • HEPES-Tyrode's buffer.

  • Fluorochrome-conjugated monoclonal antibodies:

    • Anti-CD41a-PE (or another platelet-specific marker).

    • Anti-CD62P-FITC (P-selectin).

    • PAC-1-FITC (activated GPIIb/IIIa).

    • Isotype control antibodies.

  • 1% Paraformaldehyde (PFA) solution for fixation.

  • Sheath fluid for flow cytometer.

  • Flow cytometer tubes (e.g., 12 x 75 mm polystyrene tubes).

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Staining cluster_2 Flow Cytometry A Whole Blood Collection (3.2% Sodium Citrate) B Incubation with this compound or Vehicle Control A->B 30 min, 37°C C Platelet Activation with ADP B->C 10 min, RT D Addition of Fluorescent Antibodies (CD41a-PE, CD62P-FITC, PAC-1-FITC) C->D E Incubation in the Dark D->E 20 min, RT F Fixation with 1% PFA E->F G Acquisition on Flow Cytometer F->G H Data Analysis G->H

Caption: Experimental workflow for flow cytometry analysis of platelet activation.

Step-by-Step Protocol
  • Blood Collection and Preparation:

    • Collect human venous blood into tubes containing 3.2% sodium citrate anticoagulant.

    • Gently mix the blood by inversion. All subsequent steps should be performed at room temperature to avoid platelet activation.

    • Use the blood within 2 hours of collection.

  • Drug Incubation:

    • In flow cytometer tubes, add the desired concentrations of this compound or vehicle control.

    • Add 100 µL of whole blood to each tube.

    • Incubate for 30 minutes at 37°C.

  • Platelet Activation:

    • Prepare a working solution of ADP (e.g., 200 µM).

    • Add 10 µL of the ADP working solution to the blood samples to achieve a final concentration of 20 µM. For the unstimulated control, add 10 µL of buffer.

    • Gently mix and incubate for 10 minutes at room temperature.

  • Antibody Staining:

    • Add the appropriate volumes of fluorochrome-conjugated antibodies (e.g., anti-CD41a-PE, anti-CD62P-FITC, and PAC-1-FITC) to the tubes. Include isotype controls in separate tubes for setting up the flow cytometer.

    • Gently mix and incubate for 20 minutes at room temperature in the dark.

  • Fixation:

    • Add 1 mL of cold 1% PFA to each tube to stop the reaction and fix the cells.

    • Vortex gently.

    • Incubate for at least 30 minutes at 4°C in the dark before acquisition. Samples can be stored at 4°C for up to 24 hours.

  • Flow Cytometry Acquisition and Analysis:

    • Set up the flow cytometer using unstained and single-color stained samples to adjust voltages and compensation.

    • Gate the platelet population based on their characteristic forward scatter (FSC) and side scatter (SSC) properties, and positive staining for the platelet-specific marker (e.g., CD41a-PE).

    • Acquire at least 10,000 events within the platelet gate for each sample.

    • Analyze the percentage of CD62P-positive and PAC-1-positive platelets within the gated platelet population. The mean fluorescence intensity (MFI) can also be determined as a measure of the density of these markers.

Signaling Pathway

This compound, through its active metabolite, irreversibly binds to the P2Y12 receptor, a G-protein coupled receptor (GPCR) on the platelet surface. This binding inhibits the downstream signaling cascade initiated by ADP, which is crucial for platelet activation and aggregation.

G cluster_0 Platelet Membrane P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP GPIIbIIIa_inactive Inactive GPIIb/IIIa GPIIbIIIa_active Active GPIIb/IIIa (PAC-1 Binding) GPIIbIIIa_inactive->GPIIbIIIa_active ADP ADP ADP->P2Y12 This compound This compound (Active Metabolite) This compound->P2Y12 Gi->AC Gi->GPIIbIIIa_inactive Inside-out Signaling Granule α-Granule Release (P-selectin) Gi->Granule PKA ↓ PKA Activity cAMP->PKA VASP_P VASP-P PKA->VASP_P

Caption: P2Y12 signaling pathway and the inhibitory action of this compound.

Conclusion

The flow cytometry-based assay described in this application note provides a robust and sensitive method for quantifying the inhibitory effects of this compound on platelet activation. By measuring the expression of key activation markers such as P-selectin and activated GPIIb/IIIa, researchers can gain valuable insights into the pharmacodynamics of this novel antiplatelet agent. This protocol can be adapted for the evaluation of other P2Y12 inhibitors and for studies investigating platelet function in various physiological and pathological conditions.

References

Application Notes and Protocols for Oral Administration of Vicagrel in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicagrel is an orally active, potent antiplatelet agent that functions as an irreversible inhibitor of the P2Y12 receptor.[1] As a prodrug, this compound is converted to its active metabolite, which then blocks the binding of adenosine diphosphate (ADP) to the P2Y12 receptor on platelets, thereby inhibiting platelet activation and aggregation.[2][3] This mechanism of action makes this compound a promising candidate for the treatment and prevention of thromboembolic diseases. Preclinical studies in animal models, primarily rats and dogs, have been instrumental in characterizing the pharmacokinetic and pharmacodynamic profiles of this compound.[4][5]

These application notes provide detailed protocols for the oral administration of this compound to rats and dogs, as well as for the subsequent evaluation of its antiplatelet efficacy through pharmacokinetic and pharmacodynamic assessments.

Mechanism of Action: P2Y12 Receptor Inhibition

This compound, a thienopyridine derivative, requires metabolic activation to exert its antiplatelet effect. Unlike clopidogrel, another P2Y12 inhibitor, this compound's bioactivation is more efficient, leading to a more potent and predictable antiplatelet response.[5][6] The active metabolite of this compound covalently binds to the P2Y12 receptor on the platelet surface, preventing ADP-mediated Gαi2 signaling. This blockade inhibits the downstream activation of the fibrinogen receptor, glycoprotein IIb/IIIa, ultimately leading to the inhibition of platelet aggregation.

Vicagrel_Mechanism_of_Action cluster_ingestion Oral Administration cluster_metabolism Metabolic Activation cluster_platelet Platelet cluster_effect Pharmacological Effect This compound This compound (Prodrug) Active_Metabolite Active Metabolite This compound->Active_Metabolite Metabolism P2Y12 P2Y12 Receptor Active_Metabolite->P2Y12 Irreversibly Binds Active_Metabolite->P2Y12 Inhibits GPIIbIIIa GP IIb/IIIa Receptor P2Y12->GPIIbIIIa Activates Platelet_Aggregation Platelet Aggregation GPIIbIIIa->Platelet_Aggregation Mediates

Caption: Metabolic activation and mechanism of action of this compound.

Animal Dosing Strategies

The selection of an appropriate animal model and dosing regimen is critical for the preclinical evaluation of this compound. Rats and dogs are commonly used species for pharmacokinetic and pharmacodynamic studies of antiplatelet agents.

Recommended Animal Models:
  • Rats (Sprague-Dawley or Wistar): Widely used for initial pharmacokinetic screening and dose-ranging studies due to their small size, ease of handling, and well-characterized physiology.

  • Dogs (Beagle): Often used in later-stage preclinical development as their cardiovascular and hemostatic systems are more analogous to humans than those of rodents.

Oral Administration Protocol

Oral gavage is the recommended method for precise oral administration of this compound in preclinical studies.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v Carboxymethylcellulose sodium (CMC-Na) in sterile water)

  • Appropriately sized oral gavage needles (flexible or rigid with a ball tip)

  • Syringes

  • Animal scale

Procedure:

  • Dose Calculation: Calculate the required dose of this compound for each animal based on its body weight. Preclinical studies have utilized doses of 50 µmol/kg in rats and 19.3 µmol/kg in dogs.[4]

  • Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. A common vehicle for this compound is a 0.5% CMC-Na solution.[4] Ensure the concentration of the suspension allows for an appropriate administration volume (typically 5-10 mL/kg for rats and 1-5 mL/kg for dogs).

  • Animal Restraint: Properly restrain the animal to ensure safe and accurate administration. For rats, this can be done manually. For dogs, gentle restraint by a trained handler is required.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Gently insert the lubricated gavage needle into the esophagus and advance it to the predetermined length.

  • Dose Administration: Administer the this compound suspension slowly and steadily.

  • Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions following administration.

Pharmacokinetic Assessment

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites.

Experimental Workflow

PK_Workflow Dosing Oral Administration of this compound Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis of this compound and Metabolites Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Sample_Analysis->PK_Analysis

Caption: Workflow for pharmacokinetic assessment of this compound.

Blood Sampling Protocol

Materials:

  • Anticoagulant tubes (e.g., containing heparin or EDTA)

  • Appropriate gauge needles and syringes or catheters

  • Centrifuge

Procedure:

  • Blood Collection: Collect blood samples at predetermined time points following oral administration. A typical sampling schedule for rats is 0, 0.25, 0.5, 0.75, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[4] For dogs, a similar schedule can be adapted.[4]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 12,000 g for 1 minute at 4°C) to separate the plasma.[4]

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Bioanalytical Method

The concentration of this compound and its active and inactive metabolites in plasma samples is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound's metabolites in rats and dogs following oral administration.

Table 1: Pharmacokinetic Parameters of this compound Metabolites in Rats (50 µmol/kg, oral)

MetaboliteCmax (µg/L)Tmax (h)AUC₀₋∞ (µg·h/L)
2-oxo-clopidogrel-0.45 ± 0.23-
Active Metabolite (AM)39.7 ± 23.20.67 ± 0.2464.2 ± 24.2
Carboxylic Acid Metabolite (CAM)372.9 ± 96.840.50 ± 0.273080 ± 641.9

Data adapted from Qiu et al., 2013.[4]

Table 2: Pharmacokinetic Parameters of this compound Metabolites in Dogs (19.3 µmol/kg, oral)

MetaboliteCmax (µg/L)Tmax (h)AUC₀₋∞ (µg·h/L)
2-oxo-clopidogrel-0.61 ± 0.32-
Active Metabolite (AM)713.1 ± 332.50.16 ± 0.09716.5 ± 238.5
Carboxylic Acid Metabolite (CAM)5676.6 ± 388.70.35 ± 0.1410163 ± 1179.4

Data adapted from Qiu et al., 2013.[4]

Pharmacodynamic Assessment

Pharmacodynamic studies are performed to evaluate the antiplatelet effects of this compound. The two most common assays are platelet aggregation and bleeding time.

Platelet Aggregation Assay Protocol (Ex Vivo)

This protocol describes the measurement of platelet aggregation in response to an agonist using light transmission aggregometry (LTA) on platelet-rich plasma (PRP).

Materials:

  • Platelet aggregometer

  • Agonist (e.g., Adenosine diphosphate (ADP))

  • Saline

  • Pipettes

  • Anticoagulant tubes (containing 3.2% or 3.8% sodium citrate)

Procedure:

  • Blood Collection: Collect whole blood from the animals at specified time points after this compound administration into tubes containing sodium citrate.

  • PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 g for 10 minutes) to obtain platelet-rich plasma (PRP).

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 g for 15 minutes) to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).

  • Aggregation Measurement:

    • Place a cuvette with PRP into the aggregometer and set the baseline (0% aggregation).

    • Add the agonist (e.g., ADP at a final concentration of 5-20 µM) to the PRP.

    • Record the change in light transmission as platelets aggregate.

  • Data Analysis: The maximum platelet aggregation is expressed as a percentage. The inhibition of platelet aggregation (IPA) can be calculated relative to a pre-dose or vehicle-treated control.

Bleeding Time Assay Protocol

Rat Tail Bleeding Time Protocol

Materials:

  • Scalpel or sharp blade

  • Filter paper

  • Timer

  • Saline at 37°C

Procedure:

  • Anesthesia: Anesthetize the rat (e.g., with pentobarbital).

  • Tail Transection: Make a standardized transection of the distal tip of the tail (e.g., 3 mm).[7]

  • Bleeding Measurement: Immediately immerse the tail tip into a tube containing saline at 37°C and start the timer.[7]

  • Endpoint: Record the time until bleeding ceases for a continuous period (e.g., 15 seconds).[7] A cut-off time (e.g., 20 minutes) should be established.[7]

Dog Buccal Mucosal Bleeding Time (BMBT) Protocol

Materials:

  • Buccal mucosal bleeding time device (e.g., Simplate®)

  • Filter paper

  • Timer

  • Gauze

Procedure:

  • Sedation/Anesthesia: The dog should be sedated or anesthetized to ensure it remains still.

  • Incision: Evert the upper lip and secure it with gauze. Place the bleeding time device on the buccal mucosa and trigger it to make a standardized incision.

  • Blotting: Gently blot the blood flowing from the incision with filter paper every 30 seconds, without touching the wound itself.

  • Endpoint: The bleeding time is the time from the incision until blood no longer stains the filter paper. A normal range for dogs is typically 2-4 minutes.[8]

Pharmacodynamic Data Summary

Table 3: Inhibition of Platelet Aggregation (IPA) by this compound in Healthy Human Volunteers (for reference)

This compound Dose (single oral)Mean %IPA at 4 hours
5 mg5.6 ± 5.7%
10 mg11.3 ± 9.6%
20 mg41.9 ± 25.2%
40 mg84.8 ± 14.5%
60 mg78.5 ± 12.1%
75 mg86.7 ± 10.8%

Data adapted from Li et al., 2020.[6] While this data is from human studies, it illustrates the dose-dependent effect of this compound on platelet aggregation.

Conclusion

These application notes provide a comprehensive overview and detailed protocols for the oral administration of this compound in rat and dog models, along with methods for assessing its pharmacokinetic and pharmacodynamic properties. The provided data and protocols can serve as a valuable resource for researchers and scientists involved in the preclinical development of this compound and other antiplatelet agents. Adherence to these standardized procedures will facilitate the generation of robust and reproducible data, which is crucial for the successful translation of preclinical findings to clinical applications.

References

Application Notes and Protocols: Vicagrel Solution Preparation for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the preparation and use of Vicagrel solutions in various in vitro experimental settings. This compound is a novel antiplatelet prodrug that functions as an irreversible inhibitor of the P2Y12 receptor, a key player in platelet activation and aggregation.[1] Understanding its proper handling, solubility, and metabolic activation is critical for obtaining reliable and reproducible experimental results.

This compound: Chemical and Physical Properties

A summary of this compound's key properties is essential for accurate stock solution preparation and experimental design.

PropertyValueReference
CAS Number 1314081-53-2[2][3][4]
Molecular Weight ~379.9 g/mol [2][4]
Chemical Formula C₁₈H₁₈ClNO₄S[2][4]
Solubility Highly soluble in DMSO (≥250 mg/mL)[2][5]
Appearance Solid powder[6]

Protocols for Solution Preparation

Due to its chemical nature, this compound requires a two-step process for preparing aqueous solutions suitable for in vitro assays: the preparation of a concentrated stock solution followed by dilution to the final working concentration.

This protocol outlines the preparation of a 100 mM stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular biology grade DMSO

  • Microcentrifuge tubes or amber glass vials

  • Calibrated precision balance

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable tube. For 10 mg of this compound (MW: 379.9 g/mol ), this will yield a specific volume of 100 mM stock.

  • Calculation: Use the following formula to determine the required volume of DMSO: Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))

  • Dissolution: Add the calculated volume of DMSO to the this compound powder.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes. If particles are still visible, use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[2][5]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Stock Solution Calculation Examples:

Desired Stock ConcentrationMass of this compoundVolume of DMSO to Add
10 mM1 mg263.2 µL
50 mM5 mg263.2 µL
100 mM10 mg263.2 µL

Procedure:

  • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Dilute the stock solution serially into the appropriate cell culture medium or aqueous buffer to achieve the final desired concentration.

  • Crucial Note: The final concentration of DMSO in the assay should be kept as low as possible, ideally ≤ 0.1% , to avoid solvent-induced cellular toxicity or artifacts.[3]

  • Always prepare a "vehicle control" using the same final concentration of DMSO in the assay medium but without this compound.

  • Due to potential instability in aqueous solutions, it is highly recommended to prepare working solutions fresh immediately before each experiment.[6][7]

Metabolic Activation and Signaling Pathways

This compound is a prodrug and requires metabolic activation to exert its inhibitory effect on the P2Y12 receptor.

Vicagrel_Metabolic_Activation cluster_0 Intestinal/Hepatic Metabolism This compound This compound (Prodrug) Enzyme1 CES2 / AADAC (Hydrolysis) This compound->Enzyme1 Oxo 2-oxo-clopidogrel (Intermediate Metabolite) Enzyme2 CYP450s (Oxidation) Oxo->Enzyme2 Active Active Thiol Metabolite (H4) Enzyme1->Oxo Enzyme2->Active

Caption: Metabolic activation pathway of this compound.

The active metabolite of this compound then targets the P2Y12 receptor on platelets.

P2Y12_Signaling_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gai Gαi Protein P2Y12->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP VASP ↓ VASP-P cAMP->VASP Activation Platelet Activation & Aggregation VASP->Activation Vicagrel_AM This compound Active Metabolite Vicagrel_AM->P2Y12 Irreversibly Inhibits

Caption: this compound's inhibition of the P2Y12 signaling cascade.

In Vitro Experimental Protocols

The following are example protocols where this compound solutions are commonly applied.

This assay assesses the conversion of this compound to its metabolites. As this compound's activation occurs via intestinal and hepatic enzymes, microsomes are a suitable model.[8][9]

Objective: To measure the formation of this compound's active metabolite from the parent drug using a subcellular fraction containing metabolic enzymes.

Materials:

  • Human or rat liver microsomes (HLMs or RLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • This compound working solutions

  • Reaction quenching solution (e.g., ice-cold acetonitrile)

  • Incubator/water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a master mix containing buffer and the NADPH regenerating system.

  • Pre-incubation: In a microcentrifuge tube, mix liver microsomes and the master mix. Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add the this compound working solution to the tube to start the reaction. A final this compound concentration of 20 µM is a documented starting point.[6]

  • Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).[6]

  • Quench Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile.

  • Sample Processing: Vortex the sample, then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to an HPLC vial for analysis of metabolite formation by LC-MS/MS.

Example In Vitro Metabolism Data (this compound Hydrolysis in Human Intestinal Microsomes) [8]

ParameterValue
Kₘ (Michaelis constant)6.54 ± 0.45 µM
Vₘₐₓ (Maximum reaction velocity)347.2 ± 6.4 nmol/min/mg protein
CLᵢₙₜ (Intrinsic clearance)53.1 ± 1.0 mL/min/mg protein

This assay directly measures the functional effect of this compound on platelet function.

Platelet_Aggregation_Workflow start Collect Whole Blood (e.g., in Sodium Citrate) prp Prepare Platelet-Rich Plasma (PRP) via low-speed centrifugation start->prp incubate Pre-incubate PRP with This compound or Vehicle Control (e.g., 37°C) prp->incubate agonist Add Agonist (e.g., ADP) to induce aggregation incubate->agonist measure Measure Light Transmittance in an Aggregometer agonist->measure analyze Calculate Percent Inhibition of Platelet Aggregation (%IPA) measure->analyze

Caption: General workflow for an in vitro platelet aggregation assay.

Objective: To quantify the inhibitory effect of this compound on ADP-induced platelet aggregation.

Materials:

  • Freshly drawn human or animal whole blood in an appropriate anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP), prepared by differential centrifugation.

  • Agonist solution (e.g., Adenosine diphosphate - ADP).

  • This compound working solutions and vehicle control.

  • Light Transmission Aggregometer (LTA).

Procedure:

  • PRP Preparation: Centrifuge whole blood at low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Prepare PPP by centrifuging the remaining blood at high speed (e.g., 2000 x g) for 15 minutes.

  • Baseline Setting: Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.

  • Incubation: Pipette PRP into cuvettes with a stir bar. Add the this compound working solution or vehicle control and incubate for a defined period (e.g., 5-30 minutes) at 37°C.

  • Aggregation: Add the ADP agonist to the cuvette to induce aggregation. A final concentration of 5-20 µM ADP is common.

  • Measurement: Record the change in light transmittance for 5-10 minutes.

  • Analysis: Determine the maximum aggregation for each sample. Calculate the percent inhibition of platelet aggregation (%IPA) relative to the vehicle control.

Example Platelet Inhibition Data (Healthy Chinese Volunteers, Day 10, 4h post-dose) [10]

Treatment GroupInhibition of Platelet Aggregation (%IPA)
This compound (5 mg)32.4%
This compound (10 mg)60.7%
This compound (15 mg)79.1%
Clopidogrel (75 mg)46.6%

References

Application Notes and Protocols: Western Blot Analysis of P2Y12 Receptor Expression Following Vicagrel Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicagrel is an innovative oral antiplatelet agent that functions as a potent and irreversible antagonist of the P2Y12 receptor.[1] As a prodrug, this compound is metabolized into its active form, which then selectively binds to the P2Y12 receptor on the surface of platelets.[2] This binding blocks the receptor's interaction with adenosine diphosphate (ADP), a key signaling molecule in platelet activation and aggregation.[2] By inhibiting the P2Y12 signaling pathway, this compound effectively reduces the risk of thrombus formation, making it a promising therapeutic agent for cardiovascular diseases such as acute coronary syndrome.[3][4]

The primary mechanism of this compound is the functional inhibition of the P2Y12 receptor. However, it is also crucial to understand whether long-term treatment with an irreversible antagonist like this compound affects the expression level of the P2Y12 receptor protein itself. A change in receptor expression could have significant implications for the drug's long-term efficacy and potential for rebound effects upon discontinuation.

This application note provides a detailed protocol for performing Western blot analysis to quantify the expression of the P2Y12 receptor in platelets following treatment with this compound. This technique allows researchers to assess changes in total P2Y12 protein levels, complementing functional assays that measure platelet aggregation.

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding ADP, initiates a signaling cascade leading to platelet activation and aggregation. The diagram below illustrates the key steps in this pathway.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 This compound This compound (Active Metabolite) This compound->P2Y12 Irreversible Inhibition Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation

P2Y12 receptor signaling and inhibition by this compound.

Quantitative Data on this compound's Effect on Platelet Function

Clinical studies have demonstrated this compound's potent dose-dependent inhibition of platelet aggregation. The following tables summarize key pharmacodynamic parameters from studies in healthy volunteers.

Table 1: Inhibition of Platelet Aggregation (IPA) after a Single Dose of this compound

Treatment GroupMean %IPA at 4 hours[2]
This compound (5 mg)5.6%
This compound (10 mg)11.3%
This compound (20 mg)41.9%
This compound (40 mg)84.8%
This compound (60 mg)78.5%
This compound (75 mg)86.7%
Clopidogrel (75 mg)Not significantly different from placebo
PlaceboNot significant

Table 2: Inhibition of Platelet Aggregation (IPA) after 10 Days of Dosing

Treatment GroupMean %IPA at 4 hours post-dose on Day 10[3]
This compound (5 mg)32.4%
This compound (10 mg)60.7%
This compound (15 mg)79.1%
Clopidogrel (75 mg)46.6%

Table 3: P2Y12 Reaction Units (PRU) after a Single Loading Dose and Maintenance Doses of this compound

Treatment PhaseMean PRU[4]
Baseline>208 (High on-treatment platelet reactivity)
After Loading Dose (30 mg this compound)Rapid reduction, maximum inhibition at 4 hours
After Maintenance Dose (7.5 mg this compound for 8 days)Maintained at the same level as after the loading dose

Experimental Protocol: Western Blot for P2Y12 Receptor

This protocol details the steps for isolating platelets and performing a Western blot to determine the total expression level of the P2Y12 receptor.

Materials and Reagents
  • Sample Collection: Whole blood collected in acid-citrate-dextrose (ACD) tubes.

  • Platelet Isolation:

    • Phosphate-buffered saline (PBS), pH 7.4

    • Centrifuge

  • Lysis Buffer:

    • RIPA buffer (Radioimmunoprecipitation assay buffer) or NP-40 lysis buffer

    • Protease inhibitor cocktail

    • Phosphatase inhibitor cocktail

  • Protein Quantification:

    • BCA (Bicinchoninic acid) protein assay kit

  • SDS-PAGE:

    • Laemmli sample buffer (2x)

    • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

    • SDS-PAGE running buffer

    • Protein ladder

  • Protein Transfer:

    • PVDF (Polyvinylidene difluoride) membrane

    • Transfer buffer

    • Western blot transfer system (e.g., semi-dry or wet transfer)

  • Immunodetection:

    • Blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST))

    • Primary antibody: Rabbit anti-P2Y12 receptor antibody (non-phospho specific)

    • Loading control antibody: Mouse anti-β-actin or anti-GAPDH antibody

    • Secondary antibody: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG

    • Chemiluminescent substrate

    • Imaging system (e.g., CCD camera-based imager)

Experimental Workflow

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Blood_Collection 1. Whole Blood Collection (ACD tubes) Platelet_Isolation 2. Platelet Isolation (Centrifugation) Blood_Collection->Platelet_Isolation Cell_Lysis 3. Platelet Lysis (RIPA buffer + Inhibitors) Platelet_Isolation->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Sample_Loading 5. Sample Preparation & Loading (Laemmli buffer, boiling) Protein_Quantification->Sample_Loading SDS_PAGE 6. SDS-PAGE (Protein separation by size) Sample_Loading->SDS_PAGE Transfer 7. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 8. Blocking (5% non-fat milk in TBST) Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation (Anti-P2Y12, Anti-β-actin) Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 11. Chemiluminescent Detection Secondary_Ab->Detection Analysis 12. Image Acquisition & Analysis Detection->Analysis

Western blot workflow for P2Y12 receptor analysis.
Step-by-Step Protocol

  • Platelet Isolation:

    • Collect whole blood from control and this compound-treated subjects into ACD tubes.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Transfer the PRP to a new tube and centrifuge at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.

    • Wash the platelet pellet twice with ice-cold PBS.

  • Lysate Preparation:

    • Resuspend the platelet pellet in ice-cold lysis buffer (RIPA or NP-40) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE:

    • Dilute the protein lysates to the same concentration with lysis buffer.

    • Mix the lysates with an equal volume of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel. Include a protein ladder to determine molecular weights.

    • Run the gel according to the manufacturer's recommendations.

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary anti-P2Y12 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Repeat the immunodetection process for the loading control (β-actin or GAPDH) using the corresponding primary and secondary antibodies.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for P2Y12 and the loading control using image analysis software.

    • Normalize the P2Y12 band intensity to the corresponding loading control band intensity for each sample.

    • Compare the normalized P2Y12 expression levels between control and this compound-treated groups.

Logical Framework for Data Interpretation

The following diagram outlines the logical flow for interpreting the results of the Western blot analysis in the context of this compound's known function.

Logical_Framework cluster_outcomes Potential Outcomes & Interpretations cluster_conclusions Conclusions Vicagrel_Treatment This compound Treatment P2Y12_Inhibition Functional Inhibition of P2Y12 (Confirmed by platelet aggregation assays) Vicagrel_Treatment->P2Y12_Inhibition Western_Blot Western Blot Analysis of P2Y12 Protein Expression Vicagrel_Treatment->Western_Blot No_Change No significant change in P2Y12 expression Western_Blot->No_Change Downregulation Significant decrease in P2Y12 expression Western_Blot->Downregulation Conclusion1 This compound's primary effect is functional inhibition. No_Change->Conclusion1 Conclusion2 This compound induces receptor downregulation, contributing to its antiplatelet effect. Downregulation->Conclusion2

Interpreting P2Y12 expression results after this compound treatment.

Conclusion

This application note provides a comprehensive guide for utilizing Western blot analysis to investigate the effect of this compound treatment on P2Y12 receptor expression in platelets. By combining the detailed protocol with the provided quantitative data on functional inhibition, researchers can gain a more complete understanding of this compound's mechanism of action. This information is valuable for the ongoing development and clinical application of this promising antiplatelet therapy.

References

Troubleshooting & Optimization

Overcoming Vicagrel solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vicagrel, focusing on overcoming its solubility challenges in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is a poorly water-soluble compound. Its reported water solubility is approximately 0.00386 mg/mL.[1] This low solubility necessitates the use of specific dissolution techniques for in vitro and in vivo experimental setups.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[2][3] this compound is highly soluble in DMSO, allowing for the preparation of a high-concentration stock that can then be diluted into aqueous buffers for experiments.[4]

Q3: What is the maximum recommended final concentration of DMSO in my aqueous buffer?

For most cell-based assays, the final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cellular toxicity.[3] For platelet aggregation assays, some studies suggest that slightly higher concentrations may be tolerated, but it is crucial to include a vehicle control (the same concentration of DMSO in the buffer without this compound) to account for any potential effects of the solvent on platelet function.[2][5][6]

Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

Directly dissolving this compound in aqueous buffers such as Phosphate Buffered Saline (PBS) is generally not recommended due to its very low water solubility. This can lead to an incomplete dissolution and inaccurate concentration of the compound in your experiments. The preferred method is to first dissolve this compound in an organic solvent like DMSO to create a stock solution.

Q5: How does pH affect the solubility of this compound?

While specific data on the pH-dependent solubility of this compound is limited, its structural analog, clopidogrel, exhibits significantly higher solubility in acidic conditions (e.g., 0.1N HCl) compared to neutral or alkaline pH.[7][8][9] It is reasonable to hypothesize that this compound may have similar pH-dependent solubility characteristics.

Q6: My this compound solution appears cloudy or has precipitated after dilution in my aqueous buffer. What should I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this.

Troubleshooting Guide

Issue: Precipitation or Cloudiness Observed After Diluting this compound Stock Solution

This is a common problem when diluting a concentrated DMSO stock of a hydrophobic compound into an aqueous buffer. The abrupt change in solvent polarity causes the compound to come out of solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Final concentration exceeds solubility limit in the aqueous buffer. 1. Decrease the final concentration of this compound. 2. Increase the final concentration of DMSO slightly , ensuring it remains within a tolerable range for your specific assay (e.g., up to 0.5% for some platelet assays, but always validate with a vehicle control).
Improper mixing technique. 1. Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This helps to rapidly disperse the compound and avoid localized high concentrations that can trigger precipitation.[8] 2. Warm the aqueous buffer to 37°C before adding the this compound stock solution. This can sometimes improve solubility.
Instability of the compound in the aqueous buffer over time. 1. Prepare the final working solution immediately before use. 2. If the experiment is long, consider the stability of this compound in your specific buffer and temperature conditions. A stability test may be required.
Buffer composition. 1. Consider using a different buffer system. For some compounds, the presence of certain salts can affect solubility. 2. Adjusting the pH of the buffer to be more acidic may improve the solubility of this compound, similar to clopidogrel. However, ensure the pH is compatible with your experimental system.

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution for In Vitro Assays

This protocol describes the preparation of a working solution of this compound in an aqueous buffer using a DMSO stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the this compound is completely dissolved. This may require gentle warming (e.g., in a 37°C water bath) and/or sonication.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare the Final Working Solution:

    • Warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).

    • While vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.

    • Ensure the final DMSO concentration is as low as possible and compatible with your experimental system (ideally ≤ 0.1%).

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.

    • Use the freshly prepared working solution immediately for your experiment.

Vehicle Control: It is critical to prepare a vehicle control by adding the same volume of DMSO (without this compound) to the aqueous buffer. This control should be run in parallel in all experiments to account for any effects of the solvent.

Data Presentation

Table 1: Solubility of this compound and Related Compounds in Various Solvents

CompoundSolventSolubilityReference(s)
This compound Water0.00386 mg/mL[1]
This compound DMSO250 mg/mL[4][10]
Clopidogrel bisulfate 0.1N HCl (pH ~1.2)Freely soluble[7][8][9]
Clopidogrel bisulfate Water (pH 7.4)Low solubility[7][8]
Clopidogrel bisulfate Phosphate buffer (pH 6.8)Practically insoluble[7][9]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_experiment Experiment cluster_control Control This compound This compound Powder stock Concentrated Stock (e.g., 10-50 mM in DMSO) This compound->stock Dissolve dmso DMSO dmso->stock working Final Working Solution stock->working Dilute (dropwise with vortexing) buffer Aqueous Buffer (e.g., PBS, pH 7.4) buffer->working vehicle_control Vehicle Control (Buffer + DMSO) buffer->vehicle_control assay In Vitro Assay (e.g., Platelet Aggregation) working->assay vehicle_control->assay dmso_control DMSO

Caption: Workflow for preparing this compound working solutions.

troubleshooting_logic cluster_solutions Potential Solutions start Dilute DMSO stock into aqueous buffer precipitation Precipitation or cloudiness observed? start->precipitation solution_clear Solution is clear precipitation->solution_clear No troubleshoot Troubleshoot precipitation->troubleshoot Yes proceed Proceed with experiment solution_clear->proceed sol1 Decrease final This compound concentration troubleshoot->sol1 sol2 Use vigorous mixing (vortexing) troubleshoot->sol2 sol3 Prepare solution immediately before use troubleshoot->sol3 sol4 Slightly increase final DMSO % (with control) troubleshoot->sol4

Caption: Troubleshooting logic for this compound precipitation.

References

Optimizing Vicagrel concentration for in vitro platelet assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Vicagrel concentration for in vitro platelet assays. Here you will find troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro platelet assays involving this compound.

Problem Potential Cause Suggested Solution
High Variability in Platelet Inhibition Inconsistent sample handling, leading to pre-activation of platelets.Ensure standardized blood collection and processing protocols. Use non-wettable plastic tubes and minimize agitation.[1]
Temporal variability in platelet reactivity.[2]Standardize the time between the last dose (if applicable in the study design) and blood sampling. For in vitro spiking experiments, ensure consistent incubation times.
Technical issues with the assay.[2]Perform regular calibration and quality control checks on aggregometers or flow cytometers.
Lower than Expected Platelet Inhibition Inadequate this compound concentration.Perform a dose-response curve to determine the optimal this compound concentration for your specific assay conditions. Effective concentrations can range from 0.01 to 10 µmol/L.[3]
Suboptimal incubation time.Ensure sufficient incubation time for this compound to bind to the P2Y12 receptor. A minimum of 10 minutes at room temperature is generally recommended.[1][4]
High platelet reactivity in the donor sample.[5]Screen donors for factors that may influence platelet reactivity, such as co-morbidities or genetic factors.[5]
Use of an inappropriate agonist concentration.Optimize the concentration of the platelet agonist (e.g., ADP) to achieve a submaximal response in control samples, allowing for a clear window to observe inhibition.
Inconsistent Results Between Different Assays (e.g., LTA vs. Flow Cytometry) Different assays measure different aspects of platelet function.Be aware of the principles of each assay. LTA measures platelet aggregation, while VASP phosphorylation assay by flow cytometry measures the activation state of the P2Y12 pathway.[6][7] Results may not always directly correlate.[8]
Different sensitivities of the assays to P2Y12 inhibition.[9]When comparing results, use established cut-off values for each specific assay to define responsiveness to the inhibitor.[8]

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a selective and reversible antagonist of the P2Y12 receptor on the platelet surface.[10][11] By binding to the P2Y12 receptor, it prevents adenosine diphosphate (ADP) from inducing platelet activation and subsequent aggregation.[12][13] Unlike thienopyridines, this compound is an orally active drug that does not require metabolic activation to exert its effect.[12][13]

2. What is the recommended in vitro concentration range for this compound?

The effective in vitro concentration of this compound can vary depending on the specific assay and experimental conditions. A common concentration range to explore is 0.01 to 10 µmol/L.[3] It is recommended to perform a dose-response study to determine the IC50 (the concentration that provides 50% inhibition) for your particular setup.

Parameter Concentration Range Reference
Effective in vitro concentration0.01 - 10 µmol/L[3]
Half maximal inhibition (IC50)~116 nmol/L (in plasma)[14][15]

3. How long should I incubate platelets with this compound before starting the assay?

A pre-incubation period is necessary to allow this compound to bind to the P2Y12 receptors. An incubation time of at least 10 minutes at room temperature is generally sufficient for in vitro studies.[1][4]

4. Which platelet function tests are most suitable for assessing this compound's effect?

Commonly used and suitable assays include:

  • Light Transmission Aggregometry (LTA): Considered the historical gold standard for measuring platelet aggregation.[7]

  • Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay by Flow Cytometry: A specific method to assess the activation state of the P2Y12 receptor pathway.[1][6]

5. Can I use whole blood for my assays with this compound?

Yes, some assays are designed for use with whole blood, which can simplify the experimental workflow. The VASP phosphorylation assay is typically performed on citrated whole blood samples.[1][6] For LTA, platelet-rich plasma (PRP) is required.[3]

Experimental Protocols

Protocol 1: Light Transmission Aggregometry (LTA)

This protocol outlines the general steps for assessing this compound's inhibitory effect on ADP-induced platelet aggregation using LTA.

  • Blood Collection: Collect whole blood into tubes containing 3.2% or 3.8% sodium citrate.

  • PRP Preparation: Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • PPP Preparation: Re-centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain platelet-poor plasma (PPP).

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10^9/L) using PPP.

  • Incubation with this compound: Add different concentrations of this compound or vehicle control to the PRP samples and incubate for at least 10 minutes at 37°C.

  • Aggregation Measurement:

    • Place the PRP samples in the aggregometer cuvettes with a stir bar.

    • Set the baseline with PRP (0% aggregation) and PPP (100% aggregation).

    • Add the platelet agonist (e.g., 5-20 µM ADP) to initiate aggregation.

    • Record the change in light transmittance for a defined period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the percentage of platelet aggregation inhibition for each this compound concentration compared to the vehicle control.

Protocol 2: VASP Phosphorylation Assay by Flow Cytometry

This protocol describes the measurement of P2Y12 receptor inhibition by this compound using a VASP phosphorylation assay.

  • Blood Collection: Collect whole blood into tubes containing 3.2% or 3.8% sodium citrate.

  • Incubation with this compound: Add different concentrations of this compound or vehicle control to the whole blood samples and incubate for at least 10 minutes at room temperature.

  • Stimulation and Staining:

    • In separate tubes, add prostaglandin E1 (PGE1) alone or PGE1 in combination with ADP to aliquots of the this compound-treated blood.[1]

    • Incubate for a specified time according to the manufacturer's instructions (e.g., 10 minutes at room temperature).[4]

    • Add a fixation and permeabilization buffer.

    • Add a fluorescently labeled antibody specific for phosphorylated VASP.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the platelet population based on their forward and side scatter characteristics.

    • Measure the mean fluorescence intensity (MFI) of the phosphorylated VASP signal.

  • Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the MFI of the samples treated with PGE1 alone and PGE1 + ADP. A lower PRI indicates a higher degree of P2Y12 inhibition by this compound.

Visualizations

P2Y12_Signaling_Pathway cluster_platelet Platelet P2Y12 P2Y12 Receptor AC Adenylyl Cyclase P2Y12->AC inhibits Platelet_Activation Platelet Activation (GP IIb/IIIa activation) P2Y12->Platelet_Activation promotes cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates VASP_P VASP-P PKA->VASP_P phosphorylates VASP_P->Platelet_Activation inhibits ADP ADP ADP->P2Y12 binds This compound This compound This compound->P2Y12 inhibits

Caption: P2Y12 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (Sodium Citrate) PRP_Prep 2. Prepare Platelet-Rich Plasma (for LTA) Blood_Collection->PRP_Prep Incubation 3. Incubate with this compound (Dose-Response) PRP_Prep->Incubation LTA 4a. Light Transmission Aggregometry (LTA) Incubation->LTA LTA Path VASP 4b. VASP Phosphorylation (Flow Cytometry) Incubation->VASP VASP Path Analysis 5. Calculate % Inhibition / PRI LTA->Analysis VASP->Analysis IC50 6. Determine IC50 Analysis->IC50

Caption: Workflow for optimizing this compound concentration in platelet assays.

Troubleshooting_Guide cluster_solutions Solutions Start Inconsistent or Low Inhibition? Check_Protocols Review sample handling and assay protocols Start->Check_Protocols Yes Dose_Response Perform this compound dose-response curve Check_Protocols->Dose_Response Protocols OK Optimize_Agonist Optimize agonist concentration Dose_Response->Optimize_Agonist Inhibition still low Calibrate Calibrate equipment Optimize_Agonist->Calibrate Results still vary

Caption: A logical troubleshooting guide for this compound platelet assays.

References

Troubleshooting variability in Vicagrel platelet inhibition results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Vicagrel Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in platelet inhibition studies involving this compound. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit platelet function?

This compound is an orally active, potent, and safe antiplatelet agent that functions as an irreversible inhibitor of the P2Y12 receptor.[1] As a prodrug, this compound is metabolized in the liver to its active form, which then selectively binds to the P2Y12 receptor on platelets.[2] This binding prevents adenosine diphosphate (ADP) from activating the receptor, thereby blocking a key pathway in platelet activation and aggregation and reducing the risk of thrombus formation.[2]

Q2: How does this compound's metabolism differ from that of clopidogrel?

This compound was designed to have a more predictable metabolic pathway compared to clopidogrel. While both are thienopyridine prodrugs that ultimately form the same active thiol metabolite, their initial activation steps differ significantly.[3][4] Clopidogrel's activation is heavily reliant on the cytochrome P450 enzyme CYP2C19.[4][5] In contrast, this compound is primarily hydrolyzed by carboxylesterase-2 (CES2) or arylacetamide deacetylase (AADAC) to its intermediate metabolite, thus largely bypassing the influence of CYP2C19 genetic polymorphisms.[4][6]

Q3: What are the known causes of variability in this compound's antiplatelet effect?

While this compound is designed to have less inter-individual variability than clopidogrel, some factors can still influence its efficacy:

  • Genetic Polymorphisms: Although less impactful than with clopidogrel, polymorphisms in genes encoding for metabolic enzymes other than CYP2C19 could potentially play a role.[3][7]

  • Drug-Drug Interactions: Concomitant medications that are potent inhibitors or inducers of enzymes involved in this compound's metabolism could alter the formation of its active metabolite.[6]

  • Patient-Specific Factors: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can contribute to varied responses.

  • Experimental Procedure: Deviations from standardized laboratory protocols for platelet function testing can introduce significant variability.

Q4: What are the recommended methods for assessing this compound's platelet inhibition effect?

Several whole blood, point-of-care platelet function analyzers are available.[8] Commonly used and recommended methods include:

  • Light Transmittance Aggregometry (LTA): Considered the "gold standard" for in vitro assessment of platelet function.[9]

  • VerifyNow® P2Y12 Assay: A rapid and widely used cartridge-based system that measures P2Y12-mediated platelet aggregation.[8][10][11]

  • Thromboelastography (TEG): Provides a comprehensive assessment of the entire coagulation process, including platelet function.[12]

Troubleshooting Guide

Issue 1: Higher than expected platelet aggregation despite this compound treatment.

Potential Cause Troubleshooting Step
Suboptimal this compound Dose Verify that the administered dose of this compound is appropriate for the study design. Doses between 40 to 75 mg have been shown to achieve near-complete platelet inhibition.[4][13]
CYP2C19 Poor Metabolizer Status (in comparative studies with clopidogrel) While this compound is less affected by CYP2C19 status, in comparative studies, ensure genotyping is performed to correctly interpret clopidogrel response data.[3][7] this compound has demonstrated greater platelet inhibition than clopidogrel in CYP2C19 poor metabolizers.[7]
Drug Interaction Review all co-administered medications for potential interactions with this compound's metabolic pathway.[6]
Sample Handling and Preparation Error Ensure strict adherence to the blood collection and processing protocol for the chosen platelet function assay. Improper handling can lead to premature platelet activation.[9]
Assay-Specific Issues Refer to the troubleshooting section of the specific platelet function test being used (e.g., VerifyNow, LTA).

Issue 2: Inconsistent or highly variable results across samples.

Potential Cause Troubleshooting Step
Pre-analytical Variables Standardize blood collection procedures. Use a 21-gauge or larger needle, minimize tourniquet time, and use the correct anticoagulant tubes (e.g., sodium citrate for LTA).[14]
Time from Sample Collection to Analysis Adhere to the recommended time window for sample analysis. For some assays, specimens must be processed within 2 hours of collection.[14]
Pipetting Errors Ensure accurate and consistent pipetting of reagents and samples.
Instrument Malfunction Perform regular calibration and maintenance of the platelet function analyzer.
Reagent Issues Check the expiration dates and storage conditions of all reagents, including agonists like ADP.

Data Presentation

Table 1: Dose-Dependent Inhibition of Platelet Aggregation by this compound

This compound DoseMean Inhibition of Platelet Aggregation (%IPA) at 4 hours
5 mgNo measurable effect
10 mgStatistically significant increase in antiplatelet effect
20 mgDose-dependent increase
40 mg87.9%
60 mg~90%
75 mg93.0%

Data compiled from a study in healthy Chinese subjects.[4][13]

Table 2: Impact of CYP2C19 Genotype on Platelet Inhibition (this compound vs. Clopidogrel)

CYP2C19 Metabolizer StatusDrugInhibition of Platelet Aggregation (%IPA) after Maintenance Doses
Poor Metabolizers (PMs) This compound42.8%
Clopidogrel24.6%
Intermediate Metabolizers (IMs) This compoundHigher than clopidogrel in PMs
Clopidogrel-
Extensive Metabolizers (EMs) This compoundComparable to clopidogrel
Clopidogrel-

Data from a study comparing a 6 mg maintenance dose of this compound with a 75 mg maintenance dose of clopidogrel.[7]

Experimental Protocols

1. Light Transmittance Aggregometry (LTA)

LTA is considered the gold standard for assessing platelet function.[9] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

  • Blood Collection and PRP Preparation:

    • Collect whole blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.

    • Carefully transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

  • Aggregation Assay:

    • Pre-warm the PRP and PPP samples to 37°C.

    • Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

    • Add a specific volume of PRP to a cuvette with a stir bar.

    • Add the agonist (e.g., ADP) to induce platelet aggregation.

    • Record the change in light transmittance for a set period (e.g., 5-10 minutes).

    • The percentage of aggregation is calculated based on the change in light transmittance.

2. VerifyNow® P2Y12 Assay

The VerifyNow system is a point-of-care, whole-blood assay that measures platelet aggregation in response to ADP.[8][10][11]

  • Sample Collection:

    • Collect whole blood into a Greiner Bio-One partial-fill Vacuette® tube containing 3.2% sodium citrate.

    • Gently invert the tube 5 times to ensure proper mixing with the anticoagulant.

  • Assay Procedure:

    • Follow the manufacturer's instructions for the VerifyNow instrument.

    • Insert the assay cartridge into the instrument.

    • Dispense the blood sample into the cartridge.

    • The instrument automatically performs the assay and reports the results in P2Y12 Reaction Units (PRU) and the percentage of inhibition.

Visualizations

Vicagrel_Mechanism_of_Action This compound This compound (Prodrug) Metabolism Metabolism (CES2, AADAC) This compound->Metabolism Active_Metabolite Active Thiol Metabolite Metabolism->Active_Metabolite P2Y12 P2Y12 Receptor on Platelet Active_Metabolite->P2Y12 Irreversible Binding Inhibition Inhibition Platelet_Activation Platelet Activation & Aggregation P2Y12->Platelet_Activation Signal Transduction ADP ADP ADP->P2Y12 Natural Ligand Inhibition->P2Y12

Caption: this compound's mechanism of action.

Troubleshooting_Workflow Start Inconsistent Platelet Inhibition Results Check_Protocol Review Experimental Protocol Adherence Start->Check_Protocol Check_Sample Verify Sample Collection & Handling Procedures Start->Check_Sample Check_Reagents Inspect Reagent Quality & Expiration Start->Check_Reagents Check_Instrument Confirm Instrument Calibration & Function Start->Check_Instrument Investigate_Drug Assess Potential Drug Interactions & Patient Factors Check_Protocol->Investigate_Drug Check_Sample->Investigate_Drug Check_Reagents->Investigate_Drug Check_Instrument->Investigate_Drug Genotype Consider Genotyping for Comparative Studies Investigate_Drug->Genotype Resolved Results Consistent Genotype->Resolved

Caption: Troubleshooting workflow for variable results.

References

Addressing high background noise in Vicagrel LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of Vicagrel. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to resolve challenges such as high background noise and ensure data accuracy and reliability.

Troubleshooting Guides

High background noise in your chromatogram can obscure the signal of your analyte, this compound, leading to poor sensitivity and inaccurate quantification. The following guide provides a systematic approach to identifying and resolving the root cause of this issue.

Q1: I am observing high background noise across my entire chromatogram. What are the potential sources and how can I troubleshoot this?

High background noise is a common issue in LC-MS/MS analysis and can originate from various sources including the solvent, the LC system, the sample itself, or the mass spectrometer.[1][2][3] A systematic approach is crucial to pinpoint the source of the noise.

Troubleshooting Workflow for High Background Noise

G cluster_0 Initial Observation cluster_1 Systematic Checks cluster_2 Potential Causes & Solutions A High Background Noise Observed B Analyze Blank Injection (Mobile Phase Only) A->B C Noise Persists? B->C F Noise Reduced? D Check Mobile Phase & Solvents C->D Yes G Analyze Extracted Blank Matrix C->G No E Check LC System Components D->E S1 Contaminated Solvents/ Additives D->S1 S2 System Contamination (Tubing, Pump, Injector) E->S2 F->G H Noise Reappears? G->H I Review Sample Preparation H->I Yes J Review MS Settings H->J No S3 Matrix Effects/ Sample Contamination I->S3 S4 Improper MS Settings J->S4 G This compound This compound (Prodrug) Oxo 2-oxo-clopidogrel (Inactive Intermediate) This compound->Oxo Hydrolysis (Intestine) CES2, AADAC H4 Active Metabolite (H4) Oxo->H4 Oxidation (Liver) CYP450s Inactive_Acid Inactive Carboxylic Acid Metabolite Oxo->Inactive_Acid G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Plasma Sample B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Evaporation C->D E Reconstitution D->E F LC Separation (C18 Column) E->F G MS/MS Detection (ESI+, MRM) F->G H Quantification G->H

References

Technical Support Center: Analysis of Vicagrel's Active Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vicagrel and its active metabolite. Our goal is to help you achieve accurate and reproducible results in your ex vivo analyses.

Frequently Asked Questions (FAQs)

Q1: What is the active metabolite of this compound and why is it difficult to analyze ex vivo?

A1: The active metabolite of this compound is a thiol-containing compound, designated as H4 or M15-2.[1][2][3][4] This metabolite is responsible for the antiplatelet activity of this compound. The thiol group (-SH) in its structure is highly reactive and prone to oxidation, leading to the formation of inactive disulfides and other degradation products. This inherent instability makes its accurate quantification in biological matrices like plasma very challenging.[5]

Q2: How can I stabilize the active metabolite of this compound for ex vivo analysis?

A2: To prevent degradation, the active metabolite must be stabilized immediately upon blood collection. The most effective method is to derivatize the reactive thiol group with an alkylating agent. A commonly used and validated reagent for this purpose is 2-bromo-3'-methoxyacetophenone (MPB), also known as 3-methoxyphenacyl bromide (MPBr).[1][6][7][8][9][10] This reaction forms a stable thioether derivative that can be reliably quantified using standard bioanalytical techniques like LC-MS/MS.

Q3: Is the stabilization method validated for this compound's active metabolite?

A3: Yes, the method of stabilizing the active metabolite with MPB has been successfully applied to the analysis of this compound's active metabolite (M15-2) in human plasma.[1] This approach is based on the well-established method for stabilizing the structurally similar active metabolite of clopidogrel.[6][7][8][10]

Q4: What is the general workflow for the analysis of this compound's active metabolite?

A4: The general workflow involves the following key steps:

  • Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA) and the stabilizing agent (MPB).

  • Derivatization: Allow the derivatization reaction to proceed for a sufficient amount of time (e.g., at least 10 minutes) to ensure complete conversion of the active metabolite to its stable derivative.[1]

  • Plasma Preparation: Centrifuge the blood sample to separate the plasma.

  • Sample Extraction: Extract the derivatized metabolite from the plasma, often using solid-phase extraction (SPE) or protein precipitation.[6][10][11]

  • LC-MS/MS Analysis: Quantify the stable derivative using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][9][10][12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no detectable active metabolite. 1. Incomplete derivatization. 2. Degradation of the active metabolite before or during sample processing. 3. Suboptimal LC-MS/MS sensitivity.1. Ensure the stabilizing agent (MPB) is fresh and used at the correct concentration. Optimize the derivatization time and temperature. 2. Process blood samples immediately after collection. Keep samples on ice to minimize enzymatic activity. Ensure the derivatization step is the first step after blood draw. 3. Optimize MS parameters (e.g., ion source settings, collision energy). Check the performance of the LC column.
High variability in results between replicates. 1. Inconsistent timing of the derivatization step. 2. Incomplete mixing of the stabilizing agent with the blood sample. 3. Variability in the extraction procedure.1. Standardize the time between blood collection and the addition of the stabilizing agent. 2. Ensure thorough but gentle mixing of the blood with the stabilizing agent immediately after collection. 3. Automate the extraction process if possible. Ensure consistent vortexing times and centrifugation speeds.
Interference peaks in the chromatogram. 1. Matrix effects from plasma components. 2. Contamination from lab equipment or reagents. 3. Presence of other metabolites with similar mass-to-charge ratios.1. Optimize the chromatographic separation to resolve the analyte from interfering peaks. Use a more selective extraction method. 2. Use high-purity solvents and reagents. Thoroughly clean all labware. 3. Use high-resolution mass spectrometry if available. Optimize the MS/MS transition for higher specificity.
Poor recovery of the derivatized metabolite. 1. Inefficient extraction from the plasma matrix. 2. Adsorption of the analyte to labware.1. Test different solid-phase extraction (SPE) cartridges or protein precipitation conditions. 2. Use low-binding tubes and pipette tips.

Data Presentation

Table 1: Stability of the Derivatized Clopidogrel Active Metabolite (CAM-D) in Feline Plasma *

Storage ConditionConcentration (ng/mL)DurationStability (% of initial concentration)
Room Temperature100≤ 1 weekNot reported
-20 °C38.3≤ 1 weekNot reported
-80 °C1004 monthsStable
-80 °C1009 monthsStable

*Data from a study on the stabilization of the clopidogrel active metabolite, which is structurally similar to this compound's active metabolite.[8] This data can be used as a reference for designing stability studies for the derivatized this compound active metabolite.

Table 2: LC-MS/MS Parameters for the Analysis of Derivatized Thienopyridine Active Metabolites *

ParameterSetting
Chromatography
ColumnC18 or C8 reverse-phase column
Mobile PhaseGradient elution with acetonitrile and water (often with 0.1% formic acid)
Flow RateTypically 0.3 - 0.55 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive Mode
MS/MS Transition (Clopidogrel AM derivative)m/z 356 → 155 (example)
Internal StandardAn analog of the derivatized active metabolite is recommended

*These are general parameters based on published methods for clopidogrel and this compound active metabolite analysis.[1][9][10] Method optimization is required for specific instrumentation and applications.

Experimental Protocols

Protocol 1: Stabilization of this compound's Active Metabolite in Whole Blood

Materials:

  • Blood collection tubes containing an anticoagulant (e.g., K2-EDTA).

  • 2-bromo-3'-methoxyacetophenone (MPB) solution in a suitable solvent (e.g., acetonitrile).

  • Ice bath.

  • Centrifuge.

Procedure:

  • Prepare the MPB solution at the desired concentration.

  • Add the appropriate volume of the MPB solution to the blood collection tubes prior to blood draw.

  • Collect whole blood directly into the prepared tubes.

  • Immediately after collection, gently invert the tube several times to ensure thorough mixing of the blood with the MPB solution.

  • Incubate the tubes for a minimum of 10 minutes at room temperature to allow for complete derivatization.[1]

  • Place the tubes on an ice bath to minimize any potential enzymatic activity.

  • Centrifuge the samples according to standard procedures to separate the plasma.

  • Carefully collect the plasma supernatant for subsequent extraction and analysis.

  • Store the plasma samples at -80°C until analysis. The derivatized metabolite of the similar compound clopidogrel has been shown to be stable for at least 4 months at -80°C.[10]

Mandatory Visualizations

Vicagrel_Metabolic_Pathway This compound This compound (Prodrug) Two_Oxo_Clopidogrel 2-oxo-clopidogrel (Intermediate) This compound->Two_Oxo_Clopidogrel Hydrolysis (Intestine) CES2, AADAC Active_Metabolite Active Metabolite (H4/M15-2) (Thiol-containing) Two_Oxo_Clopidogrel->Active_Metabolite Oxidation (Liver) CYP450 enzymes Inactive_Metabolites Inactive Metabolites Two_Oxo_Clopidogrel->Inactive_Metabolites Metabolism

Caption: Metabolic activation pathway of this compound.

Experimental_Workflow cluster_Sample_Collection Sample Collection & Stabilization cluster_Sample_Processing Sample Processing cluster_Analysis Analysis Blood_Collection 1. Whole Blood Collection (in tubes with MPB) Derivatization 2. Derivatization (Immediate stabilization) Blood_Collection->Derivatization Plasma_Separation 3. Plasma Separation (Centrifugation) Derivatization->Plasma_Separation Sample_Extraction 4. Sample Extraction (SPE or Protein Precipitation) Plasma_Separation->Sample_Extraction LC_MS_Analysis 5. LC-MS/MS Analysis (Quantification) Sample_Extraction->LC_MS_Analysis Data_Analysis 6. Data Analysis LC_MS_Analysis->Data_Analysis

Caption: Ex vivo analysis workflow for this compound's active metabolite.

References

Vicagrel Compounds: Technical Support Center for Long-Term Storage and Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Vicagrel compounds. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.

Best Practices for Long-Term Storage

Proper storage of this compound is crucial to maintain its stability and ensure the integrity of experimental results. The following guidelines are based on general best practices for thienopyridine compounds and available information on this compound.

Storage Conditions:

For optimal long-term stability, this compound stock solutions should be stored under the following conditions:

TemperatureDurationAtmosphereContainer
-80°CUp to 2 yearsInert gas (e.g., Argon)Amber glass or opaque polypropylene tubes
-20°CUp to 1 yearInert gas (e.g., Argon)Amber glass or opaque polypropylene tubes

Key Recommendations:

  • Solvent Selection: For long-term storage, it is advisable to dissolve this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO).

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.

  • Light and Moisture Protection: this compound, like many pharmaceutical compounds, may be sensitive to light and moisture.[1][2][3][4] Store all solutions in amber or opaque containers to protect from light. Ensure containers are tightly sealed to prevent moisture absorption.

  • Inert Atmosphere: Storing under an inert gas like argon can help prevent oxidative degradation, especially for compounds with sensitive functional groups.

Troubleshooting Guide

This section addresses common problems that may arise during the handling and use of this compound in experimental settings.

IssuePotential CauseRecommended Solution
Inconsistent or lower than expected antiplatelet activity Compound degradation due to improper storage.Verify storage conditions (temperature, light exposure). Use a fresh aliquot from a properly stored stock solution. Perform a stability check using a validated analytical method (e.g., HPLC).
Hydrolysis of this compound in aqueous solutions.This compound is susceptible to hydrolysis by esterases.[1] When preparing working solutions in aqueous buffers or plasma, add esterase inhibitors such as sodium fluoride (NaF) and acidify the solution with citric acid to improve stability.[1] Prepare these solutions fresh before each experiment.
Interaction with other compounds.Be aware of potential interactions. For example, co-administration with aspirin may affect the metabolic activation of this compound.[5]
Precipitation of the compound in solution Exceeding the solubility limit.Ensure the concentration of this compound does not exceed its solubility in the chosen solvent. Gentle warming and sonication may aid in dissolution.
Temperature fluctuations during storage.Avoid repeated freeze-thaw cycles by storing in single-use aliquots.
Variability in experimental results between batches Differences in compound purity or degradation.Source this compound from a reputable supplier with a certificate of analysis. Re-qualify new batches to ensure consistency.
Inconsistent sample handling.Standardize all experimental procedures, including the preparation of solutions and incubation times.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions for long-term storage?

A1: Anhydrous DMSO is a commonly used and effective solvent for creating stable stock solutions of many pharmaceutical compounds for long-term storage at -20°C or -80°C.

Q2: How many times can I freeze and thaw my this compound stock solution?

A2: It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to compound degradation.[6][7] Aliquoting the stock solution into single-use vials is the best practice to maintain compound integrity.

Q3: My experiment involves incubating this compound in plasma. What special precautions should I take?

A3: this compound is known to be unstable in plasma due to hydrolysis by esterases.[1] To prevent degradation and ensure accurate results, it is crucial to stabilize the plasma samples. This can be achieved by adding an esterase inhibitor like sodium fluoride (NaF) and acidifying the plasma with citric acid.[1] Additionally, samples should be kept on ice or at 4°C during processing.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not widely published, it is a general best practice for pharmaceutical compounds to be protected from light to prevent potential photodegradation.[1][2][3][4] Therefore, it is recommended to store this compound solutions in amber or opaque containers.

Q5: How can I check the stability of my stored this compound compound?

A5: The stability of this compound can be assessed using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products, allowing for quantification of the remaining active ingredient.

Experimental Protocols

Protocol 1: Preparation of Stabilized this compound Working Solutions in Plasma

  • Prepare Stabilizing Anticoagulant Solution: Prepare a solution containing K2EDTA, citric acid, and sodium fluoride (NaF).

  • Blood Collection: Collect blood samples into tubes containing the stabilizing anticoagulant solution.

  • Plasma Separation: Centrifuge the blood samples at approximately 1500 x g for 15 minutes at 4°C to separate the plasma.

  • Spiking with this compound: Add the desired concentration of this compound (from a stock solution, preferably in DMSO) to the stabilized plasma.

  • Incubation: Proceed with the experimental incubation, keeping the samples at the desired temperature.

  • Analysis: Analyze the samples as quickly as possible using a validated LC-MS/MS method to quantify this compound and its metabolites.

Protocol 2: General Workflow for a Freeze-Thaw Stability Study

  • Sample Preparation: Prepare multiple aliquots of a this compound stock solution at a known concentration in the desired solvent (e.g., DMSO).

  • Initial Analysis (Time Zero): Analyze a subset of the aliquots to determine the initial concentration and purity of the this compound solution.

  • Freeze-Thaw Cycling: Subject the remaining aliquots to a predetermined number of freeze-thaw cycles. A typical cycle might consist of freezing at -20°C or -80°C for 24 hours, followed by thawing at room temperature.

  • Post-Cycle Analysis: After each freeze-thaw cycle (or after a set number of cycles), analyze a subset of the aliquots using the same analytical method as in step 2.

  • Data Comparison: Compare the concentration and purity of this compound in the cycled aliquots to the time-zero samples to assess the extent of degradation.

Visualizations

This compound Metabolic Activation and P2Y12 Inhibition Pathway

Vicagrel_Pathway This compound This compound (Oral Administration) Intestine Intestinal Lumen & Enterocytes This compound->Intestine Absorption Hydrolysis Hydrolysis Intestine->Hydrolysis Oxo_Clopidogrel 2-oxo-clopidogrel (Inactive Intermediate) Hydrolysis->Oxo_Clopidogrel Metabolite Formation CES2_AADAC CES2 / AADAC CES2_AADAC->Hydrolysis Liver Liver (Hepatocytes) Oxo_Clopidogrel->Liver Systemic Circulation CYP_Enzymes CYP450 Enzymes (e.g., CYP2B6, CYP2C19) Liver->CYP_Enzymes Active_Metabolite Active Thiol Metabolite (H4) CYP_Enzymes->Active_Metabolite Oxidation Platelet Platelet Active_Metabolite->Platelet Targets Inhibition Irreversible Inhibition Active_Metabolite->Inhibition P2Y12 P2Y12 Receptor Platelet->P2Y12 Platelet_Activation Inhibition of Platelet Activation and Aggregation P2Y12->Platelet_Activation Blocks ADP-mediated signaling Inhibition->P2Y12

Caption: Metabolic activation of this compound and its mechanism of action on the P2Y12 receptor.

Logical Workflow for Troubleshooting this compound Stability Issues

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Storage Review Storage Conditions (Temp, Light, Aliquoting) Start->Check_Storage Storage_OK Storage Conditions Correct Check_Storage->Storage_OK Yes Storage_Not_OK Correct Storage Practices and Use New Aliquot Check_Storage->Storage_Not_OK No Check_Solution_Prep Examine Solution Preparation Protocol Storage_OK->Check_Solution_Prep End Problem Resolved Storage_Not_OK->End Prep_OK Preparation Protocol Correct Check_Solution_Prep->Prep_OK Yes Prep_Not_OK Revise Protocol (e.g., add stabilizers for plasma) Check_Solution_Prep->Prep_Not_OK No Perform_QC Perform QC Check on This compound Stock (e.g., HPLC) Prep_OK->Perform_QC Prep_Not_OK->End QC_Pass Compound Purity and Concentration Verified Perform_QC->QC_Pass Pass QC_Fail Source New Batch of this compound Perform_QC->QC_Fail Fail Review_Protocol Review Full Experimental Protocol for Other Variables QC_Pass->Review_Protocol QC_Fail->End Review_Protocol->End

Caption: A step-by-step workflow for troubleshooting stability-related issues with this compound.

References

Mitigating bleeding complications in animal models treated with Vicagrel

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Vicagrel in animal models, with a focus on mitigating bleeding complications.

Troubleshooting Guide: Managing Bleeding Events During Experiments

This guide offers immediate steps to take if bleeding is observed in an animal model treated with this compound.

Issue Potential Cause Immediate Action Follow-up/Prevention
Prolonged Bleeding from Sampling Site (e.g., tail snip, retro-orbital) High dose of this compound, individual animal sensitivity, improper sampling technique.1. Apply direct, firm pressure to the site with sterile gauze for at least 5 minutes. 2. If bleeding persists, apply a topical hemostatic agent (e.g., silver nitrate, QuikClot). 3. For severe cases, consider local administration of a vasoconstrictor (e.g., epinephrine) under veterinary guidance.- Review and potentially lower the this compound dose for subsequent experiments. - Ensure proper training on blood collection techniques to minimize tissue damage. - Consider using smaller gauge needles for blood draws.
Spontaneous Hemorrhage (e.g., hematuria, epistaxis) Excessive antiplatelet effect, underlying pathology in the animal model.1. Immediately cease administration of this compound. 2. Monitor the animal closely for signs of distress. 3. Provide supportive care as advised by a veterinarian (e.g., fluid replacement).- Conduct a dose-response study to determine the optimal therapeutic window with minimal bleeding. - Screen animals for pre-existing conditions that may increase bleeding risk.
Internal Bleeding (suspected) High drug exposure, trauma.1. Look for signs such as pale mucous membranes, abdominal distension, lethargy, or hypothermia. 2. Euthanize the animal humanely if severe distress is observed, as per IACUC guidelines. 3. If detected early and deemed manageable by a veterinarian, supportive care may be initiated.- Handle animals with care to prevent trauma. - Re-evaluate the dosing regimen and consider a lower dose or alternative antiplatelet agent.

Frequently Asked Questions (FAQs)

Dosing and Administration

Q1: What is a typical starting dose for this compound in a rat model to assess antiplatelet activity with manageable bleeding risk?

A preclinical study in rats used a dose of 3 mg/kg (oral) to inhibit ADP-induced platelet aggregation[1]. Another study involving intragastric administration to rats used a dose of 50 µmol/kg[2]. It is crucial to perform a dose-ranging study in your specific animal model to determine the optimal dose that balances efficacy and bleeding risk.

Q2: How does the bioactivation of this compound differ from Clopidogrel, and how might this affect bleeding risk?

This compound is a prodrug that is converted to its active metabolite more efficiently than clopidogrel. In rats, the transformation efficiency of this compound to its active intermediate is approximately 94%, compared to only 13% for clopidogrel[3]. This more efficient activation could potentially lead to a more potent and predictable antiplatelet effect, which may necessitate careful dose selection to manage bleeding risk. This compound's conversion is primarily mediated by esterases, bypassing the CYP2C19 enzyme that is a source of variability in clopidogrel's efficacy[4].

Bleeding Complications

Q3: Is there a reversal agent available for this compound in case of severe bleeding in my animal model?

Currently, there is no specific reversal agent for this compound. Management of severe bleeding relies on supportive care and, in some contexts, platelet transfusions, although the efficacy of the latter can be variable for P2Y12 inhibitors[5]. Research into reversal agents for P2Y12 inhibitors is ongoing.

Q4: What is the best method to quantify bleeding in my animal model?

The tail bleeding assay is a common and effective method. Key parameters to measure are bleeding time and blood loss. Blood loss can be quantified by collecting the blood in a pre-weighed tube containing saline and measuring the change in weight, or by measuring the hemoglobin concentration of the saline.[6]

Experimental Design

Q5: What are the key considerations when designing a study to evaluate the bleeding risk of this compound?

  • Dose-Response: Include multiple dose groups of this compound to establish a dose-dependent effect on bleeding.

  • Control Groups: Use a vehicle control and a positive control with a known antiplatelet agent (e.g., clopidogrel or aspirin).

  • Standardized Bleeding Model: Employ a standardized tail transection or tail clip bleeding assay for consistent and reproducible results.

  • Blinding: Whenever possible, the researcher assessing bleeding should be blinded to the treatment groups to minimize bias.

  • Ethical Considerations: All procedures should be approved by your institution's Animal Care and Use Committee (ACUC).

Data Presentation

Table 1: Pharmacokinetic Comparison of this compound and Clopidogrel in Animal Models

ParameterThis compoundClopidogrelAnimal ModelReference
Active Metabolite Exposure (AUC; µg·h/L) 59.0 ± 18.814.4 ± 9.6Rat[3]
Active Metabolite Exposure (AUC; µg·h/L) 635.1 ± 114.599.0 ± 10.3Dog[3]
2-oxo-clopidogrel Exposure (AUC; µg·h/L) 58.6 ± 10.210.2 ± 6.6Rat[3]
2-oxo-clopidogrel Exposure (AUC; µg·h/L) 97.1 ± 51.916.1 ± 3.3Dog[3]

Table 2: Inhibition of Platelet Aggregation (IPA) in Response to this compound in Human Volunteers (for reference)

DoseMean %IPA at 4 hours
5 mg5.6 ± 5.7%
10 mg11.3 ± 9.6%
20 mg41.9 ± 25.2%
40 mg84.8 ± 14.5%
60 mg78.5 ± 12.1%
75 mg86.7 ± 10.8%
75 mg ClopidogrelNot significantly different from placebo

Data from a study in healthy Chinese volunteers, for comparative purposes as direct animal model dose-response data on bleeding is limited.[4]

Experimental Protocols

Protocol: Mouse Tail Bleeding Assay

This protocol is adapted from established methods to assess hemostasis in mice treated with antiplatelet agents.[6]

Materials:

  • Mouse restraint device

  • Scalpel or sharp razor blade

  • Pre-warmed 0.9% saline in a 50 mL conical tube

  • Filter paper

  • Timer

  • Analytical balance

Procedure:

  • Animal Preparation: Anesthetize the mouse according to your approved institutional protocol. Place the mouse in a prone position.

  • Tail Transection: Using a sharp scalpel, transect 3 mm of the distal tail tip in a single, swift motion.

  • Bleeding Measurement: Immediately immerse the tail in the pre-warmed saline. Start the timer.

  • Observation: Observe the tail for the cessation of bleeding. The bleeding time is the duration from transection until bleeding stops for at least 30 seconds. If bleeding does not stop by 15 minutes, terminate the measurement and apply pressure to achieve hemostasis.

  • Blood Loss Quantification: After the observation period, carefully remove the tail from the saline. Weigh the tube containing the blood and saline. The difference in weight from the pre-weighed tube of saline corresponds to the blood loss.

  • Post-Procedure Care: Ensure hemostasis is achieved before returning the animal to its cage. Monitor the animal for any signs of distress.

Visualizations

P2Y12_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates This compound This compound (Active Metabolite) This compound->P2Y12 Irreversibly Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Activation Gi->PI3K cAMP ↓ cAMP AC->cAMP Leads to Aggregation Platelet Aggregation cAMP->Aggregation Inhibits PI3K->Aggregation Promotes

Caption: P2Y12 signaling pathway and this compound's mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Mitigation Animal_Model Select Animal Model (e.g., Rat, Mouse) Dose_Selection This compound Dose Selection (and Control Groups) Animal_Model->Dose_Selection Administration Drug Administration (e.g., Oral Gavage) Dose_Selection->Administration Bleeding_Assay Perform Tail Bleeding Assay Administration->Bleeding_Assay Data_Collection Collect Data: - Bleeding Time - Blood Loss Bleeding_Assay->Data_Collection Troubleshooting Troubleshoot Bleeding (If necessary) Bleeding_Assay->Troubleshooting If bleeding is excessive Data_Analysis Analyze and Compare Data Data_Collection->Data_Analysis

Caption: Workflow for assessing bleeding risk of this compound in animal models.

References

Vicagrel Dosage and Administration Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Vicagrel in various animal species.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the recommended starting dose for this compound in a new animal study?

A1: The optimal dose of this compound is species-dependent due to significant differences in metabolism. For initial studies, consider the following as starting points:

  • Rats: Doses ranging from 3 mg/kg (for pharmacodynamic effects) to 50 µmol/kg (for pharmacokinetic studies) have been used.[1][2][3]

  • Dogs: A dose of approximately 19.3 µmol/kg has been documented for pharmacokinetic analysis.[2][3][4]

  • Mice: For acute toxicity, a high dose of 5 g/kg has been tested, indicating a wide safety margin.[1] For efficacy studies, sex differences in metabolism may require dose adjustments.[5]

It is crucial to conduct a pilot study to determine the optimal dose for your specific animal model and experimental endpoint.

Q2: I am observing lower-than-expected efficacy (e.g., antiplatelet aggregation) in my rat model. What could be the cause?

A2: Several factors could contribute to this observation:

  • Species-Specific Metabolism: Rats exhibit a different metabolic profile for this compound compared to dogs and humans.[2][3] The systemic exposure to the active metabolite (AM) is significantly lower in rats than in dogs.[2][6] This is partly because 2-oxo-clopidogrel is more extensively hydrolyzed to the inactive carboxylic acid metabolite (CAM) in rat plasma.[2][3]

  • Administration Route: The provided protocols utilize intragastric administration of this compound suspended in a CMC-Na solution.[2][3] Ensure proper formulation and administration to maximize absorption.

  • Blood Sampling Time: The active metabolite (AM) reaches its peak concentration (Tmax) in rats at approximately 0.67 hours.[2][3] If you are sampling at later time points, you may miss the peak effect.

Q3: Why is the exposure of the active metabolite (AM/H4) so different between rats and dogs?

A3: The disparity in active metabolite exposure is primarily due to interspecies differences in pre-systemic bioactivation and metabolism.[2][3]

  • Intestinal Metabolism: The initial hydrolysis of this compound to 2-oxo-clopidogrel occurs almost completely in the intestine. However, the clearance rate in the intestine is vastly different between rats and dogs (53.28 vs. 3.643 L·h⁻¹·kg⁻¹, respectively).[2][3][4]

  • Esterase Activity: The conversion of the intermediate 2-oxo-clopidogrel to the active metabolite versus the inactive metabolite is governed by esterase and CYP450 enzyme activities, which vary significantly across species and tissues (plasma, intestine, liver).[2][3] Dogs show a much higher systemic exposure to the active metabolite compared to rats (AUC of 635.1 µg·h/L in dogs vs. 99.0 µg·h/L in rats).[2][3][4]

Q4: How does this compound's metabolic activation differ from Clopidogrel?

A4: this compound was designed to overcome the limitations of Clopidogrel's activation pathway.

  • Clopidogrel: Relies on cytochrome P450 enzymes (notably CYP2C19) for its initial metabolic step to 2-oxo-clopidogrel.[7] Genetic variations in these enzymes can lead to "clopidogrel resistance."[4][7]

  • This compound: Bypasses this CYP-dependent step. It is rapidly and extensively hydrolyzed by esterases, such as carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC), to form 2-oxo-clopidogrel.[7][8][9] This results in a much more efficient conversion to the active intermediate—approximately 94% for this compound compared to 13% for Clopidogrel in rats.[6][10][11]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of this compound's main metabolites following oral administration in rats and dogs.

Table 1: Pharmacokinetic Parameters in Rats (50 µmol/kg Dose) [2][3]

MetaboliteTmax (h)Cmax (µg/L)AUC₀₋∞ (µg·h/L)
2-oxo-clopidogrel0.45 ± 0.23--
Active Metabolite (AM)0.67 ± 0.2439.7 ± 23.299.0
Inactive Metabolite (CAM)0.50 ± 0.27372.9 ± 96.8410119

Table 2: Pharmacokinetic Parameters in Dogs (19.4 µmol/kg Dose) [2][3]

MetaboliteTmax (h)Cmax (µg/L)AUC₀₋∞ (µg·h/L)
2-oxo-clopidogrel0.61 ± 0.32-~2x higher than rats
Active Metabolite (AM)0.16 ± 0.09713.1 ± 332.5635.1
Inactive Metabolite (CAM)0.35 ± 0.145676.6 ± 388.72634

Experimental Protocols

Protocol: Oral Administration and Blood Sampling

This protocol is based on pharmacokinetic studies conducted in rats and dogs.[2][3][4]

1. Formulation:

  • Prepare a suspension of this compound in a sodium carboxymethyl cellulose (CMC-Na) solution. The concentration should be calculated based on the target dose and the average weight of the animals.

2. Administration:

  • Administer the this compound suspension via intragastric gavage to fasted animals.

  • Rats: A typical dose used for pharmacokinetic studies is 50 µmol/kg.[2][3]

  • Dogs: A typical dose used for pharmacokinetic studies is 19.3 µmol/kg.[2][3]

3. Blood Collection:

  • Collect blood samples at predetermined time points. Suggested time points for a full pharmacokinetic profile are: 0 (pre-dose), 0.083, 0.25, 0.5, 0.75, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[2][3][4]

  • Rats: Withdraw approximately 100 µL of blood from the retinal venous plexus into heparinized tubes.[2][3][4]

  • Dogs: Collect approximately 0.5 mL of blood from the forearm vein into heparinized tubes.[2][3]

  • Immediately centrifuge the blood samples at 12,000 g at 4°C for 1 minute to separate the plasma.

  • Store plasma samples at an appropriate temperature (e.g., -80°C) until analysis.

Visualizations

Vicagrel_Metabolic_Pathway cluster_pre_systemic Pre-systemic Metabolism (Intestine) cluster_systemic Systemic Circulation & Liver This compound This compound (Prodrug) Oxo_Clop 2-oxo-clopidogrel (Intermediate) This compound->Oxo_Clop Esterases (CES2, AADAC) AM Active Metabolite (AM/H4) (Thiol) Oxo_Clop->AM CYP450s CAM Inactive Metabolite (CAM) (Carboxylic Acid) Oxo_Clop->CAM Esterases Target P2Y12 Receptor AM->Target Irreversible Inhibition

Caption: Metabolic activation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation 1. Formulate this compound in CMC-Na Solution Admin 2. Intragastric Administration Formulation->Admin Blood 3. Serial Blood Sampling Admin->Blood Plasma 4. Plasma Separation Blood->Plasma LCMS 5. LC-MS/MS Analysis of Metabolites Plasma->LCMS PK 6. Pharmacokinetic Modeling LCMS->PK

Caption: General workflow for a this compound pharmacokinetic study.

References

How to control for CYP2C19 genetic variations in Vicagrel studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Vicagrel Studies

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound, focusing on the management of CYP2C19 genetic variations during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the metabolic pathway of this compound, and how does the role of CYP2C19 differ from its role in Clopidogrel metabolism?

This compound, a novel thienopyridine P2Y12 inhibitor, is a structural analog of clopidogrel but was designed to have a different metabolic pathway that is less dependent on CYP2C19 genetic polymorphisms.[1]

  • Clopidogrel: Undergoes a two-step oxidative process to form its active metabolite. Both steps are heavily dependent on hepatic CYP450 enzymes, particularly CYP2C19.[2][3] Genetic variations in CYP2C19, especially loss-of-function alleles, significantly reduce the formation of the active metabolite, leading to diminished antiplatelet effect and potential treatment failure.[4][5]

  • This compound: Is designed to bypass the initial CYP2C19-dependent step. It is first hydrolyzed by esterases (like CES2) in the intestine and liver to form 2-oxo-clopidogrel, the same intermediate metabolite as clopidogrel.[2][6] This intermediate is then converted to the active thiol metabolite (H4) by various CYP450 enzymes, which may include CYP2C19, CYP3A4, CYP2B6, and/or CYP2C9.[6] This modified pathway aims to produce the active metabolite more efficiently and consistently.[6]

The key difference is the initial activation step: this compound uses esterases, whereas clopidogrel relies on CYP2C19. This fundamental design change reduces the overall impact of CYP2C19 genetic variations on this compound's bioactivation.

G cluster_0 Clopidogrel Pathway cluster_1 This compound Pathway Clopidogrel Clopidogrel Intermediate_C Intermediate Metabolite Clopidogrel->Intermediate_C CYP2C19, other CYPs Active_C Active Metabolite Intermediate_C->Active_C CYP2C19, other CYPs This compound This compound Intermediate_V 2-oxo-clopidogrel This compound->Intermediate_V Esterases (e.g., CES2) Active_V Active Metabolite (H4) Intermediate_V->Active_V CYP3A4, CYP2B6, CYP2C9, CYP2C19 G Start High PD Variability Observed Step1 Genotype All Subjects for CYP2C19 (*2, *3, *17) Start->Step1 Step2 Stratify PK/PD Data by Metabolizer Phenotype (PM, IM, EM, UM) Step1->Step2 Decision1 Does CYP2C19 Status Explain Variability? Step2->Decision1 Step3 Investigate Other Genes (e.g., CES1, CYP3A4) Decision1->Step3  No End_Success Source of Variability Identified Decision1->End_Success  Yes Step4 Assess Non-Genetic Factors (Co-meds, Adherence) Step3->Step4 End_Fail Variability Remains Unexplained Step4->End_Fail

References

Technical Support Center: Refinement of Surgical Procedures in Vicagrel Thrombosis Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vicagrel in rodent thrombosis models. The information is designed to address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

This guide is intended to provide solutions to common problems encountered during surgical procedures for creating thrombosis models for the evaluation of this compound.

Problem/Observation Potential Cause Recommended Solution
High variability in thrombus size between animals in the same group. Inconsistent surgical technique, particularly in ligation or stenosis models.[1]Ensure the degree of ligation or stenosis is consistent. Use a spacer of a standardized diameter when creating a stenosis to maintain uniformity.[1] For ferric chloride models, ensure the filter paper size and saturation, as well as the application time, are identical for all animals.[1]
Premature thrombus formation before this compound administration. Excessive vessel handling or trauma during surgery can prematurely activate platelets.Employ gentle tissue handling techniques.[2] Minimize the duration of vessel isolation and manipulation before the thrombotic challenge is initiated.
Low or no thrombus formation in control (non-Vicagrel treated) animals. Insufficient thrombotic stimulus (e.g., inadequate vessel injury or stasis).In the ferric chloride model, ensure the concentration is adequate (e.g., 3.5%) and the application time is sufficient (e.g., 3 minutes).[1] In ligation models, ensure complete stasis is achieved.[1]
High mortality rate post-surgery. Anesthesia complications, excessive bleeding, or post-operative infection.Monitor anesthesia depth closely. Ensure meticulous hemostasis throughout the procedure.[2] Maintain a sterile surgical field and use aseptic techniques to prevent infection.[2] Provide post-operative warming and fluid support (e.g., warmed saline subcutaneously).[2]
Difficulty in consistently locating and isolating the target vessel (e.g., carotid artery, femoral vein). Anatomical variability between animals.Use clear anatomical landmarks for initial incision placement. Employ a surgical microscope for better visualization.[1]
Inconsistent bleeding after vessel injury. Variation in the depth or extent of the induced injury.For mechanical injury models, use a standardized method such as forceps with a defined pressure application.[3] For chemical injury, ensure consistent application of the injurious agent.

Frequently Asked Questions (FAQs)

Experimental Protocols & Model Selection

Q1: What are the most common surgical models to induce thrombosis for testing this compound, and how do I choose the right one?

A1: The choice of model depends on the specific research question. Here are three common models:

  • Ferric Chloride-Induced Thrombosis: This model is technically less demanding as it doesn't require extensive dissection between the artery/vein and surrounding tissues.[1] It involves applying a ferric chloride-soaked filter paper to the vessel to induce oxidative injury and subsequent thrombus formation.[1] This model is suitable for studying early thrombotic events.[1]

  • Ligation (Stasis) Model: This model creates complete stasis by ligating the vessel, which is a strong thrombotic stimulus leading to large and consistent thrombi.[1] It is useful for evaluating the efficacy of antithrombotic agents in a setting of low blood flow.

  • Stenosis (Partial Ligation) Model: This model mimics the clinical scenario of a non-occlusive thrombus by partially ligating the vessel, often over a needle or spacer that is then removed.[1] This results in more variable but potentially more clinically relevant thrombus formation under low-flow conditions.[1]

Q2: Can you provide a basic protocol for the Ferric Chloride-Induced Thrombosis model in the carotid artery?

A2:

  • Anesthetize the animal and place it on a heating pad to maintain body temperature.

  • Make a midline cervical incision and carefully dissect the soft tissues to expose the common carotid artery.

  • Place a flow probe around the artery to monitor blood flow.

  • Cut a small piece of filter paper (e.g., 1x2 mm) and saturate it with a 3.5% ferric chloride solution.[1]

  • Apply the saturated filter paper to the adventitial surface of the carotid artery for 3 minutes.[1]

  • Remove the filter paper and rinse the area with saline.

  • Monitor blood flow until occlusion occurs. The time to occlusion is a key endpoint.

This compound Administration

Q3: How should this compound be prepared and administered for in vivo studies?

A3: this compound is an orally active agent.[4] For experimental studies, it can be administered via oral gavage. A typical vehicle for this compound in rodent studies could be a solution containing DMSO, PEG300, Tween-80, and saline. It is recommended to prepare the working solution fresh on the day of the experiment.[4]

Q4: What are the recommended doses of this compound for rodent thrombosis models?

A4: Dosages in published studies have ranged from 1 mg/kg to 20 mg/kg in rats and mice, depending on the specific experimental design and whether it's a single dose or a maintenance dose study.[5][6][7] For example, a 1 mg/kg dose of this compound has been shown to enhance the antithrombotic effect of aspirin in a rat thrombus formation model.[5][7]

Data Interpretation & Analysis

Q5: How is the effectiveness of this compound quantified in these surgical models?

A5: The primary endpoint is often the measurement of thrombus size or weight.[8] This can be done by excising the vessel segment containing the thrombus at the end of the experiment and weighing it.[1] Another common method is histological analysis, where the vessel is sectioned and the thrombus area is measured, which can then be used to calculate the total thrombus volume.[8] In some models, like the ferric chloride model in the carotid artery, the time to vessel occlusion as measured by a flow probe is a key parameter.[8]

Quantitative Data Summary

Drug Dose Animal Model Key Findings Reference
This compound5, 10, or 20 mg/kgMiceConcomitant use with aspirin led to an average 55% and 77% increase in aspirin systemic exposure (Cmax and AUC0-t, respectively) and a 2.8-fold increase in suppression of AA-induced platelet aggregation compared to aspirin alone.[5][6][7]
This compound1 mg/kgRat Arteriovenous Shunt Thrombosis ModelEnhanced the inhibition of thrombosis formation by aspirin (5 mg/kg).[5][6][7]
This compound3 mg/kg (oral)RatsShowed an inhibitory effect on ADP-induced platelet aggregation.[4]
This compound5, 10, 15 mg (single dose)Healthy Human VolunteersThe exposure to the active metabolite increased proportionally with the dose and was approximately 10-fold higher than that of clopidogrel.[9][10]

Visualized Experimental Workflow and Signaling Pathways

G cluster_workflow General Surgical Workflow for Thrombosis Models A 1. Anesthesia & Surgical Prep B 2. Vessel Isolation A->B D 4. Induction of Thrombosis (e.g., Ferric Chloride, Ligation) B->D C 3. This compound Administration (Oral Gavage) C->D Pre-treatment E 5. Monitoring & Data Collection (e.g., Blood Flow, Time to Occlusion) D->E F 6. Endpoint Analysis (Thrombus Excision & Weight/Histology) E->F

Caption: A generalized workflow for in vivo thrombosis studies investigating this compound.

G cluster_pathway This compound's Mechanism of Action This compound This compound (Oral) Metabolite Active Thiol Metabolite This compound->Metabolite Hepatic Metabolism P2Y12 P2Y12 Receptor on Platelet Metabolite->P2Y12 Irreversibly Binds & Inhibits Aggregation Platelet Aggregation P2Y12->Aggregation Inhibition Thrombus Thrombus Formation Aggregation->Thrombus Prevention

Caption: The signaling pathway showing how this compound inhibits platelet aggregation.

G cluster_troubleshooting Troubleshooting Logic for High Thrombus Variability Start High Thrombus Size Variability Observed Check1 Review Surgical Technique Consistency Start->Check1 Solution1 Standardize Ligation/Stenosis (e.g., use a spacer) Check1->Solution1 Inconsistent Check2 Verify Ferric Chloride Application Check1->Check2 Consistent Solution2 Ensure Consistent Paper Size, Saturation, and Application Time Check2->Solution2 Inconsistent Check3 Assess Animal Handling Check2->Check3 Consistent Solution3 Minimize Vessel Trauma During Dissection Check3->Solution3 Excessive

Caption: A decision-making diagram for troubleshooting high variability in thrombus size.

References

Technical Support Center: Validating the Specificity of Vicagrel for the P2Y12 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the specificity of Vicagrel for the P2Y12 receptor. This compound, a novel thienopyridine antiplatelet agent, acts as a prodrug, being metabolized into an active form that irreversibly antagonizes the P2Y12 receptor, a key player in platelet activation and aggregation.[1][2] This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the active metabolite of this compound and is it different from Clopidogrel's?

A1: this compound and clopidogrel share the same active metabolite.[2] this compound was designed to bypass the metabolic pathway dependent on the CYP2C19 enzyme, which is a source of variability in the response to clopidogrel.[2]

Q2: How does the active metabolite of this compound inhibit the P2Y12 receptor?

A2: The active metabolite of this compound, a thiol derivative, selectively and irreversibly binds to the P2Y12 receptor.[3] This binding is thought to involve the formation of a disulfide bridge with cysteine residues on the receptor, leading to a conformational change that prevents the binding of its natural ligand, adenosine diphosphate (ADP).[3]

Q3: How specific is the active metabolite of this compound for the P2Y12 receptor over other P2Y receptors, like P2Y1?

A3: The active metabolite of clopidogrel, and therefore this compound, is highly selective for the P2Y12 receptor. It has been shown to inhibit ADP binding to P2Y12 without affecting the P2Y1 receptor.[4] While specific binding affinity values (Ki) for a broad panel of receptors are not extensively published in single reports, functional assays consistently demonstrate its selectivity for P2Y12-mediated platelet aggregation pathways.

Q4: Are there any known off-target effects of this compound or other thienopyridines?

A4: Some studies on thienopyridines, the class of drugs to which this compound belongs, have suggested potential off-target effects, such as effects on vascular tone, that may contribute to bleeding risk independent of P2Y12 inhibition on platelets.[5][6] However, the primary and well-established mechanism of action for their antiplatelet effect is the specific inhibition of the P2Y12 receptor.

Data Presentation: Specificity of this compound's Active Metabolite

The following table summarizes the available quantitative data on the inhibitory activity of the active metabolite of this compound (shared with clopidogrel) against key receptors involved in platelet aggregation.

Target ReceptorLigand/AgonistAssay TypeMeasured Value (IC50)Reference
P2Y12 [³³P]-2MeS-ADPRadioligand Binding0.53 µM
P2Y12 ADPPlatelet Aggregation1.8 µM
P2Y1 ADPNot specifiedNo significant inhibition[4]
P2X1 ATPNot specifiedNo significant inhibition

Experimental Workflows and Signaling Pathways

P2Y12 Receptor Signaling Pathway

P2Y12_Signaling cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to This compound This compound (Active Metabolite) This compound->P2Y12 Irreversibly Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GPIIb_IIIa_active Active GPIIb/IIIa Gi->GPIIb_IIIa_active Leads to Activation of cAMP cAMP AC->cAMP Converts ATP to VASP_P VASP-P cAMP->VASP_P Phosphorylates VASP GPIIb_IIIa_inactive Inactive GPIIb/IIIa VASP_P->GPIIb_IIIa_inactive Inhibits Activation of Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_active->Platelet_Aggregation Mediates

Caption: P2Y12 signaling pathway and site of this compound inhibition.

Experimental Workflow for Validating this compound's Specificity

experimental_workflow start Start: Hypothesis This compound is a specific P2Y12 antagonist step1 In Vitro Binding Assays (Radioligand Binding) start->step1 step2 Functional Assays (Platelet Aggregation) step1->step2 step3 Off-Target Screening (Receptor Panel) step2->step3 step4 Data Analysis & Interpretation step3->step4 end Conclusion: Validate Specificity of this compound for P2Y12 step4->end

Caption: Workflow for validating this compound's P2Y12 specificity.

Detailed Experimental Protocols & Troubleshooting Guides

Radioligand Binding Assay for P2Y12 Receptor

This protocol is designed to determine the binding affinity of this compound's active metabolite for the P2Y12 receptor.

Methodology

  • Membrane Preparation:

    • Culture cells expressing the human P2Y12 receptor (e.g., CHO-K1 or HEK293 cells).

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a suitable assay buffer. Determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add increasing concentrations of the unlabeled this compound active metabolite (competitor).

    • Add a constant concentration of a radiolabeled P2Y12 antagonist (e.g., [³³P]-2MeS-ADP).

    • For determining non-specific binding, add a high concentration of a known P2Y12 antagonist.

    • Incubate the plate to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High non-specific binding Radioligand sticking to filters or wells.Pre-treat filter plates with polyethyleneimine (PEI). Use plates designed for low protein binding.
Insufficient washing.Increase the number and/or volume of washes. Ensure wash buffer is ice-cold.
Radioligand concentration too high.Optimize the radioligand concentration to be near its Kd value.
Low specific binding Low receptor expression in cell membranes.Verify receptor expression levels via Western blot or other methods.
Degraded radioligand or competitor.Use fresh stocks of ligands. Store them properly.
Incorrect assay conditions (pH, temperature, incubation time).Optimize assay buffer pH, incubation temperature, and time to ensure equilibrium is reached.
High variability between replicates Pipetting errors.Use calibrated pipettes and proper pipetting techniques.
Incomplete mixing.Ensure thorough mixing of assay components.
Uneven filtration.Ensure a consistent vacuum is applied during filtration.
Light Transmission Aggregometry (LTA)

This protocol assesses the functional effect of this compound's active metabolite on ADP-induced platelet aggregation.

Methodology

  • Sample Preparation:

    • Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate.

    • Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed.

    • Adjust the platelet count in the PRP if necessary.

  • Aggregation Assay:

    • Pre-warm PRP samples to 37°C in an aggregometer.

    • Add the this compound active metabolite at various concentrations to the PRP and incubate.

    • Add a sub-maximal concentration of ADP to induce platelet aggregation.

    • Monitor the change in light transmittance through the PRP over time. 100% aggregation is set with PPP and 0% with PRP.

  • Data Analysis:

    • Determine the maximum platelet aggregation for each concentration of the this compound active metabolite.

    • Plot the percentage of inhibition of aggregation against the concentration of the active metabolite.

    • Calculate the IC50 value, which is the concentration of the active metabolite that causes 50% inhibition of ADP-induced platelet aggregation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or weak aggregation response Low platelet count in PRP.Ensure platelet count is within the optimal range for the assay.
Inactive ADP.Use a fresh, properly stored stock of ADP.
Pre-activated platelets.Ensure gentle handling of blood samples during collection and processing.
Spontaneous platelet aggregation Platelet activation during sample preparation.Use appropriate anticoagulants and handle samples gently.
Contamination of reagents or glassware.Use clean, sterile labware and high-purity reagents.
High variability in results Differences in donor platelet reactivity.Standardize donor selection criteria. Use pooled PRP if appropriate.
Inconsistent timing of reagent addition.Use a consistent and precise timing for adding agonist and inhibitor.
VerifyNow P2Y12 Assay

The VerifyNow system is a point-of-care, whole-blood assay to measure P2Y12 receptor blockade.

Methodology

  • Sample Collection:

    • Collect a whole blood sample in a Greiner 3.2% sodium citrate tube.

    • Ensure the tube is filled to the correct volume.

  • Assay Procedure:

    • Follow the manufacturer's instructions for the VerifyNow instrument.

    • Insert the test cartridge into the instrument.

    • Dispense the whole blood sample into the cartridge.

    • The instrument automatically performs the assay and reports the results.

  • Results Interpretation:

    • The results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition.

    • The percent inhibition can also be calculated if a baseline (pre-treatment) PRU value is available.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Error message on the instrument Improper sample collection (e.g., short draw, clotted sample).Recollect the sample following proper phlebotomy procedures.
Incorrect cartridge handling or expired cartridge.Use a new, unexpired cartridge and handle it according to the manufacturer's instructions.
Instrument malfunction.Refer to the instrument's user manual for troubleshooting steps or contact technical support.
Unexpectedly high or low PRU values Interference from other medications (e.g., GPIIb/IIIa inhibitors).Review the patient's medication list for potential interfering substances.
Abnormal hematocrit or platelet count.The assay performance can be affected by hematocrit values <33% or >52% and platelet counts <119 x 10⁹/L or >502 x 10⁹/L.
Timing of the test relative to drug administration.Ensure the test is performed at the appropriate time after the drug has been administered to assess its peak effect or steady-state inhibition.

References

Technical Support Center: Investigating Drug-Drug Interactions with Vicagrel

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for navigating potential drug-drug interactions (DDIs) with the novel antiplatelet agent, Vicagrel.

Frequently Asked Questions (FAQs)

Q1: What is the metabolic pathway of this compound and where do potential drug-drug interactions occur?

A1: this compound is a prodrug that undergoes a two-step activation process. The first step, hydrolysis to the intermediate metabolite 2-oxo-clopidogrel, is carried out by intestinal carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC)[1][2][3]. This initial step bypasses the CYP2C19 enzyme system, a key differentiator from clopidogrel[4]. The second step involves the conversion of 2-oxo-clopidogrel to the active thiol metabolite by several cytochrome P450 enzymes, including CYP2B6, CYP2C9, CYP2C19, and CYP3A4[1][3].

Potential drug-drug interactions can occur at two main points:

  • Inhibition or induction of intestinal esterases (CES2 and AADAC): Drugs that affect these enzymes could alter the formation of 2-oxo-clopidogrel.

  • Inhibition or induction of CYP enzymes (CYP2B6, CYP2C9, CYP2C19, and CYP3A4): Co-administration of drugs that are substrates, inhibitors, or inducers of these CYPs could impact the formation of the active metabolite from 2-oxo-clopidogrel.

G cluster_intestine Intestinal Lumen / Enterocyte cluster_liver Hepatocyte This compound This compound (Prodrug) 2-oxo-clopidogrel 2-oxo-clopidogrel (Intermediate Metabolite) This compound->2-oxo-clopidogrel CES2 & AADAC Active_Metabolite Active Thiol Metabolite 2-oxo-clopidogrel->Active_Metabolite CYP2B6, CYP2C9, CYP2C19, CYP3A4 P2Y12 Platelet P2Y12 Receptor Active_Metabolite->P2Y12 Irreversible Binding Platelet_Inhibition Inhibition of Platelet Aggregation P2Y12->Platelet_Inhibition DDI_Esterase Potential DDI: CES2/AADAC Inhibitors/Inducers DDI_Esterase->this compound DDI_CYP Potential DDI: CYP Inhibitors/Inducers DDI_CYP->2-oxo-clopidogrel

Caption: Metabolic activation pathway of this compound and sites of potential drug-drug interactions.

Q2: How does the interaction potential of this compound with CYP2C19 inhibitors like proton pump inhibitors (PPIs) compare to that of clopidogrel?

A2: this compound was designed to be less dependent on CYP2C19 for its initial activation, thereby reducing the impact of both genetic polymorphisms and interacting drugs that inhibit this enzyme[2][4]. A physiologically based pharmacokinetic (PBPK) modeling study predicted that the CYP2C19 inhibitor omeprazole has a weak impact on the pharmacokinetics and pharmacodynamics of this compound, suggesting low clinical relevance[3][5]. This is a significant advantage over clopidogrel, where co-administration with CYP2C19-inhibiting PPIs like omeprazole and esomeprazole can reduce its antiplatelet effect[6][7][8]. While pantoprazole and lansoprazole appear to have a lesser effect on clopidogrel, the interaction remains a clinical consideration[7][9][10]. For this compound, while the risk is predicted to be lower, it is still advisable to monitor platelet function if co-administration with a strong CYP2C19 inhibitor is necessary.

Q3: What is the known interaction between this compound and statins?

A3: An in vitro study demonstrated that simvastatin can inhibit the production of both 2-oxo-clopidogrel and the active metabolite of this compound[1]. However, a PBPK modeling study suggested that this interaction with simvastatin, a CES1 and CES2 inhibitor, has a weak impact on this compound's overall effect and may not be clinically significant[3][5]. There is a lack of direct clinical data on the interaction of this compound with other statins like atorvastatin and rosuvastatin. Since the second step of this compound's activation involves CYP3A4, and atorvastatin is also metabolized by CYP3A4, a potential for interaction exists. Researchers should consider performing in vitro metabolism studies and dedicated clinical DDI studies to assess the impact of co-administering various statins with this compound.

Q4: Is there a significant interaction between this compound and aspirin?

A4: A clinical study in healthy volunteers indicated no significant drug-drug interaction between this compound and aspirin[4][11][12]. The pharmacokinetic parameters of this compound's metabolites were similar when administered alone or in combination with aspirin[11][12]. However, a preclinical study in rodents suggested that this compound might enhance the antiplatelet effect of aspirin by inhibiting its hydrolysis by CES2[13]. Given these conflicting findings, while a clinically significant adverse interaction appears unlikely, researchers should be aware of this potential for an enhanced aspirin effect.

Troubleshooting Guides

Scenario 1: Unexpectedly low antiplatelet effect of this compound in an in vitro or ex vivo assay.

Potential Cause Troubleshooting Steps
Co-administration of a CES2 or AADAC inhibitor Review all co-administered compounds in the experiment. If a known or suspected esterase inhibitor is present, consider repeating the experiment without it or using a lower concentration.
Co-administration of a potent CYP inducer (e.g., rifampin, carbamazepine) If the experimental setup involves pre-treatment with other compounds, verify if they are strong inducers of CYP2B6, CYP2C9, CYP2C19, or CYP3A4. This could accelerate the clearance of the active metabolite.
Issues with the platelet function assay Refer to the "Experimental Protocols" section to ensure proper execution of the VerifyNow or LTA assay. Check for interfering substances, correct sample handling, and appropriate timing of the measurement post-dosing.

Scenario 2: Higher than expected platelet inhibition or bleeding in a preclinical model.

Potential Cause Troubleshooting Steps
Co-administration with aspirin As suggested by preclinical data, this compound may enhance aspirin's effect. Consider reducing the aspirin dose or evaluating the effects of each drug individually and in combination to delineate their respective contributions.
Co-administration of a potent CYP inhibitor (e.g., ketoconazole) A potent inhibitor of CYP3A4 or other involved CYPs could increase the exposure to this compound's active metabolite, leading to enhanced antiplatelet effects.

Data on Potential Drug-Drug Interactions

Table 1: Summary of Known and Predicted Interactions with this compound

Interacting Drug Class Specific Drug(s) Enzymes Involved Predicted/Observed Effect on this compound Clinical Relevance/Recommendation Reference(s)
Proton Pump Inhibitors OmeprazoleCYP2C19Weak impact on PK/PDLow predicted clinical relevance[3][5]
Pantoprazole, LansoprazoleCYP2C19No direct data; predicted to be low riskMonitor platelet function if used with strong inhibitors[7][9][10]
Statins SimvastatinCES1, CES2In vitro inhibition, but weak impact in PBPK modelLow predicted clinical relevance[1][3][5]
Atorvastatin, RosuvastatinCYP3A4 (atorvastatin)No direct data; potential for interactionFurther investigation is warranted[14][15][16]
Antiplatelets AspirinCES2No significant DDI in humans; potential for enhanced aspirin effect in rodentsGenerally considered safe for co-administration[4][11][12][13]
Anticoagulants Warfarin, Rivaroxaban, ApixabanCYP2C9, CYP3A4No direct data; potential for pharmacodynamic interaction (increased bleeding risk)Co-administration should be approached with caution and may require dose adjustments[17][18][19][20]
CYP Inducers Rifampin, CarbamazepineCYP3A4, CYP2B6, CYP2C9, CYP2C19No direct data; potential for decreased efficacy of this compoundAvoid co-administration if possible; monitor platelet function closely[21][22][23]

Experimental Protocols

Protocol 1: In Vitro Assessment of DDI using Human Liver Microsomes

This protocol outlines a general procedure to assess the inhibitory potential of a test compound on the metabolism of this compound's active metabolite.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Microsomes Thaw Human Liver Microsomes (HLM) on ice Incubation_Mix Prepare incubation mix: HLM, buffer, 2-oxo-clopidogrel Microsomes->Incubation_Mix Cofactors Prepare NADPH regenerating system Reaction_Start Initiate reaction with NADPH regenerating system Cofactors->Reaction_Start Preincubation Pre-incubate mix with test compound or vehicle Incubation_Mix->Preincubation Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop reaction with cold acetonitrile Incubation->Reaction_Stop Centrifuge Centrifuge to precipitate protein Reaction_Stop->Centrifuge Supernatant Collect supernatant Centrifuge->Supernatant LCMS Analyze by LC-MS/MS for active metabolite Supernatant->LCMS

Caption: Workflow for in vitro DDI assessment of this compound metabolism.

Methodology:

  • Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare an incubation mixture containing HLM (e.g., 0.5 mg/mL), phosphate buffer (pH 7.4), and the substrate, 2-oxo-clopidogrel.

  • Incubation:

    • Pre-incubate the mixture with various concentrations of the test compound (or vehicle control) for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate for a specified time (e.g., 15 minutes) at 37°C with shaking.

    • Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate the protein.

    • Transfer the supernatant to a new plate or vials.

    • Analyze the samples for the formation of this compound's active metabolite using a validated LC-MS/MS method.

    • Calculate the IC50 value of the test compound.

Protocol 2: Pharmacodynamic Assessment of Platelet Function using VerifyNow P2Y12 Assay

The VerifyNow system is a point-of-care, whole-blood assay to measure P2Y12 receptor blockade.

Methodology:

  • Sample Collection:

    • Collect whole blood in a 3.2% sodium citrate tube (blue top).

    • Ensure the tube is filled to the appropriate level.

    • Gently invert the tube 3-5 times to mix. Do not shake.

  • Assay Procedure:

    • Bring the VerifyNow P2Y12 assay cartridge to room temperature before use.

    • Follow the instrument's on-screen instructions to run the assay.

    • Insert the cartridge into the instrument.

    • Once prompted, insert the blood collection tube into the cartridge.

    • The instrument will automatically perform the analysis.

  • Data Interpretation:

    • The instrument reports results in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of platelet inhibition.

    • The percent inhibition is also calculated based on a baseline measurement.

Troubleshooting for VerifyNow Assay:

  • Error Codes: Refer to the instrument's user manual for specific error code explanations. Common issues include improper sample collection, cartridge temperature, or instrument malfunction.

  • Unexpectedly High PRU (Low Inhibition):

    • Confirm the timing of the blood draw relative to this compound administration.

    • Rule out the presence of interfering substances (e.g., GPIIb/IIIa inhibitors).

    • Check for low platelet count or hematocrit, which can affect results.

  • Unexpectedly Low PRU (High Inhibition):

    • Verify the this compound dose and timing.

    • Consider potential co-administration of other antiplatelet or anticoagulant drugs.

Disclaimer: This information is intended for research purposes only and should not be considered as medical advice. The potential for drug-drug interactions with this compound is an active area of investigation, and the information provided here is based on currently available data. Researchers should always consult relevant regulatory guidelines and conduct appropriate in vitro and in vivo studies to evaluate the DDI potential of their compounds with this compound.

References

Vicagrel Research: Technical Support for Platelet Function Test Calibration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vicagrel. The content is designed to address specific issues encountered during the calibration and execution of common platelet function tests.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? this compound is an orally active, antiplatelet prodrug, similar to clopidogrel.[1][2] It is designed to irreversibly inhibit the P2Y12 receptor on platelets.[3][4] Upon administration, this compound is converted into its active metabolite, which selectively binds to the P2Y12 receptor. This binding prevents adenosine diphosphate (ADP) from activating the receptor, thereby blocking a key pathway in platelet activation and aggregation and reducing the risk of thrombus formation.[3] this compound was designed to have a more predictable metabolic pathway, potentially independent of the CYP2C19 enzyme that causes variability in clopidogrel's effectiveness.[2]

Q2: Which are the most common platelet function tests for evaluating P2Y12 inhibitors like this compound? The three most common methods for assessing the pharmacodynamic effects of P2Y12 inhibitors are:

  • Light Transmission Aggregometry (LTA): Considered the historical gold standard, LTA measures the change in light transmission through platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.[5][6]

  • VerifyNow P2Y12 Assay: A rapid, point-of-care whole blood assay that specifically measures the P2Y12-mediated component of platelet aggregation.[7][8] It reports results in P2Y12 Reaction Units (PRU).[8]

  • Flow Cytometry (VASP Phosphorylation): This method quantifies the phosphorylation state of the vasodilator-stimulated phosphoprotein (VASP) within platelets.[9][10] P2Y12 receptor inhibition leads to VASP phosphorylation, making it a specific marker of receptor blockade.[9][11]

Q3: What are the main differences between LTA, VerifyNow, and VASP phosphorylation assays?

FeatureLight Transmission Aggregometry (LTA)VerifyNow P2Y12Flow Cytometry (VASP)
Principle Measures change in light transmission as platelets clump in PRP.[5]Measures bead aggregation in whole blood triggered by ADP.[8]Measures phosphorylation of intracellular VASP protein.[9]
Sample Type Platelet-Rich Plasma (PRP)Whole BloodWhole Blood
Specificity Measures overall aggregation; less specific to P2Y12 pathway.Highly specific to P2Y12 receptor pathway.[8]Highly specific to P2Y12 receptor pathway.[9][11]
Turnaround Time Long (requires sample preparation).[12]Rapid (~5 minutes).[13]Moderate (requires cell staining and analysis).
Complexity High; sensitive to many pre-analytical variables.[14][15]Low; minimal sample preparation.[13]High; requires specialized equipment and expertise.
Output % AggregationP2Y12 Reaction Units (PRU) & % Inhibition.[8]Platelet Reactivity Index (PRI) %.[11]

Section 2: Troubleshooting Guides

This section addresses specific problems you might encounter with each testing modality.

Light Transmission Aggregometry (LTA)

Q: Why are my LTA results showing high variability between replicates? A: High variability is a common issue in LTA and can stem from several pre-analytical and analytical factors:

  • Patient-Related: Drug and food intake (e.g., NSAIDs, caffeine, high-fat meals) can significantly interfere with platelet function.[5] A thorough patient history is crucial.

  • Sample Collection: Traumatic venipuncture can activate platelets prematurely. Use a 21-gauge or larger needle and discard the first few mL of blood.[16] Ensure the correct citrate anticoagulant-to-blood ratio (1:9) is used.[5]

  • Sample Handling: Do not refrigerate blood samples; store and transport them at room temperature.[5][14] Excessive agitation or shaking can activate platelets. Process samples within 4 hours of collection.[5]

  • PRP Preparation: Centrifugation speed and time are critical for preparing Platelet-Rich Plasma (PRP). Standardize your protocol (e.g., 150-200g for 10-15 minutes) to ensure a consistent platelet count in the PRP.[5]

  • Instrument & Reagents: Ensure the aggregometer is calibrated and maintained at 37°C. The type and concentration of the ADP agonist used can significantly impact results; use a consistent source and concentration.[14][17]

Q: My baseline aggregation is low, or I see no response to the ADP agonist. What could be wrong? A: This could indicate either a technical error or a pre-existing platelet dysfunction.

  • Check Agonist: Confirm that the ADP agonist was prepared correctly, is not expired, and was added to the cuvette.

  • Verify Platelet Count: Ensure the platelet count in the PRP is within the acceptable range. Very low counts will result in poor aggregation.

  • Rule out Interfering Substances: The subject may have ingested medication (like aspirin or other antiplatelet agents) that inhibits platelet function.[18]

  • Check Fibrinogen Levels: Platelet aggregation requires fibrinogen. If the subject has afibrinogenemia, aggregation will be absent.[5]

VerifyNow P2Y12 Assay

Q: The VerifyNow instrument is giving an error code or invalid result. What are the initial troubleshooting steps? A:

  • Sample Collection: This is the most common source of error. Ensure the Greiner Bio-One partial-fill blue top tube was filled correctly to the black line.[16] Under-filling or over-filling can alter the anticoagulant ratio.

  • Mixing: The tube must be gently inverted at least 5 times to ensure proper mixing of the citrate anticoagulant.[19] Do not shake the tube, as this can cause hemolysis or platelet activation.[16]

  • Clots: Check the sample for any visible clots, which will interfere with the assay and yield an invalid result.[16]

  • Interfering Drugs: The test can be affected by GP IIb/IIIa inhibitors. Ensure the patient has not received eptifibatide or tirofiban within 48 hours, or abciximab within 14 days.[16]

Q: My results show unexpectedly high PRU values (low inhibition) in a subject who should be responding to this compound. Why? A:

  • Timing of Blood Draw: The peak effect of this compound is observed around 4 hours post-dose.[2] Drawing blood too early may not capture the maximum inhibitory effect.

  • Non-Compliance: In a clinical setting, ensure the subject has been compliant with the drug regimen.

  • Biological Variability: While this compound is designed for more predictable metabolism, inter-individual variability in drug absorption and metabolism can still occur.

  • Sample Integrity: Re--verify that the sample was collected and handled correctly as per the troubleshooting steps above. An improperly collected sample can lead to falsely high PRU values.

Flow Cytometry (VASP Phosphorylation)

Q: I am not seeing a significant shift in VASP phosphorylation (low PRI) after this compound administration. What should I check? A:

  • Gating Strategy: Ensure you are correctly gating on the platelet population using markers like CD61 to exclude debris and other cells.

  • Reagent Quality: Verify the quality and concentration of your stimulating agents (PGE1 and ADP) and your phospho-VASP antibody. The PLT VASP/P2Y12 kit is a common commercially available option.[9]

  • Fixation and Permeabilization: Incomplete cell permeabilization will prevent the antibody from reaching the intracellular VASP protein, leading to poor staining and inaccurate results. Optimize your fixation/permeabilization protocol.

  • Assay Controls: Always run an unstimulated control and a PGE1-only stimulated control. PGE1 should induce maximal VASP phosphorylation. If the PGE1 control does not show a strong positive signal, there is a problem with the assay reagents or cell health.[9]

  • Method Sensitivity: Be aware that some studies have noted a lack of agreement between flow cytometry-based VASP assays and other methods like Western blotting, suggesting potential sensitivity issues with certain flow protocols.[20]

Section 3: this compound Pharmacodynamic Data

The following tables summarize key pharmacodynamic data from clinical studies of this compound.

Table 1: Inhibition of Platelet Aggregation (%IPA) by this compound vs. Clopidogrel (Data derived from a single ascending dose study)

DoseMean %IPA at 4 hours post-dose
This compound 5 mg 5.6%
This compound 10 mg 11.3%
This compound 20 mg 41.9%
This compound 40 mg 84.8% - 91.9%
This compound 60 mg 78.5%
This compound 75 mg 86.7%
Clopidogrel 75 mg No significant difference from placebo
Source: Data synthesized from clinical trial results.[2]

Table 2: P2Y12 Reaction Units (PRU) and % Inhibition after this compound Administration (Data derived from a single ascending dose study)

DoseMean ΔPRU at 4 hoursMean %IPA at 4 hours
This compound 40 mg 206.687.9%
This compound 60 mg 219.790.0%
This compound 75 mg 240.093.0%
Source: Data from a study assessing this compound's pharmacodynamics using the VerifyNow P2Y12 assay.[7]

Table 3: Inhibition of Platelet Aggregation (%IPA) after 10 Days of Dosing (Data derived from a multiple-dose study)

Dose (daily for 10 days)Mean %IPA at 4 hours on Day 10
This compound 5 mg 32.4%
This compound 10 mg 60.7%
This compound 15 mg 79.1%
Clopidogrel 75 mg 46.6%
Source: Data from a dose-escalating study evaluating this compound tolerability and pharmacodynamics.[21][22]

Section 4: Experimental Protocols

Protocol 1: Light Transmission Aggregometry (LTA)

1. Blood Collection and Sample Preparation

  • Collect whole blood via clean venipuncture into a 3.2% sodium citrate tube (blue top) at a 9:1 blood-to-anticoagulant ratio.

  • Keep the sample at room temperature (20-25°C). Do not chill.

  • To prepare Platelet-Rich Plasma (PRP), centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature with the centrifuge brake off.[5]

  • Carefully transfer the supernatant (PRP) to a clean plastic tube.

  • To prepare Platelet-Poor Plasma (PPP), re-centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to pellet all cellular components.[23]

  • The PPP will be used to set the 100% aggregation baseline in the aggregometer.

2. Aggregation Measurement

  • Turn on the aggregometer and allow it to warm to 37°C.

  • Pipette 450 µL of PRP into a glass cuvette with a magnetic stir bar. Place the cuvette in the incubation well.

  • Pipette 450 µL of PPP into a separate cuvette and place it in the reference well. Calibrate the instrument to 100% transmission (or 100% aggregation) using the PPP and 0% transmission (0% aggregation) using the PRP.

  • Move the PRP cuvette to the analysis well. Allow the baseline to stabilize for 1-2 minutes.

  • Add the ADP agonist (typically 5-20 µM final concentration) to the PRP cuvette and start the recording.

  • Record the aggregation tracing for at least 5-10 minutes. The primary output is the maximal percentage of aggregation achieved.

Protocol 2: VASP Phosphorylation by Flow Cytometry

1. Sample Preparation and Stimulation

  • Collect whole blood in citrate or heparin tubes.

  • In separate tubes, aliquot whole blood and add the following reagents:

    • Tube A (Negative Control): Saline or buffer.

    • Tube B (PGE1 Stimulation): Prostaglandin E1 (PGE1) to a final concentration of 10 µM. This induces maximal VASP phosphorylation.

    • Tube C (PGE1 + ADP Stimulation): PGE1 (10 µM) followed by ADP (20 µM). In uninhibited platelets, ADP will prevent the PGE1-induced VASP phosphorylation.[9]

  • Incubate tubes at room temperature for 10 minutes.

2. Fixation and Permeabilization

  • Immediately after stimulation, fix the cells by adding a formaldehyde-based fixation buffer. Incubate as recommended by the manufacturer.

  • Wash the cells with a suitable buffer (e.g., PBS).

  • Permeabilize the platelet membrane using a saponin- or mild detergent-based permeabilization buffer to allow antibody access to the intracellular VASP protein.

3. Staining and Acquisition

  • Add the fluorescently-conjugated anti-phospho-VASP (Ser239) antibody and a platelet-specific surface marker (e.g., PE-conjugated anti-CD61).

  • Incubate in the dark at room temperature as per the antibody manufacturer's protocol.

  • Wash the cells to remove unbound antibodies.

  • Resuspend the cells in buffer and acquire on a flow cytometer. Collect at least 10,000-20,000 events in the platelet gate.

4. Data Analysis

  • Gate the platelet population based on forward scatter, side scatter, and positive CD61 staining.

  • Determine the Median Fluorescence Intensity (MFI) of the phospho-VASP signal for both the PGE1-stimulated sample (MFI_PGE1) and the PGE1+ADP-stimulated sample (MFI_PGE1+ADP).

  • Calculate the Platelet Reactivity Index (PRI) using the formula: PRI (%) = [(MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1] x 100 .[20] A lower PRI indicates a stronger P2Y12 inhibitory effect.

Section 5: Diagrams and Workflows

Vicagrel_Mechanism cluster_platelet Platelet Membrane cluster_cyto Platelet Cytoplasm P2Y12 P2Y12 Receptor AC Adenylyl Cyclase P2Y12->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP VASP pVASP Phospho-VASP (p-VASP) PKA->pVASP VASP->pVASP Phosphorylates Aggregation ↓ Platelet Aggregation pVASP->Aggregation ADP ADP ADP->P2Y12 Binds This compound This compound (Active Metabolite) This compound->P2Y12 Irreversibly Blocks

Caption: this compound's active metabolite blocks the P2Y12 receptor, preventing ADP-mediated inhibition of cAMP production.

LTA_Workflow cluster_pre Pre-Analytical cluster_ana Analytical arrow A 1. Clean Venipuncture (3.2% Citrate Tube) B 2. Store at Room Temp (Process within 4h) A->B C 3. Centrifuge (Low Speed) 150-200g, 10-15 min B->C D 4. Separate PRP C->D E 5. Centrifuge (High Speed) >2000g, 15 min C->E I 9. Add PRP to Cuvette & Stabilize Baseline D->I F 6. Separate PPP E->F H 8. Calibrate Instrument (0% with PRP, 100% with PPP) F->H G 7. Warm Aggregometer to 37°C G->H H->I J 10. Add ADP Agonist I->J K 11. Record Aggregation J->K

Caption: Standardized workflow for performing Light Transmission Aggregometry (LTA).

Troubleshooting Start Unexpected Result (e.g., No Inhibition, High Variability) PreA Review Pre-Analytical Steps Start->PreA Collect Correct Tube & Fill Volume? Clean Venipuncture? No Hemolysis/Clots? PreA->Collect Sample Collection Handle Stored at Room Temp? Processed in Time? Proper Mixing (No Shaking)? PreA->Handle Sample Handling Patient Interfering Meds/Food? Correct Dosing Time? PreA->Patient Patient Factors Ana Review Analytical Steps Collect->Ana All OK Redo Correct Issue & Re-run Sample Collect->Redo Issue Found Handle->Ana All OK Handle->Redo Issue Found Patient->Ana All OK Patient->Redo Issue Found Reagent Reagents Expired? Correct Concentration? Properly Stored? Ana->Reagent Reagents Instrument Instrument Calibrated? Correct Temperature (LTA)? QC Passed? Ana->Instrument Instrument Reagent->Redo Issue Found BioVar Consider Biological Variability or True Non-Response Reagent->BioVar All OK Instrument->Redo Issue Found Instrument->BioVar All OK

Caption: A logical flowchart for troubleshooting common issues in platelet function testing.

References

Validation & Comparative

Vicagrel vs. Clopidogrel: A Comparative Guide to Overcoming CYP2C19 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vicagrel and Clopidogrel, focusing on their efficacy in patients with CYP2C19 resistance. The information presented is supported by experimental data to aid in research and development decisions.

Introduction: The Challenge of Clopidogrel Resistance

Clopidogrel is a widely prescribed antiplatelet agent for the prevention of thrombotic events. However, its efficacy is hampered in a significant portion of the population due to genetic variations in the cytochrome P450 2C19 (CYP2C19) enzyme.[1][2] Clopidogrel is a prodrug that requires a two-step metabolic activation process, with CYP2C19 playing a crucial role in both steps.[3] Individuals with loss-of-function alleles of the CYP2C19 gene, particularly CYP2C192 and CYP2C193, are classified as intermediate or poor metabolizers.[1] These patients exhibit reduced conversion of clopidogrel to its active metabolite, leading to diminished platelet inhibition and an increased risk of adverse cardiovascular events, such as stent thrombosis.[4][5] This phenomenon is commonly referred to as "clopidogrel resistance."

This compound, a novel thienopyridine antiplatelet agent, has been developed to overcome this limitation.[6][7] As an acetate derivative of clopidogrel, this compound is designed to bypass the initial CYP2C19-dependent activation step, offering a more predictable and potent antiplatelet effect, especially in individuals with CYP2C19 resistance.[7][8]

Mechanism of Action: Bypassing the Genetic Hurdle

The fundamental difference between this compound and Clopidogrel lies in their initial metabolic activation pathways.

Clopidogrel undergoes a two-step oxidation process in the liver to form its active thiol metabolite. The first and rate-limiting step is primarily catalyzed by the CYP2C19 enzyme, which converts clopidogrel to 2-oxo-clopidogrel.[8] This intermediate is then further metabolized by various CYP enzymes, including CYP2C19, to the active metabolite that irreversibly inhibits the P2Y12 receptor on platelets, thereby preventing platelet aggregation.[3]

This compound , on the other hand, is designed to be hydrolyzed into the same active intermediate, 2-oxo-clopidogrel, but through a different enzymatic pathway. This initial conversion is mediated by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC) in the intestine and liver, thus circumventing the need for CYP2C19 in the first activation step.[8] The subsequent conversion of 2-oxo-clopidogrel to the active thiol metabolite follows the same pathway as that of clopidogrel.

cluster_clopidogrel Clopidogrel Metabolism cluster_this compound This compound Metabolism Clopidogrel Clopidogrel TwoOxoClopidogrel_C 2-oxo-clopidogrel Clopidogrel->TwoOxoClopidogrel_C CYP2C19 (Rate-limiting) ActiveMetabolite_C Active Thiol Metabolite TwoOxoClopidogrel_C->ActiveMetabolite_C CYP Enzymes (incl. CYP2C19) P2Y12_C P2Y12 Receptor ActiveMetabolite_C->P2Y12_C Irreversible Inhibition PlateletAggregation_C Platelet Aggregation Inhibition P2Y12_C->PlateletAggregation_C This compound This compound TwoOxoClopidogrel_V 2-oxo-clopidogrel This compound->TwoOxoClopidogrel_V CES2 / AADAC ActiveMetabolite_V Active Thiol Metabolite TwoOxoClopidogrel_V->ActiveMetabolite_V CYP Enzymes (incl. CYP2C19) P2Y12_V P2Y12 Receptor ActiveMetabolite_V->P2Y12_V Irreversible Inhibition PlateletAggregation_V Platelet Aggregation Inhibition P2Y12_V->PlateletAggregation_V

Metabolic pathways of Clopidogrel and this compound.

Comparative Efficacy: Pharmacokinetic and Pharmacodynamic Data

Clinical studies have demonstrated that this compound's unique metabolic pathway translates into a more consistent and potent antiplatelet effect, particularly in individuals with CYP2C19 loss-of-function alleles.

Pharmacokinetic (PK) Profile

The pharmacokinetic advantage of this compound lies in its more efficient generation of the active metabolite, M15-2.

ParameterThis compoundClopidogrelReference
Active Metabolite (M15-2) Formation Hydrolysis by CES2 and AADACOxidation by CYP2C19 (rate-limiting)[8]
Bioavailability of Active Metabolite Significantly higher and more consistent across CYP2C19 genotypesHighly variable and significantly lower in CYP2C19 intermediate and poor metabolizers[9]
Dose to Achieve Similar Active Metabolite Exposure Lower dose requiredHigher dose required[8]
Pharmacodynamic (PD) Profile

The enhanced generation of the active metabolite by this compound results in superior platelet inhibition, especially in CYP2C19 poor metabolizers. Platelet function is commonly assessed by measuring P2Y12 Reaction Units (PRU) using the VerifyNow P2Y12 assay, where a lower PRU value indicates greater platelet inhibition.

CYP2C19 GenotypeDrugMean P2Y12 Reaction Units (PRU)Percent Inhibition of Platelet Aggregation (%IPA)Reference
Extensive Metabolizers (EM) This compoundComparable to ClopidogrelComparable to Clopidogrel[10]
ClopidogrelBaseline for comparisonBaseline for comparison[10]
Intermediate Metabolizers (IM) This compoundLower than ClopidogrelHigher than Clopidogrel[10]
ClopidogrelHigher than this compoundLower than this compound[10]
Poor Metabolizers (PM) This compoundSignificantly lower than ClopidogrelSignificantly higher than Clopidogrel[10][11]
ClopidogrelSignificantly higher, indicating poor responseSignificantly lower[10][11]

Experimental Protocols

CYP2C19 Genotyping

To determine the CYP2C19 metabolizer status of study participants, genotyping is performed to identify key single nucleotide polymorphisms (SNPs), primarily the CYP2C192 and CYP2C193 loss-of-function alleles.

cluster_workflow CYP2C19 Genotyping Workflow start Buccal Swab or Whole Blood Sample dna_extraction Genomic DNA Extraction start->dna_extraction pcr Real-Time PCR with TaqMan Probes for CYP2C19*2, *3, *17 dna_extraction->pcr analysis Genotype Analysis pcr->analysis phenotype Phenotype Classification (EM, IM, PM) analysis->phenotype

Experimental workflow for CYP2C19 genotyping.

Methodology:

  • Sample Collection: A buccal swab or a whole blood sample is collected from the participant.[3]

  • DNA Extraction: Genomic DNA is extracted from the collected sample using a commercially available kit.

  • Genotyping Assay: A real-time polymerase chain reaction (PCR)-based assay, such as the TaqMan assay, is used to detect specific SNPs in the CYP2C19 gene.[7][12] Probes specific to the wild-type and variant alleles (*2, *3, and sometimes the gain-of-function *17 allele) are used.[7]

  • Data Analysis: The PCR results are analyzed to determine the individual's genotype.

  • Phenotype Classification: Based on the genotype, individuals are classified as:

    • Extensive Metabolizers (EM): Two functional alleles (e.g., 1/1).

    • Intermediate Metabolizers (IM): One functional and one loss-of-function allele (e.g., 1/2, 1/3).

    • Poor Metabolizers (PM): Two loss-of-function alleles (e.g., 2/2, 2/3, 3/3).

Platelet Function Testing

The antiplatelet effect of this compound and Clopidogrel is quantified by measuring platelet aggregation in response to adenosine diphosphate (ADP). The VerifyNow P2Y12 point-of-care assay is a commonly used method.

Methodology using VerifyNow P2Y12 Assay:

  • Blood Sample Collection: Whole blood is collected in a 3.2% sodium citrate tube.

  • Assay Principle: The VerifyNow system is a turbidimetric-based optical detection system.[13] The P2Y12 cartridge contains fibrinogen-coated microparticles and ADP as a platelet agonist.[13]

  • Measurement: The instrument measures the change in light transmittance as platelets are activated by ADP and aggregate the fibrinogen-coated beads.

  • Reporting: The degree of platelet aggregation is reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 receptor blockade and thus, a stronger antiplatelet effect. The percentage of platelet inhibition (%IPA) can also be calculated.

Conclusion

This compound presents a significant advancement in antiplatelet therapy by effectively overcoming the limitations of clopidogrel resistance associated with CYP2C19 genetic polymorphisms. Its mechanism of action, which bypasses the initial CYP2C19-dependent activation step, leads to a more predictable and potent inhibition of platelet aggregation, particularly in intermediate and poor metabolizers. The presented data underscores the potential of this compound as a more reliable therapeutic option for a broader patient population, reducing the need for genotype-guided antiplatelet therapy selection. Further large-scale clinical trials are anticipated to solidify its role in the management of cardiovascular diseases.

References

Comparative Efficacy of Vicagrel and Prasugrel in Animal Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of Vicagrel and prasugrel, two potent P2Y12 receptor antagonists. This analysis is based on available experimental data from animal models, focusing on antiplatelet activity, thrombosis inhibition, and bleeding risk.

Executive Summary

This compound and prasugrel are both thienopyridine prodrugs that, once metabolized to their active forms, irreversibly inhibit the P2Y12 receptor, a key player in platelet activation and aggregation. Preclinical data suggest that both compounds are effective antiplatelet agents. A key difference lies in their metabolic activation pathways. This compound's conversion to its active metabolite is primarily mediated by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC), bypassing the cytochrome P450 (CYP) 2C19 enzyme system that is crucial for the activation of clopidogrel and partially involved in prasugrel's activation.[1] This distinction suggests that this compound may have a more predictable antiplatelet response. Prasugrel, on the other hand, is a third-generation thienopyridine with a more efficient and rapid conversion to its active metabolite compared to clopidogrel, leading to potent antiplatelet effects.[2] While direct head-to-head comparative studies in animal models are limited, this guide consolidates available data to facilitate a comparative assessment.

Data Presentation

Table 1: Comparative Antiplatelet Activity in Rats
ParameterThis compoundPrasugrelAnimal ModelSource
ADP-Induced Platelet Aggregation Inhibits ADP-induced platelet aggregation. A 3 mg/kg oral dose showed inhibitory effects.[3]ED₅₀ at peak (4h) for 20 μmol·L⁻¹ ADP: 1.9 mg·kg⁻¹Rat[4]
Collagen-Induced Platelet Aggregation Data not availableSignificant inhibition at 1 and 3 mg·kg⁻¹Rat[4]
Table 2: Comparative Antithrombotic Efficacy in a Rat Arteriovenous (AV) Shunt Model
ParameterThis compoundPrasugrelAnimal ModelSource
Thrombus Formation Inhibition At 1 mg/kg, enhanced the inhibition of thrombosis formation by aspirin.ED₅₀ value of 1.8 mg·kg⁻¹ for reducing thrombus weight.Rat[4]
Table 3: Comparative Bleeding Risk in Rats
ParameterThis compoundPrasugrelAnimal ModelSource
Bleeding Time A related compound, CN-218, is suggested to have a reduced risk of bleeding compared to prasugrel.[5]ED₂₀₀ (dose causing a twofold increase in bleeding time): 3.0 mg·kg⁻¹Rat[4]

Note: The data for this compound and prasugrel are from different studies, and direct comparison should be made with caution due to potential variations in experimental protocols.

Experimental Protocols

ADP and Collagen-Induced Platelet Aggregation (Prasugrel)
  • Animal Model: Male Sprague-Dawley rats.[4]

  • Drug Administration: Prasugrel was administered orally at doses ranging from 0.3 to 3 mg·kg⁻¹.[4]

  • Blood Collection: Blood was collected 4 hours after dosing.[4]

  • Platelet-Rich Plasma (PRP) Preparation: Blood was centrifuged to obtain PRP.

  • Aggregation Assay: Platelet aggregation in PRP was induced by adding ADP (20 μmol·L⁻¹) or collagen (5 μg·mL⁻¹). The aggregation was monitored using an aggregometer.[4]

Arteriovenous (AV) Shunt Thrombosis Model (Prasugrel and this compound)
  • Animal Model: Male Sprague-Dawley rats.[4]

  • Drug Administration: Prasugrel (0.3–3 mg·kg⁻¹) or this compound (1 mg/kg, in combination with aspirin) was administered orally.[4]

  • Thrombosis Induction: An AV shunt was created, and a silk thread was placed inside the shunt to induce thrombus formation. Blood was allowed to circulate through the shunt 4 hours after dosing.[4]

  • Efficacy Endpoint: The weight of the thrombus formed on the silk thread was measured.[4]

Bleeding Time Assay (Prasugrel)
  • Animal Model: Male Sprague-Dawley rats.[4]

  • Drug Administration: Prasugrel was administered orally at doses ranging from 0.3 to 3 mg·kg⁻¹.[4]

  • Procedure: 4 hours after drug administration, the tail of the anesthetized rat was transected at a specific point.[4]

  • Efficacy Endpoint: The time until bleeding ceased was recorded as the bleeding time.[4]

Mandatory Visualization

Signaling Pathways

Both this compound and prasugrel are prodrugs that are metabolized into active compounds which then selectively and irreversibly bind to the P2Y12 receptor on platelets. This binding prevents ADP from activating the receptor, which in turn inhibits the activation of the glycoprotein IIb/IIIa receptor, a key step in platelet aggregation.

G cluster_0 Drug Metabolism cluster_1 Platelet Signaling This compound This compound (Prodrug) CES2 CES2 / AADAC This compound->CES2 Hydrolysis Prasugrel Prasugrel (Prodrug) CYP450 CYP450 Enzymes Prasugrel->CYP450 Oxidation Active_this compound Active Metabolite P2Y12 P2Y12 Receptor Active_this compound->P2Y12 Irreversibly Inhibits Active_Prasugrel Active Metabolite Active_Prasugrel->P2Y12 Irreversibly Inhibits CES2->Active_this compound CYP450->Active_Prasugrel ADP ADP ADP->P2Y12 Binds to AC Adenylyl Cyclase P2Y12->AC Inhibits GPIIbIIIa GPIIb/IIIa Receptor Activation P2Y12->GPIIbIIIa cAMP ↓ cAMP AC->cAMP VASP VASP Phosphorylation cAMP->VASP Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Caption: Metabolic activation and P2Y12 signaling pathway of this compound and prasugrel.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the antithrombotic and bleeding effects of oral antiplatelet agents in a rat model.

G cluster_efficacy Efficacy Assessment cluster_safety Safety Assessment Start Start Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rats) Start->Animal_Model Drug_Admin Oral Administration (this compound or Prasugrel) Animal_Model->Drug_Admin Time_Lapse Time Lapse (e.g., 4 hours) Drug_Admin->Time_Lapse Thrombosis_Model Arteriovenous Shunt Thrombosis Model Time_Lapse->Thrombosis_Model Bleeding_Model Tail Transection Bleeding Time Assay Time_Lapse->Bleeding_Model Thrombus_Measurement Thrombus Weight Measurement Thrombosis_Model->Thrombus_Measurement Data_Analysis Data Analysis and Comparison Thrombus_Measurement->Data_Analysis Bleeding_Measurement Bleeding Time Measurement Bleeding_Model->Bleeding_Measurement Bleeding_Measurement->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for preclinical evaluation of antiplatelet agents.

References

Vicagrel: A Superior Path to P2Y12 Inhibition Through Optimized Metabolic Activation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of antiplatelet therapy, the thienopyridine class of P2Y12 inhibitors plays a crucial role in the management of atherothrombotic diseases. However, the efficacy of early-generation agents, most notably clopidogrel, is hampered by a complex and often inefficient metabolic activation process, leading to variable patient response and a higher risk of adverse cardiovascular events. Vicagrel, a novel thienopyridine, has been engineered to overcome these limitations by streamlining its bioactivation. This guide provides a detailed comparison of the metabolic activation of this compound with its predecessors, Clopidogrel and Prasugrel, supported by experimental data, to validate its superior pharmacological profile.

Enhanced Bioactivation: A Quantitative Comparison

This compound's structural design facilitates a more efficient and reliable conversion to its active metabolite. Unlike clopidogrel, which relies on a two-step cytochrome P450 (CYP) dependent oxidation for activation, this compound's first metabolic step is a rapid and near-complete hydrolysis mediated by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC) in the intestine.[1][2][3][4][5][6] This crucial difference bypasses the rate-limiting and genetically variable CYP-mediated oxidation that renders a significant portion of a clopidogrel dose inactive.[1]

The data presented in Table 1 clearly demonstrates the superior efficiency of this compound's metabolic activation pathway.

ParameterThis compoundClopidogrelPrasugrelKey Findings & References
Primary Activating Enzymes (First Step) Carboxylesterase-2 (CES2) & Arylacetamide Deacetylase (AADAC)Cytochrome P450 (CYP2C19, CYP1A2, CYP2B6)Carboxylesterase-2 (CES2) & Arylacetamide Deacetylase (AADAC)This compound and Prasugrel share a more efficient, esterase-driven first activation step, bypassing the primary CYP-dependency of Clopidogrel.[1][2][3][4][5][6]
Contribution of AADAC in Intestinal Hydrolysis ~53.1%N/AHigh (comparable to CES2)AADAC plays a major role in the intestinal activation of both this compound and Prasugrel.[1][2]
Contribution of CES2 in Intestinal Hydrolysis ~44.2%N/AHighCES2 is another key enzyme in the initial hydrolysis of this compound and Prasugrel.[1]
Transformation Efficiency to 2-oxo-clopidogrel ~94%~15%HighThis compound demonstrates a significantly higher conversion to the essential intermediate metabolite compared to Clopidogrel.[7]
Active Metabolite (H4) Exposure ~10-fold higher than Clopidogrel at equivalent dosesBaselineHigher than ClopidogrelThe efficient first step of this compound's activation leads to substantially greater systemic exposure to the active metabolite.[7][8]
Time to Peak Plasma Concentration of Active Metabolite ~0.33–0.50 hours~0.75 hoursRapidThis compound's active metabolite appears more rapidly in plasma, suggesting a faster onset of action.[7]
Impact of CYP2C19 Polymorphisms MinimalSignificantMinimalThis compound's efficacy is largely independent of CYP2C19 genetic variations, a major source of "clopidogrel resistance".[1]

Visualizing the Metabolic Pathways

The metabolic activation pathways of this compound and its counterparts are visualized below, highlighting the key enzymatic steps and the resulting efficiency gains of this compound.

Metabolic_Activation_Pathways cluster_this compound This compound Activation cluster_clopidogrel Clopidogrel Activation cluster_prasugrel Prasugrel Activation This compound This compound Oxo_V 2-oxo-clopidogrel This compound->Oxo_V CES2 & AADAC (Intestine, ~94% efficiency) AM_V Active Metabolite (H4) Oxo_V->AM_V CYP450s (Liver) Clopidogrel Clopidogrel Oxo_C 2-oxo-clopidogrel Clopidogrel->Oxo_C CYP450s (CYP2C19) (Liver, ~15% efficiency) Inactive_C Inactive Carboxylic Acid Metabolite Clopidogrel->Inactive_C CES1 (Liver, ~85%) AM_C Active Metabolite (H4) Oxo_C->AM_C CYP450s (Liver) Prasugrel Prasugrel Thiolactone Thiolactone Metabolite Prasugrel->Thiolactone CES2 & AADAC (Intestine) AM_P Active Metabolite Thiolactone->AM_P CYP450s (Liver)

Metabolic activation pathways of this compound, Clopidogrel, and Prasugrel.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound's superior metabolic activation.

In Vitro Hydrolysis of this compound in Human Intestine Microsomes (HIM)

This experiment, as described in Jiang et al. (2017), quantifies the rate of conversion of this compound to its intermediate metabolite, 2-oxo-clopidogrel, by enzymes present in the human intestine.

  • Materials:

    • This compound

    • Human Intestine Microsomes (HIM)

    • Potassium phosphate buffer (pH 7.4)

    • Acetonitrile

    • Internal standard for LC-MS/MS analysis

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

    • Pre-warm a suspension of HIM (final protein concentration typically 0.01-0.05 mg/mL) in potassium phosphate buffer at 37°C.

    • Initiate the reaction by adding the this compound stock solution to the HIM suspension to achieve the desired final substrate concentration.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 1, 2, 5, 10 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the concentration of 2-oxo-clopidogrel using a validated LC-MS/MS method.

    • Calculate the rate of formation of 2-oxo-clopidogrel.

Determination of Enzyme Kinetics with Recombinant Enzymes

This protocol, adapted from studies like Jiang et al. (2017), is used to determine the kinetic parameters (Km and Vmax) of the enzymes responsible for this compound's hydrolysis.

  • Materials:

    • This compound

    • Recombinant human CES2 and AADAC

    • Appropriate buffer system for each enzyme

    • Acetonitrile

    • Internal standard

  • Procedure:

    • Prepare a series of this compound solutions of varying concentrations.

    • For each concentration, pre-warm the recombinant enzyme (at a fixed concentration) in its specific buffer at 37°C.

    • Initiate the reaction by adding the this compound solution.

    • Incubate for a fixed, short period where the reaction rate is linear.

    • Terminate the reaction and process the samples as described in Protocol 1.

    • Quantify the formation of 2-oxo-clopidogrel by LC-MS/MS.

    • Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Quantification of Metabolites by LC-MS/MS

This is a general workflow for the quantification of this compound and its metabolites from in vitro or in vivo samples.

LC_MS_MS_Workflow Sample Plasma or Microsomal Sample Extraction Protein Precipitation & Liquid-Liquid Extraction Sample->Extraction Add internal standard LC Liquid Chromatography (C18 column, gradient elution) Extraction->LC Inject supernatant MS Tandem Mass Spectrometry (MRM mode) LC->MS Ionization (ESI+) Data Data Acquisition & Quantification MS->Data Monitor specific m/z transitions

A generalized workflow for the quantification of thienopyridine metabolites.
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (example):

    • Column: C18 analytical column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Elution: A gradient elution program to separate the analytes.

  • Mass Spectrometric Conditions (example):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Specific MRM transitions (precursor ion → product ion) are monitored for each analyte and the internal standard. For example, for 2-oxo-clopidogrel, a possible transition is m/z 338.0 → 183.0.[9]

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard, using a calibration curve generated from standards of known concentrations.

Conclusion

The evidence strongly supports the superiority of this compound's metabolic activation compared to clopidogrel. By utilizing a rapid and efficient esterase-mediated hydrolysis for its initial activation step, this compound achieves a more predictable and potent antiplatelet effect. This circumvents the genetic and drug-drug interaction liabilities associated with the CYP-dependent activation of clopidogrel. For researchers and drug development professionals, this compound represents a significant advancement in P2Y12 inhibitor therapy, offering a more reliable and effective option for the prevention of thrombotic events.

References

A Preclinical Comparative Guide to Vicagrel: Replicating Key Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical findings for Vicagrel, a novel P2Y12 receptor antagonist, with the established antiplatelet agent, Clopidogrel. The data presented is based on publicly available preclinical studies in animal models and aims to assist researchers in understanding the key differentiators in their pharmacological profiles.

Executive Summary

This compound is a next-generation thienopyridine antiplatelet agent designed to overcome some of the limitations of Clopidogrel. Like Clopidogrel, this compound is a prodrug that is converted to an active metabolite which irreversibly inhibits the P2Y12 receptor on platelets, a key step in preventing thrombus formation. The primary innovation of this compound lies in its metabolic activation pathway. It is designed to bypass the highly variable cytochrome P450 (CYP) 2C19 enzyme system, which is a major determinant of Clopidogrel's efficacy and is responsible for the "Clopidogrel resistance" observed in a significant portion of the population. Preclinical studies have demonstrated that this alternative metabolic route leads to a more efficient generation of the active metabolite, resulting in a more potent and predictable antiplatelet effect compared to Clopidogrel at equivalent doses.

Mechanism of Action: A Tale of Two Activation Pathways

Both this compound and Clopidogrel are inactive prodrugs that require a two-step metabolic activation process to form the same active metabolite, which then irreversibly binds to and inhibits the P2Y12 receptor on platelets. However, the initial and rate-limiting step in their activation differs significantly.

Clopidogrel is primarily metabolized by the hepatic CYP450 enzyme system, with CYP2C19 playing a crucial role. Genetic variations in CYP2C19 can lead to reduced metabolic activation and diminished antiplatelet effect.

This compound, on the other hand, is designed to be rapidly hydrolyzed by carboxylesterases in the intestine to its active intermediate metabolite. This initial step bypasses the CYP2C19-dependent pathway, leading to a more consistent and efficient formation of the active metabolite.[1]

Below is a diagram illustrating the metabolic activation pathways of this compound and Clopidogrel.

cluster_this compound This compound Activation cluster_clopidogrel Clopidogrel Activation This compound This compound (Prodrug) V_Intermediate Active Intermediate (2-oxo-clopidogrel) This compound->V_Intermediate Carboxylesterases (Intestine) V_Active Active Metabolite V_Intermediate->V_Active CYP450s (Liver) Clopidogrel Clopidogrel (Prodrug) C_Intermediate Active Intermediate (2-oxo-clopidogrel) Clopidogrel->C_Intermediate CYP2C19 (Liver) C_Active Active Metabolite C_Intermediate->C_Active CYP450s (Liver)

Metabolic Activation of this compound and Clopidogrel.

Preclinical Pharmacokinetics: Enhanced Bioactivation of this compound

Preclinical studies in rats and dogs have consistently demonstrated that this compound's unique metabolic pathway results in a significantly more efficient conversion to its active metabolite compared to Clopidogrel. This leads to a substantially higher systemic exposure to the active compound.

Table 1: Comparative Pharmacokinetics of Active Metabolite in Rats and Dogs (Oral Administration)

ParameterSpeciesThis compoundClopidogrelFold Increase (this compound vs. Clopidogrel)
AUC (Area Under the Curve) Rat59.0 ± 18.8 µg·h/L14.4 ± 9.6 µg·h/L~4-fold[2]
Dog635.1 ± 114.5 µg·h/L99.0 ± 10.3 µg·h/L~6-fold[2]
Transformation to Intermediate Rat (IV)94%13%~7-fold[2][3]

Data presented as mean ± standard deviation where available. AUC values are for the active metabolite following equimolar oral doses.

Preclinical Efficacy: Superior Antiplatelet and Antithrombotic Effects

The enhanced generation of its active metabolite translates to a more potent antiplatelet and antithrombotic effect of this compound in preclinical models.

In Vivo Antiplatelet Activity

Studies in rats have shown that this compound produces a more potent inhibition of ADP-induced platelet aggregation compared to Clopidogrel.

Table 2: Inhibition of ADP-Induced Platelet Aggregation in Rats (Oral Administration)

DrugDoseInhibition of Platelet Aggregation (%)
This compound 3 mg/kgSignificant inhibition observed
Clopidogrel -Data for direct comparison at the same preclinical dose is limited in publicly available literature. However, clinical studies show that lower doses of this compound achieve similar or greater platelet inhibition than standard doses of Clopidogrel.[1]

Note: Direct head-to-head preclinical dose-response data for platelet aggregation inhibition is not consistently reported in the available literature, making a precise quantitative comparison challenging.

In Vivo Thrombosis Models

In a rat model of ferric chloride-induced thrombosis, a standard preclinical model to assess antithrombotic efficacy, this compound has demonstrated potent effects.

Table 3: Effect on Thrombus Formation in a Rat Model

DrugDoseOutcome
This compound 1 mg/kgEnhanced the inhibition of thrombus formation when co-administered with aspirin.
Clopidogrel -Preclinical studies indicate Prasugrel, a drug with a similar enhanced activation profile to this compound, is approximately 10-fold more potent than Clopidogrel in inhibiting thrombus formation.[4]

Preclinical Safety: Bleeding Time

A critical aspect of antiplatelet therapy is the risk of bleeding. Preclinical studies assess this risk using models such as the tail bleeding time assay.

Table 4: Bleeding Time in Animal Models

DrugSpeciesDoseEffect on Bleeding Time
This compound --Specific preclinical data on bleeding time for this compound compared to Clopidogrel is not available in the reviewed literature. However, it is anticipated that the more potent antiplatelet effect of this compound could lead to a dose-dependent increase in bleeding time.
Clopidogrel Rat--
Prasugrel Rat1 mg/kgSignificantly prolonged bleeding time.[5]
Ticagrelor Rat1 mg/kgSignificantly prolonged bleeding time.[5]

Note: The lack of direct comparative preclinical bleeding time data for this compound is a limitation of the current publicly available information.

Experimental Protocols

To facilitate the replication of these key preclinical findings, detailed methodologies for the principal experiments are provided below.

ADP-Induced Platelet Aggregation in Rats (In Vivo)
  • Animal Model: Male Wistar rats (200-250 g).

  • Drug Administration: this compound, Clopidogrel, or vehicle is administered orally at the desired doses.

  • Blood Collection: At specified time points after drug administration, blood is collected from the abdominal aorta into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.

  • Platelet Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer. A baseline is established with PRP. ADP is then added as an agonist to induce aggregation, and the change in light transmittance is recorded.

  • Data Analysis: The percentage of platelet aggregation inhibition is calculated relative to the vehicle control group.

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats

cluster_workflow Ferric Chloride Thrombosis Model Workflow start Anesthetize Rat expose Surgically expose carotid artery start->expose probe Place Doppler flow probe expose->probe baseline Record baseline blood flow probe->baseline injury Apply ferric chloride-soaked filter paper to artery baseline->injury monitor Monitor blood flow until occlusion injury->monitor endpoint Measure time to occlusion (TTO) monitor->endpoint

Workflow for the Ferric Chloride-Induced Thrombosis Model.
  • Animal Model: Male Sprague-Dawley rats (300-350 g).

  • Anesthesia: Animals are anesthetized (e.g., with an intraperitoneal injection of sodium pentobarbital).

  • Surgical Procedure: The right common carotid artery is isolated through a midline cervical incision.

  • Blood Flow Measurement: A Doppler flow probe is placed around the artery to monitor blood flow.

  • Thrombosis Induction: A piece of filter paper saturated with ferric chloride solution (e.g., 35%) is applied to the adventitial surface of the carotid artery for a specific duration (e.g., 10 minutes).

  • Endpoint: The time to complete vessel occlusion (cessation of blood flow) is recorded.

  • Drug Evaluation: Test compounds (this compound, Clopidogrel, etc.) are administered prior to the induction of thrombosis, and the time to occlusion is compared with that of vehicle-treated animals.

Tail Bleeding Time Assay in Mice
  • Animal Model: Male ICR mice (20-25 g).

  • Drug Administration: The test compound or vehicle is administered (e.g., orally) at a predetermined time before the assay.

  • Procedure: The mouse is placed in a restraining device, and the distal 3 mm of the tail is transected with a sharp blade.

  • Measurement: The tail is immediately immersed in warm saline (37°C), and the time until bleeding stops for a continuous period (e.g., 30 seconds) is recorded. A cutoff time (e.g., 1800 seconds) is typically set.

  • Data Analysis: The bleeding time of the drug-treated group is compared to that of the vehicle-treated group.

P2Y12 Signaling Pathway

The active metabolites of this compound and Clopidogrel exert their antiplatelet effect by irreversibly binding to the P2Y12 receptor, a G-protein coupled receptor on the platelet surface. This binding prevents ADP from activating the receptor, thereby inhibiting downstream signaling pathways that lead to platelet activation and aggregation.

cluster_pathway P2Y12 Signaling Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP VASP VASP Phosphorylation cAMP->VASP inhibits GPIIbIIIa GPIIb/IIIa Activation VASP->GPIIbIIIa inhibits Aggregation Platelet Aggregation GPIIbIIIa->Aggregation leads to Inhibitor This compound/Clopidogrel Active Metabolite Inhibitor->P2Y12 irreversibly binds and inhibits

Inhibition of the P2Y12 Signaling Pathway by this compound.

Conclusion

The preclinical data available for this compound strongly suggest that its novel metabolic activation pathway, which bypasses the CYP2C19 enzyme, results in a more efficient generation of its active metabolite compared to Clopidogrel. This enhanced bioactivation leads to a more potent antiplatelet effect in animal models. While direct head-to-head preclinical comparisons with newer P2Y12 inhibitors like Ticagrelor and Prasugrel are limited in the public domain, the findings position this compound as a promising antiplatelet agent with the potential for a more predictable and consistent clinical response than Clopidogrel. Further research and clinical trials will be crucial to fully elucidate its comparative efficacy and safety profile in a clinical setting.

References

Vicagrel's Platelet Inhibition: A Comparative Analysis in Human vs. Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antiplatelet effects of Vicagrel, a novel P2Y12 inhibitor, in human subjects versus preclinical animal models. By examining key pharmacodynamic and pharmacokinetic data, this document aims to offer valuable insights for researchers in cardiovascular pharmacology and drug development.

Executive Summary

This compound is a next-generation thienopyridine antiplatelet agent designed to overcome some of the limitations of its predecessors, such as clopidogrel. It acts as a prodrug that, upon conversion to its active metabolite, irreversibly antagonizes the P2Y12 receptor on platelets, a key mediator of platelet activation and aggregation.[1][2] Preclinical and clinical studies have demonstrated this compound's potent antiplatelet effects. Notably, its metabolic activation pathway circumvents the highly polymorphic CYP2C19 enzyme, suggesting a more predictable and consistent antiplatelet response among patients.[3][4]

This guide synthesizes available data from human clinical trials and animal studies in rats and dogs, presenting a comparative view of this compound's efficacy. The data is presented in structured tables for ease of comparison, followed by detailed experimental protocols and visual diagrams of the relevant biological pathways and workflows.

Data Presentation: Comparative Efficacy of this compound

Pharmacodynamic Comparison: Inhibition of Platelet Aggregation

The primary measure of this compound's efficacy is its ability to inhibit ADP-induced platelet aggregation. The following tables summarize the key pharmacodynamic findings in human subjects and animal models.

Table 1: Inhibition of Platelet Aggregation in Healthy Human Subjects

This compound Dose (Single Oral Dose)Mean % Inhibition of Platelet Aggregation (%IPA) at 4 hours
5 mgNo significant effect
10 mg11.3%
20 mg41.9%
40 mg87.9%
60 mg78.5%
75 mg93.0%
75 mg Clopidogrel (comparator)No significant effect

Data sourced from a study in healthy Chinese subjects. Platelet function was assessed using the VerifyNow™ P2Y12 assay.[5][6]

Table 2: Preclinical Inhibition of Platelet Aggregation in Animal Models

Animal ModelThis compound Dose (Oral)Observation
Rat3 mg/kgDemonstrated inhibitory effect on ADP-induced platelet aggregation.[7]
Mouse2.5 mg/kgResulted in a 66% reduction in the inhibition of ADP-induced platelet aggregation when used concomitantly with aspirin (10 mg/kg).[8]

Note: Direct quantitative comparison of %IPA between human and animal studies is challenging due to differences in dosing units (mg vs. mg/kg) and assay methodologies.

Pharmacokinetic Comparison: Active Metabolite Exposure

The antiplatelet effect of this compound is dependent on its conversion to an active metabolite. The following table compares the exposure to this active metabolite in humans and animal models.

Table 3: Comparative Pharmacokinetics of this compound's Active Metabolite

SpeciesThis compound DoseActive Metabolite Exposure (AUC) vs. Clopidogrel (equimolar dose)
Human5 mgSimilar to 75 mg Clopidogrel[6]
RatEquimolar to Clopidogrel~4-6 fold higher[6][9]
DogEquimolar to Clopidogrel~4-6 fold higher[9]

These data highlight a significantly more efficient conversion of this compound to its active metabolite in rats and dogs compared to clopidogrel.[5][9]

Experimental Protocols

Human Platelet Aggregation Assessment: VerifyNow P2Y12 Assay

The clinical data presented in this guide were primarily obtained using the VerifyNow P2Y12 assay, a point-of-care turbidimetric-based optical detection assay.

Principle: The assay measures the aggregation of fibrinogen-coated beads in a whole blood sample in response to ADP. The degree of aggregation is inversely proportional to the level of P2Y12 receptor blockade.

Brief Protocol:

  • Collect whole blood samples in 3.2% sodium citrate tubes.

  • Introduce the sample into the VerifyNow P2Y12 assay cartridge.

  • The instrument automatically mixes the blood with ADP and fibrinogen-coated beads.

  • Light transmittance through the sample is measured as platelet aggregation occurs.

  • Results are reported in P2Y12 Reaction Units (PRU), with a lower PRU value indicating a higher level of platelet inhibition. The percentage of platelet inhibition (%IPA) is also calculated.

Animal Platelet Aggregation Assessment: Light Transmission Aggregometry (LTA)

Preclinical animal studies typically employ light transmission aggregometry (LTA) to measure ex vivo platelet aggregation.

Principle: LTA measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.

Brief Protocol for Rat Platelet Aggregation:

  • Collect whole blood from rats via cardiac puncture into tubes containing 3.2% sodium citrate.

  • Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes).

  • Prepare platelet-poor plasma (PPP) by a second, high-speed centrifugation of the remaining blood (e.g., 2000 x g for 15 minutes).

  • Adjust the platelet count in the PRP if necessary.

  • Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

  • Add ADP to the PRP sample and record the change in light transmission over time as platelets aggregate.

  • The maximum percentage of aggregation is determined.

Mandatory Visualization

Signaling Pathway of this compound's Action

The following diagram illustrates the signaling pathway of the P2Y12 receptor and the mechanism of action of this compound.

G cluster_0 Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi Gi Protein P2Y12->Gi Activates GPIIb_IIIa GPIIb/IIIa Activation P2Y12->GPIIb_IIIa Leads to This compound This compound (Active Metabolite) This compound->P2Y12 Irreversibly Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation Promotes

Caption: P2Y12 Receptor Signaling and this compound's Mechanism of Action.

Experimental Workflow for Comparative Analysis

This diagram outlines the general workflow for the comparative analysis of this compound in human and animal studies.

G cluster_human Human Studies cluster_animal Animal Studies H_Admin This compound Administration (Oral, mg) H_Sample Whole Blood Sampling H_Admin->H_Sample H_Assay VerifyNow P2Y12 Assay H_Sample->H_Assay H_Result Measure %IPA & PRU H_Assay->H_Result Compare Comparative Analysis H_Result->Compare A_Admin This compound Administration (Oral, mg/kg) A_Sample Blood Collection & PRP Preparation A_Admin->A_Sample A_Assay Light Transmission Aggregometry (LTA) A_Sample->A_Assay A_Result Measure % Aggregation A_Assay->A_Result A_Result->Compare

References

Vicagrel vs. Clopidogrel: A Meta-analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Vicagrel and Clopidogrel, two antiplatelet agents crucial in the management of cardiovascular diseases. Drawing upon available data from Phase I and II clinical trials, this document synthesizes key findings on efficacy, safety, and pharmacokinetics to support evidence-based decision-making in research and drug development. As this compound is a newer agent, this guide is based on the currently available clinical trial data.

Executive Summary

This compound, a novel thienopyridine antiplatelet agent, demonstrates a promising profile compared to the well-established clopidogrel. The key differentiator lies in its metabolic pathway; this compound is designed to bypass the highly variable CYP2C19 enzyme system, potentially offering a more predictable antiplatelet effect across a wider range of patients.[1][2] Clinical studies to date suggest that this compound has a faster onset of action and may achieve a greater and more consistent level of platelet inhibition at lower doses than clopidogrel.[1]

Mechanism of Action and Signaling Pathway

Both this compound and clopidogrel are prodrugs that require conversion to an active metabolite to exert their antiplatelet effect.[3] This active metabolite irreversibly inhibits the P2Y12 receptor on platelets, which is crucial for adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[3][4] By blocking this receptor, both drugs effectively reduce the risk of thrombus formation.[3]

The primary distinction in their mechanism lies in the initial metabolic activation step. Clopidogrel's conversion is heavily dependent on the cytochrome P450 enzyme CYP2C19, which is known for its genetic polymorphisms that can lead to variable drug response and "clopidogrel resistance".[1] In contrast, this compound is hydrolyzed to its active form by carboxylesterase-2 (CES2) or arylacetamide deacetylase (AADAC), thereby circumventing the CYP2C19 pathway and its associated genetic variability.[1]

This compound This compound (Prodrug) CES2_AADAC CES2 / AADAC (Hydrolysis) This compound->CES2_AADAC Intermediate_V 2-oxo-clopidogrel CES2_AADAC->Intermediate_V Active_Metabolite_V Active Metabolite Intermediate_V->Active_Metabolite_V P2Y12 P2Y12 Receptor on Platelet Active_Metabolite_V->P2Y12 Inhibition Clopidogrel Clopidogrel (Prodrug) CYP2C19 CYP2C19 (Oxidation) Clopidogrel->CYP2C19 Intermediate_C 2-oxo-clopidogrel CYP2C19->Intermediate_C Active_Metabolite_C Active Metabolite Intermediate_C->Active_Metabolite_C Active_Metabolite_C->P2Y12 Inhibition Platelet_Aggregation Platelet Aggregation (Thrombus Formation) P2Y12->Platelet_Aggregation Activation by ADP

Figure 1: Comparative Metabolic Pathways of this compound and Clopidogrel.

Comparative Efficacy: Inhibition of Platelet Aggregation (IPA)

Clinical trials have consistently demonstrated this compound's potent antiplatelet effects. In healthy volunteers and patients with coronary artery disease, this compound has shown a dose-dependent inhibition of ADP-induced platelet aggregation.

Table 1: Pharmacodynamic Comparison in Healthy Chinese Volunteers (Single Ascending Dose)

Treatment GroupMean %IPA at 4 hours post-dose
This compound 5 mg5.6%
This compound 10 mg11.3%
This compound 20 mg41.9%
This compound 40 mg84.8%
This compound 60 mg78.5%
This compound 75 mg86.7%
Clopidogrel 75 mgNot significantly different from placebo
Data from a single-center, randomized, double-blind, placebo-controlled study.[1]

Table 2: Pharmacodynamic Comparison in Healthy Chinese Volunteers (Multiple Doses)

Treatment Group%IPA at 4 hours on Day 10
This compound 5 mg32.4%
This compound 10 mg60.7%
This compound 15 mg79.1%
Clopidogrel 75 mg46.6%
Data from a dose-escalating study.[5][6]

Table 3: Phase II Study in Patients with Coronary Artery Disease Undergoing PCI (Day 28)

Treatment Group (Loading Dose/Maintenance Dose)%IPA on Day 28
This compound 20 mg / 5 mg30.19%
This compound 24 mg / 6 mg35.02%
This compound 30 mg / 7.5 mg45.61%
Clopidogrel 300 mg / 75 mg32.55%
Data from a multicenter, randomized, double-blind, triple-dummy, dose-exploring phase II trial (NCT03599284).[7][8]

Comparative Safety and Tolerability

This compound has been generally well-tolerated in clinical trials. The incidence of adverse events (AEs) appears to be dose-dependent, with most AEs being mild in severity.

Table 4: Adverse Events in Healthy Chinese Volunteers (Single Ascending Dose)

Treatment GroupNumber of Subjects with AEs (%)
This compound 5 mg1/8 (12.5%)
This compound 20 mg2/8 (25%)
This compound 40 mg4/8 (50%)
This compound 60 mg5/8 (62.5%)
This compound 75 mg5/7 (71.4%)
Clopidogrel 75 mg1/8 (12.5%)
Placebo0
No serious adverse events were reported.[1]

Table 5: Adverse Events and Bleeding in Patients with Coronary Artery Disease Undergoing PCI

Treatment Group (Loading Dose/Maintenance Dose)Adverse Events (%)Any Bleeding (BARC-defined) (%)
This compound 20 mg / 5 mg4.35%13.04%
This compound 24 mg / 6 mg0%14.06%
This compound 30 mg / 7.5 mg1.45%11.59%
Clopidogrel 300 mg / 75 mg5.56%11.11%
No significant differences in AEs or any bleeding were observed across the groups.[7][8]

Pharmacokinetic Profile

Pharmacokinetic studies have shown that this compound is rapidly absorbed and converted to its active metabolite. The exposure to the active metabolite of this compound is substantially higher (approximately 10-fold) than that of clopidogrel at comparable doses.[5][6] The time to peak concentration (Tmax) of this compound's active metabolite is also shorter than that of clopidogrel, indicating a faster onset of action.[5]

Table 6: Pharmacokinetic Parameters in Healthy Volunteers

ParameterThis compound (5-15 mg)Clopidogrel (75 mg)
Tmax of Active Metabolite0.33 - 0.50 hours~0.75 hours
Exposure to Active Metabolite (AUC)~10-fold higher than clopidogrelBaseline
Data synthesized from studies in healthy Chinese volunteers.[5]

Importantly, the antiplatelet effect and pharmacokinetic profiles of this compound did not significantly vary among different CYP2C19 metabolizers, a significant advantage over clopidogrel.[7][8]

Experimental Protocols

Study in Healthy Chinese Volunteers (Single Ascending Dose)
  • Design: A single-center, randomized, double-blind, placebo-controlled, single oral ascending dose study.[1]

  • Population: 59 healthy Chinese subjects.[1]

  • Intervention: Six this compound dose cohorts (5, 10, 20, 40, 60, and 75 mg) and one clopidogrel cohort (75 mg). Within each this compound cohort, subjects were randomized 4:1 to receive this compound or placebo.[1]

  • Primary Endpoints: Safety and tolerability.[1]

  • Secondary Endpoints: Pharmacodynamics, assessed by VerifyNowTM P2Y12 to measure ΔP2Y12 reaction units (ΔPRU) and percent inhibition of platelet aggregation (%IPA).[1]

Phase II Study in Patients with Coronary Artery Disease (NCT03599284)
  • Design: A multicenter, randomized, double-blind, triple-dummy, dose-exploring phase II trial.[8][9]

  • Population: 279 patients with stable coronary artery disease, unstable angina, or myocardial infarction undergoing percutaneous coronary intervention (PCI).[7][8]

  • Intervention: Patients were randomized to receive one of three this compound dosing regimens (20/5 mg, 24/6 mg, or 30/7.5 mg loading/maintenance dose) or clopidogrel (300/75 mg) in combination with aspirin.[7][8][9]

  • Primary Endpoint: Inhibition of ADP-induced platelet aggregation (%IPA) after loading and maintenance doses at 28 days.[8]

  • Safety Endpoints: Adverse events (AEs) and Bleeding Academic Research Consortium (BARC)-defined any bleeding.[8]

  • Pharmacokinetic Analysis: Subgroup analysis of pharmacokinetic profiles and the influence of CYP2C19 polymorphisms.[8]

cluster_screening Screening & Randomization cluster_treatment Treatment Arms (28 Days) cluster_endpoints Endpoint Assessment Patient_Pool Patients with CAD undergoing PCI (N=279) Randomization Randomization (1:1:1:1) Patient_Pool->Randomization Vicagrel_1 This compound 20mg LD / 5mg MD + Aspirin Randomization->Vicagrel_1 Vicagrel_2 This compound 24mg LD / 6mg MD + Aspirin Randomization->Vicagrel_2 Vicagrel_3 This compound 30mg LD / 7.5mg MD + Aspirin Randomization->Vicagrel_3 Clopidogrel Clopidogrel 300mg LD / 75mg MD + Aspirin Randomization->Clopidogrel Primary_Endpoint Primary Endpoint: %IPA at Day 28 Vicagrel_1->Primary_Endpoint Safety_Endpoints Safety Endpoints: Adverse Events BARC Bleeding Vicagrel_1->Safety_Endpoints PK_Analysis Pharmacokinetic Analysis: Influence of CYP2C19 Vicagrel_1->PK_Analysis Vicagrel_2->Primary_Endpoint Vicagrel_2->Safety_Endpoints Vicagrel_2->PK_Analysis Vicagrel_3->Primary_Endpoint Vicagrel_3->Safety_Endpoints Vicagrel_3->PK_Analysis Clopidogrel->Primary_Endpoint Clopidogrel->Safety_Endpoints Clopidogrel->PK_Analysis

Figure 2: Workflow of the Phase II Clinical Trial (NCT03599284).

Conclusion

The available clinical trial data suggests that this compound is a potent antiplatelet agent with a favorable pharmacokinetic and pharmacodynamic profile compared to clopidogrel. Its key advantage is the circumvention of the CYP2C19 metabolic pathway, which may lead to a more predictable and consistent antiplatelet effect. Phase II trial results in patients with coronary artery disease undergoing PCI indicate comparable safety to clopidogrel. Further large-scale Phase III trials are necessary to definitively establish the clinical efficacy and safety of this compound in a broader patient population and to fully delineate its role in the management of cardiovascular diseases.

References

In vitro studies comparing Vicagrel's impact on different platelet phenotypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Vicagrel, a novel P2Y12 receptor antagonist, with other antiplatelet agents, focusing on its in vitro impact on various platelet phenotypes. The data presented is primarily derived from ex vivo analyses of platelet function following in vivo drug administration, reflecting the current landscape of available research.

Executive Summary

This compound is a next-generation thienopyridine, a class of antiplatelet prodrugs that also includes Clopidogrel. Like its predecessors, this compound's therapeutic effect is mediated by the irreversible inhibition of the P2Y12 receptor on platelets, a key step in preventing platelet activation and aggregation.[1] A distinguishing feature of this compound is its more efficient and predictable metabolic activation, which is less dependent on the highly polymorphic CYP2C19 enzyme that is a major determinant of Clopidogrel's efficacy.[2] This leads to a more consistent antiplatelet effect across different patient populations. While direct head-to-head in vitro studies with purified active metabolites are limited in publicly available literature, ex vivo studies from clinical trials provide valuable comparative data on the inhibitory effects of this compound.

Mechanism of Action and Metabolic Activation

This compound, like Clopidogrel, is a prodrug that requires conversion to its active metabolite to exert its antiplatelet effect. However, the initial activation step for this compound is primarily mediated by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC) in the intestine, bypassing the initial CYP450-dependent step that limits Clopidogrel's activation.[3][4] This leads to a more efficient generation of the common active metabolite that irreversibly binds to the platelet P2Y12 receptor.[1]

Diagram of this compound's Metabolic Pathway

This compound This compound (Prodrug) 2-oxo-clopidogrel 2-oxo-clopidogrel (Intermediate) This compound->2-oxo-clopidogrel CES2, AADAC (Intestine) Active Metabolite Active Thiol Metabolite 2-oxo-clopidogrel->Active Metabolite CYP450s (Liver) P2Y12 P2Y12 Receptor Active Metabolite->P2Y12 Irreversible Binding Inhibition Inhibition of Aggregation Active Metabolite->Inhibition Platelet Platelet P2Y12->Platelet Activation Signal Platelet->Inhibition Aggregation

Caption: Metabolic activation of this compound to its active form, which inhibits the P2Y12 receptor.

Comparative Efficacy on Platelet Aggregation

Ex vivo studies consistently demonstrate that this compound achieves a dose-dependent inhibition of ADP-induced platelet aggregation that is significantly more potent than standard doses of Clopidogrel.[5][6]

Drug Regimen (Loading Dose/Maintenance Dose)Mean % Inhibition of Platelet Aggregation (%IPA) at 4 hours post-doseReference
This compound 10 mg11.3%[5]
This compound 20 mg41.9%[5]
This compound 40 mg84.8%[5]
Clopidogrel 75 mgNo measurable effect[5]
This compound 5 mg (after 10 days)32.4%[6]
This compound 10 mg (after 10 days)60.7%[6]
This compound 15 mg (after 10 days)79.1%[6]
Clopidogrel 75 mg (after 10 days)46.6%[6]

Table 1: Comparative Inhibition of Platelet Aggregation (IPA) of this compound and Clopidogrel. Data is compiled from studies in healthy volunteers.[5][6]

Impact on Different Platelet Phenotypes

A key advantage of this compound is its consistent antiplatelet effect across patients with different CYP2C19 metabolizer phenotypes. "Clopidogrel resistance" is a well-documented phenomenon in individuals who are poor metabolizers of the CYP2C19 enzyme, leading to reduced formation of the active metabolite and diminished antiplatelet response.[5]

CYP2C19 PhenotypeDrugAntiplatelet EffectReference
Intermediate MetabolizersClopidogrelSignificantly lower IPA[6]
Poor MetabolizersClopidogrelSignificantly lower IPA[1]
All PhenotypesThis compoundNo statistically significant difference in IPA[7]

Table 2: Influence of CYP2C19 Phenotype on Antiplatelet Efficacy.

Experimental Protocols

While specific in vitro protocols for this compound are not widely published, the methodologies employed in the ex vivo analysis of platelet function in clinical trials provide a framework for assessment.

Ex Vivo Platelet Aggregation Assay (VerifyNow P2Y12)

This point-of-care assay is frequently used in clinical studies to assess P2Y12 receptor blockade.

  • Blood Collection: Whole blood is collected from subjects into a tube containing a direct thrombin inhibitor.

  • Assay Principle: The assay utilizes a cartridge containing fibrinogen-coated beads and ADP as the agonist.

  • Measurement: The instrument measures the rate and extent of platelet aggregation by detecting the increase in light transmittance as platelets agglutinate on the beads.

  • Reporting: Results are reported as P2Y12 Reaction Units (PRU) and percentage of platelet inhibition (%IPA).

Diagram of Ex Vivo Platelet Aggregation Workflow

cluster_in_vivo In Vivo cluster_ex_vivo Ex Vivo Analysis Drug Admin Drug Administration (this compound or Clopidogrel) Blood Sample Whole Blood Collection Drug Admin->Blood Sample VerifyNow VerifyNow P2Y12 Assay Blood Sample->VerifyNow Data Measurement of PRU and %IPA VerifyNow->Data

Caption: Workflow for ex vivo analysis of platelet aggregation after drug administration.

Signaling Pathway of P2Y12 Receptor Inhibition

The active metabolites of both this compound and Clopidogrel are irreversible antagonists of the P2Y12 receptor. This receptor, when activated by adenosine diphosphate (ADP), initiates a signaling cascade that leads to platelet activation, including a decrease in cyclic adenosine monophosphate (cAMP) levels, and subsequent platelet aggregation. By blocking this receptor, this compound's active metabolite prevents these downstream events.

Diagram of P2Y12 Signaling Pathway Inhibition

cluster_pathway Platelet Signaling ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Activation Platelet Activation & Aggregation cAMP->Activation Inhibits Vicagrel_AM This compound Active Metabolite Vicagrel_AM->P2Y12 Irreversible Inhibition

Caption: this compound's active metabolite irreversibly inhibits the P2Y12 receptor, blocking ADP-mediated platelet activation.

Conclusion

The available ex vivo data strongly suggests that this compound is a more potent and reliable inhibitor of platelet function compared to Clopidogrel, particularly in individuals with genetic variations that impair Clopidogrel metabolism. Its efficient metabolic activation translates to a faster onset of action and more consistent platelet inhibition across different patient phenotypes. Further direct in vitro comparative studies are warranted to fully elucidate the relative potencies and specific molecular interactions of the active metabolites of this compound, Clopidogrel, and other P2Y12 inhibitors like Ticagrelor. Such studies would provide valuable data for the preclinical and clinical development of novel antiplatelet therapies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.